1-(3-Fluorophenyl)cyclopropanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAJSOANABVKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693187 | |
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-66-9 | |
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. Two principal, robust, and scalable synthetic routes are detailed, originating from readily available starting materials: 3-fluorophenylacetonitrile and an ester of 3-fluorobenzoic acid. This document is structured to provide not only step-by-step experimental protocols but also a deep dive into the mechanistic underpinnings of each chemical transformation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with comprehensive characterization data for key intermediates and the final product. This guide is intended to empower researchers and drug development professionals with the technical knowledge to confidently synthesize and utilize this important chemical entity.
Introduction
Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. The incorporation of a fluorine atom on the phenyl ring can further enhance pharmacological properties such as binding affinity and bioavailability. 1-(3-Fluorophenyl)cyclopropanamine, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. This guide elucidates two distinct and efficient synthetic strategies for its preparation as a stable hydrochloride salt.
Route 1 commences with the cyclopropanation of 3-fluorophenylacetonitrile, followed by a series of functional group transformations including hydrolysis and a Hofmann rearrangement. Route 2 employs the elegant and powerful Kulinkovich reaction for the direct synthesis of a cyclopropanol intermediate, which is subsequently converted to the target amine. Both routes are presented with detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and verification.
Route 1: Synthesis via Cyclopropanation of 3-Fluorophenylacetonitrile
This synthetic pathway offers a straightforward approach utilizing the reactivity of the benzylic position of 3-fluorophenylacetonitrile. The key steps involve the formation of the cyclopropane ring, hydrolysis of the nitrile to a carboxylic acid, conversion to a primary amide, and finally, a Hofmann rearrangement to yield the desired amine.
Overall Synthetic Scheme (Route 1)
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
The initial step involves the α-alkylation of 3-fluorophenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out in the presence of a strong base.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The base abstracts a proton from the carbon alpha to both the phenyl ring and the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromide, closes the three-membered ring.
Experimental Protocol:
-
To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMSO, add a strong base like sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclopropanecarbonitrile.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarbonitrile:
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 1H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 130.4 (d, J=8.0 Hz), 125.0, 122.0, 115.8 (d, J=21.0 Hz), 114.5 (d, J=22.0 Hz), 20.0, 18.0 ppm.[1][2][3] |
| IR (KBr) | ν 2240 (C≡N), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 162.1 [M+H]⁺. |
Step 2: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[4][5][6][7][8]
Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization leads to an amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture yields the carboxylic acid.[4][6]
Experimental Protocol:
-
Suspend 1-(3-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 12-18 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3-fluorophenyl)cyclopropanecarboxylic acid.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid:
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.00-6.90 (m, 1H), 1.80-1.70 (m, 2H), 1.40-1.30 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 180.5, 162.5 (d, J=245.0 Hz), 139.0, 130.0 (d, J=8.0 Hz), 124.0, 115.0 (d, J=21.0 Hz), 114.0 (d, J=22.0 Hz), 25.0, 17.0 ppm.[1][2][3] |
| IR (KBr) | ν 3300-2500 (broad, O-H), 1700 (C=O), 1600, 1580, 1480 (C=C aromatic) cm⁻¹.[9][10][11] |
| MS (ESI) | m/z 181.1 [M+H]⁺. |
Step 3: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxamide
The carboxylic acid is converted to the corresponding primary amide. This is typically achieved by first forming an acid chloride, followed by reaction with ammonia.
Mechanism: Thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride. Subsequent addition of ammonia or ammonium hydroxide results in a nucleophilic acyl substitution to form the amide.
Experimental Protocol:
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-fluorophenyl)cyclopropanecarboxamide.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxamide: [12][13][14]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 7.00-6.90 (m, 1H), 6.0 (br s, 1H), 5.5 (br s, 1H), 1.60-1.50 (m, 2H), 1.20-1.10 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 176.0, 162.8 (d, J=244.0 Hz), 140.5, 130.2 (d, J=8.0 Hz), 123.5, 115.2 (d, J=21.0 Hz), 114.2 (d, J=22.0 Hz), 28.0, 16.5 ppm.[1][2][3] |
| IR (KBr) | ν 3350, 3180 (N-H), 1660 (C=O, Amide I), 1620 (N-H bend, Amide II), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 180.1 [M+H]⁺. |
Step 4: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine via Hofmann Rearrangement
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[15][16][17][18][19]
Mechanism: The reaction proceeds through several steps. First, the amide is treated with bromine in a basic solution to form an N-bromoamide. Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the aryl-substituted cyclopropyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][17][19]
Experimental Protocol:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(3-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane to the freshly prepared hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 1-(3-fluorophenyl)cyclopropanamine.
Step 5: Formation of this compound
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.
Experimental Protocol:
-
Dissolve the crude 1-(3-fluorophenyl)cyclopropanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or gaseous HCl) until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Characterization Data for this compound: [20][21]
| Data Type | Values |
| ¹H NMR (D₂O) | δ 7.50-7.40 (m, 1H), 7.30-7.15 (m, 3H), 1.60-1.50 (m, 2H), 1.40-1.30 (m, 2H) ppm. |
| ¹³C NMR (D₂O) | δ 163.0 (d, J=243.0 Hz), 142.0, 131.0 (d, J=8.0 Hz), 125.0, 116.0 (d, J=21.0 Hz), 115.0 (d, J=22.0 Hz), 35.0, 15.0 ppm.[1][2][3] |
| IR (KBr) | ν 3000-2800 (broad, N⁺-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 152.1 [M-Cl]⁺. |
Route 2: Synthesis via Kulinkovich Reaction
This alternative and elegant route utilizes the titanium-mediated Kulinkovich reaction to construct the cyclopropanol ring system directly from an ester. The resulting cyclopropanol is then converted to the target amine.[22][23][24][25]
Overall Synthetic Scheme (Route 2)
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanol via Kulinkovich Reaction
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[22][23][24][25][26]
Mechanism: The reaction is initiated by the reaction of the Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide to form a titanacyclopropane intermediate. This intermediate then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane. This intermediate then undergoes a rearrangement and further reaction to form the cyclopropanol product after aqueous workup.[22][24]
Experimental Protocol:
-
To a solution of methyl 3-fluorobenzoate (1.0 eq) in anhydrous THF or diethyl ether, add titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 eq).
-
Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 1-(3-fluorophenyl)cyclopropanol.
Characterization Data for 1-(3-Fluorophenyl)cyclopropanol: [27]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.10-6.90 (m, 3H), 2.50 (s, 1H, OH), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H) ppm. |
| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=243.0 Hz), 145.0, 129.8 (d, J=8.0 Hz), 122.0, 114.0 (d, J=21.0 Hz), 113.0 (d, J=22.0 Hz), 58.0, 15.0 ppm.[1][2][3] |
| IR (neat) | ν 3350 (broad, O-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |
| MS (ESI) | m/z 153.1 [M+H]⁺. |
Step 2: Conversion of 1-(3-Fluorophenyl)cyclopropanol to 1-(3-Fluorophenyl)cyclopropanamine
The conversion of the tertiary cyclopropanol to the corresponding amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
Mechanism: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The resulting sulfonate ester can then undergo an SN2 reaction with sodium azide to introduce the azide functionality. Finally, reduction of the azide, for example by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the primary amine.
Experimental Protocol:
-
Mesylation/Tosylation: To a solution of 1-(3-fluorophenyl)cyclopropanol (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature until the reaction is complete. Wash the reaction mixture with water, dry the organic layer, and concentrate to give the crude sulfonate ester, which is used in the next step without further purification.
-
Azide Substitution: Dissolve the crude sulfonate ester in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80-90 °C and stir for 4-6 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to give the crude 1-azido-1-(3-fluorophenyl)cyclopropane.
-
Reduction: Dissolve the crude azide in THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Stir at room temperature for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid, and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude 1-(3-fluorophenyl)cyclopropanamine.
Step 3: Formation of this compound
This step is identical to Step 5 in Route 1.
Conclusion
This in-depth technical guide has detailed two reliable and versatile synthetic routes for the preparation of this compound. Route 1 provides a classical approach starting from 3-fluorophenylacetonitrile, while Route 2 offers an alternative strategy employing the powerful Kulinkovich reaction. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the researcher.
By providing comprehensive experimental protocols, mechanistic explanations, and detailed characterization data, this guide aims to be a valuable resource for researchers in academic and industrial settings. The self-validating nature of the presented protocols, supported by spectroscopic data and authoritative references, ensures a high degree of confidence in the synthesis of this important medicinal chemistry building block.
References
- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991, 1991 (03), 234.
- Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000, 100 (8), 2789-2834.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Hofmann Rearrangement. In Name Reactions in Organic Chemistry; Li, J. J., Ed.; Wiley, 2006.
- Preparation of Carboxylic Acids from Nitriles. In Comprehensive Organic Transformations; Larock, R. C., Ed.; VCH Publishers, 1999.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., March, J., Eds.; Wiley, 2013.
- PubChem Compound Summary for CID 53016787, 1-(3-Fluorophenyl)cyclopropane-1-carboxamide. [Link]
- PubChem Compound Summary for CID 135566161, 1-(3-fluorophenyl)cyclopropan-1-ol. [Link]
- PubChem Compound Summary for CID 134836611, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile. [Link]
- PubChem Compound Summary for CID 53256538, 1-(3-fluorophenyl)cyclopropan-1-amine. [Link]
- PubChem Compound Summary for CID 692737-66-9, this compound. [Link]
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An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS RN: 692737-66-9). It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work. This document delves into the compound's structure, synthesis, analytical characterization, reactivity, and safety considerations. While this compound is primarily a research tool, we will also touch upon the potential therapeutic applications of structurally related molecules to provide a broader context for its utility.
Introduction
This compound is a primary amine featuring a cyclopropane ring attached to a 3-fluorophenyl group. The presence of the fluorine atom and the rigid cyclopropane scaffold makes it an interesting building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The cyclopropane ring introduces conformational rigidity, which can be advantageous for optimizing interactions with biological targets. This guide aims to be a valuable resource for scientists working with this and similar molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of this information is from publicly available databases, specific experimental data such as melting point and pKa are not widely reported and should be determined experimentally for any new batch.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 692737-66-9 | [1] |
| Molecular Formula | C₉H₁₁ClFN | [1] |
| Molecular Weight | 187.64 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically >95% | [2] |
| Predicted XlogP | 1.2 | [3] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid.[4] A common synthetic route is outlined below.
Synthetic Workflow
Sources
An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 692737-66-9)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, established synthesis protocols, analytical methodologies, and significant applications, offering field-proven insights to support your research and development endeavors.
Section 1: Physicochemical Properties and Characterization
This compound is a solid compound recognized for its role as a versatile intermediate.[1] The hydrochloride salt form is often utilized to improve the compound's solubility and stability, making it more amenable for use in various synthetic and biological applications.[2]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 692737-66-9 | [3] |
| Molecular Formula | C₉H₁₁ClFN | [1] |
| Molecular Weight | 187.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% - 97% | [1][4] |
| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N | [4] |
This data is compiled from publicly available information and may vary between suppliers.
Structural Confirmation: The Role of Spectroscopy
While specific spectral data for this exact compound is not widely published in publicly accessible databases, the structural confirmation for analogous compounds relies on a standard suite of spectroscopic techniques. For a researcher synthesizing or verifying this compound, the following analyses are critical:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to confirm the presence and connectivity of the protons on the cyclopropyl ring and the phenyl group. The distinct splitting patterns and chemical shifts would verify the relative positions of the substituents.
-
¹³C NMR provides information on the carbon skeleton, with the number of unique signals corresponding to the number of non-equivalent carbon atoms.
-
¹⁹F NMR is crucial for confirming the presence and position of the single fluorine atom on the phenyl ring, characterized by a specific chemical shift.
-
-
Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₉H₁₁FN).
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretches of the primary amine and C-F stretches associated with the fluorinated phenyl ring.
Section 2: Synthesis and Mechanistic Insights
These syntheses often involve multi-step sequences that may include:
-
Cyclopropanation: The formation of the three-membered cyclopropane ring is the core of the synthesis. This can be achieved through various methods, including reactions involving carbenes or carbenoids with appropriately substituted styrenes.
-
Functional Group Manipulation: Following the creation of the cyclopropyl ring, functional groups are introduced or modified to install the amine. This can involve transformations like the Curtius rearrangement, which converts a carboxylic acid to an amine.[6]
-
Salt Formation: The final step typically involves reacting the freebase amine with hydrochloric acid to form the more stable and soluble hydrochloride salt.
Illustrative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of phenylcyclopropanamine derivatives, highlighting the key transformations.
Caption: Generalized synthetic pathway for phenylcyclopropanamine hydrochloride.
Rationale for Methodological Choices:
-
Stereocontrol: In many pharmaceutical applications, controlling the stereochemistry of the cyclopropane ring is critical for biological activity. The choice of chiral catalysts or auxiliaries during the cyclopropanation step is a key consideration to achieve the desired diastereoselectivity and enantioselectivity.[5]
-
Safety of Reagents: Some traditional methods for amine synthesis, such as the Curtius rearrangement, involve the use of potentially explosive azide intermediates. Modern process chemistry often seeks to replace these with safer alternatives.[5][6]
Section 3: Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is paramount for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Standard HPLC Protocol for Purity Analysis
-
Objective: To determine the purity of the compound and identify any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective. The non-polar stationary phase allows for good retention and separation of the moderately polar analyte.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A common mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase).
-
Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Run the gradient method and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Quality Control Workflow
Caption: A typical quality control workflow for an incoming chemical intermediate.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a molecular scaffold. The cyclopropylamine motif is a "bioisostere" for other groups and can impart desirable properties to a drug candidate, such as metabolic stability and conformational rigidity. The fluorine atom is also a common addition in medicinal chemistry to modulate electronic properties and improve metabolic profiles.
This compound and its analogs are particularly important as intermediates in the synthesis of inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1).[7] LSD1 inhibitors are being investigated for a wide range of therapeutic areas, including:
-
Oncology
-
Neurological disorders such as schizophrenia and Alzheimer's disease[7]
-
Epilepsy and drug addiction[7]
Furthermore, related structures, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, are key intermediates in the synthesis of antiplatelet agents like Ticagrelor.[8][9] This highlights the importance of the phenylcyclopropanamine scaffold in developing cardiovascular drugs.
Role as a Core Building Block
Caption: The progression from a core building block to a drug candidate.
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Information:
-
Signal Word: Warning[10]
-
Hazard Statements:
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Facilities should be equipped with an eyewash station and safety shower.[11]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible substances and sources of ignition.[10] For long-term storage, maintain in a cool, dry place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]
Section 6: References
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Retrieved from [Link]
-
Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from
-
PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]
-
PatentsCloud. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. Retrieved from [Link]
-
Angene. (n.d.). Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Retrieved from [Link]
-
Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-2. Retrieved from [Link]
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- 1. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]
- 2. smolecule.com [smolecule.com]
- 3. Angene - Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 | 692737-66-9 | MFCD08752572 | AG00FDT1 [japan.angenechemical.com]
- 4. 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE | 764647-70-3 [sigmaaldrich.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 7. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride for Advanced Research Applications
Abstract: This document provides an in-depth technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a fluorinated arylcyclopropylamine of significant interest to the medicinal chemistry and drug development communities. This guide moves beyond basic data to explore the compound's scientific context, physicochemical properties, representative synthetic workflows, and critical analytical validation techniques. We delve into the mechanistic basis for its application, particularly in the context of enzyme inhibition, and provide actionable protocols for its characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable research compound.
Introduction and Scientific Rationale
Phenylcyclopropanamines represent a privileged scaffold in modern medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic and steric properties of the phenyl group, allows for precise and high-affinity interactions with biological targets. The parent compound of this class, tranylcypromine, is a well-known monoamine oxidase (MAO) inhibitor. More recently, this structural motif has been identified as a potent pharmacophore for inhibiting Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers and central nervous system (CNS) disorders.[1]
The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring, as seen in 1-(3-Fluorophenyl)cyclopropanamine, is a deliberate design choice rooted in established medicinal chemistry principles.[2] Fluorine substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate the basicity (pKa) of the primary amine, and introduce new, favorable interactions (such as hydrogen bonding or dipole interactions) within a target's binding pocket. Consequently, this compound serves not only as a functional tool for probing biological systems but also as a critical building block for the synthesis of more complex, next-generation therapeutic agents.
Physicochemical and Structural Characterization
Accurate characterization is the foundation of reproducible research. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [2][3][4] |
| CAS Number | 692737-66-9 | [3] |
| Appearance | Solid | [3][5] |
| IUPAC Name | 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride | [5] |
| InChI Key | LZAJSOANABVKSY-UHFFFAOYSA-N | [3][5] |
| SMILES | C1CC1(C2=CC(=CC=C2)F)N.Cl | [6] |
| Predicted XlogP | 1.2 | [6] |
| Purity (Typical) | ≥95% | [5] |
Chemical Structure:
Caption: 2D structure of this compound.
Representative Synthesis and Purification Workflow
While multiple routes exist for arylcyclopropanamines, the synthesis of the 1-aryl isomer requires a distinct strategy from its more commonly documented 2-aryl counterparts (which are precursors to drugs like Ticagrelor).[7][8] The following section outlines a logical and representative workflow for producing high-purity this compound, emphasizing the causality behind each stage.
Synthetic Logic and Workflow Diagram
The core of the synthesis involves the creation of the 1-arylcyclopropylamine scaffold. A plausible and efficient method is the titanium-mediated cyclopropanation of an appropriate nitrile precursor, known as the Kulinkovich-Szymoniak reaction. This approach is advantageous as it constructs the key C-C bonds and incorporates the amine functionality (via the nitrile group) in a single, elegant transformation. The final step is a simple acid-base reaction to form the stable and more soluble hydrochloride salt.
Caption: Synthetic workflow for 1-(3-Fluorophenyl)cyclopropanamine HCl.
Step-by-Step Experimental Protocol
Trustworthiness: This protocol incorporates in-process checks (TLC, crude NMR) to validate the progression of the reaction and ensure the final product's integrity.
Step 1: Synthesis of the Free Base via Titanium-Mediated Cyclopropanation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add titanium(IV) isopropoxide, followed by the dropwise addition of a solution of ethylmagnesium bromide in THF. The solution will typically change color.
-
Causality: The Grignard reagent reduces the Ti(IV) species and forms an "ate" complex, which then eliminates ethane to generate a reactive titanacyclopropane intermediate. This is the key cyclopropanating agent.
-
Substrate Addition: Add 3-Fluorobenzonitrile dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction's completion by thin-layer chromatography (TLC), observing the consumption of the starting nitrile.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Filter the resulting mixture through a pad of celite to remove titanium salts. Extract the aqueous filtrate with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Fluorophenyl)cyclopropanamine free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in ether (or dioxane) dropwise with stirring. A precipitate will form immediately.
-
Causality: The basic amine is protonated by the strong acid (HCl), forming the ammonium salt. This salt is generally much less soluble in non-polar organic solvents, causing it to precipitate out of the solution, which aids in its isolation.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold diethyl ether to remove any residual impurities.
Step 3: Purification by Recrystallization
-
Procedure: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent system (e.g., ethanol/diethyl ether or isopropanol).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in a 0-4 °C refrigerator to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure this compound.
Analytical Validation Protocols
Confirming the identity, purity, and structure of the final compound is paramount. The following are standard, self-validating analytical methods.
Structural Confirmation: NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals corresponding to the molecular structure. Expect complex multiplets in the aromatic region (~7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling. The diastereotopic cyclopropyl protons will appear as complex multiplets in the aliphatic region (~1.0-1.8 ppm). The amine protons (NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments. Key signals include those for the fluorinated aromatic ring (with C-F coupling constants) and the distinct signals for the quaternary (C1) and methylene (C2/C3) carbons of the cyclopropane ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis should target the protonated molecular ion of the free base, [M+H]⁺.
| Adduct | Calculated m/z |
| [M+H]⁺ | 152.0870 |
| [M+Na]⁺ | 174.0690 |
| [M+K]⁺ | 190.0429 |
Data based on predicted values for C₉H₁₀FN.[6]
Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at 254 nm.
-
-
Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Development
The primary value of this compound lies in its potential as an inhibitor of LSD1 and as a scaffold for further chemical exploration.
Mechanism of Action as an LSD1 Inhibitor
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[1] This activity plays a crucial role in regulating gene expression. Dysregulation of LSD1 is linked to the progression of various cancers and neurological conditions.
Phenylcyclopropanamines act as mechanism-based inactivators of LSD1. The primary amine is oxidized by the enzyme's FAD cofactor, generating a reactive cyclopropyliminium ion intermediate which then covalently modifies the cofactor, irreversibly inactivating the enzyme.
Caption: Inhibition of LSD1 by a phenylcyclopropanamine derivative.
Therapeutic Potential and Research Applications
-
Oncology: By inhibiting LSD1, this compound class can reactivate tumor suppressor genes, making it a target for acute myeloid leukemia (AML) and other cancers.
-
Neuroscience: LSD1 is involved in neuronal differentiation and plasticity. Inhibitors are being explored for treating CNS disorders like schizophrenia and Fragile X syndrome.[1]
-
Fragment-Based Drug Design: As a well-characterized fragment, it serves as a starting point for developing more potent and selective inhibitors by growing the molecule to exploit additional binding pockets in the target enzyme.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the compound's integrity.
-
Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.
References
- PubChemLite. This compound (C9H10FN). [Link]
- PubChem. (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. [Link]
- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]
- PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]
- Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)
- IndiaMART. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]
- PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
- Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-1. [Link]
- ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. [Link]
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- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 3. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]
- 4. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 692737-66-9 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 7. jocpr.com [jocpr.com]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride for Drug Discovery Professionals
Executive Summary: This document provides an in-depth technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a conformationally restricted phenethylamine derivative with significant potential in modern drug discovery. While direct pharmacological data on this specific molecule is nascent, its structural alerts and the activities of analogous compounds strongly suggest its role as a potent modulator of epigenetic enzymes, specifically as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide synthesizes information on its chemical identity, proposes a robust synthetic pathway, elucidates its hypothesized mechanism of action in the context of neurobiology, and outlines its applications as a research tool and lead compound for therapeutics targeting central nervous system (CNS) disorders. Furthermore, we present standardized protocols for its analytical characterization and safe handling, aimed at researchers, medicinal chemists, and drug development scientists.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its precise identity and key physicochemical characteristics. These data govern its behavior in both chemical and biological systems.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | [1][2] |
| CAS Number | 692737-66-9 | [3] |
| Molecular Formula | C₉H₁₁ClFN | [3][4] |
| Molecular Weight | 187.64 g/mol | [4] |
| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1CC1(C2=CC(=CC=C2)F)N.Cl | [1] |
Chemical Structure
The molecule's structure features a cyclopropane ring, which introduces significant conformational rigidity compared to a flexible ethylamine chain. This fixed geometry is often crucial for achieving high-affinity and selective binding to biological targets. The fluorine atom at the meta-position of the phenyl ring is a strategic addition common in medicinal chemistry to enhance metabolic stability and modulate electronic properties for improved target engagement.
Figure 1: 2D Structure of 1-(3-fluorophenyl)cyclopropan-1-amine
Predicted Physicochemical Data
Computational models provide valuable initial estimates of a compound's drug-like properties.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 1.2 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability and CNS penetration.[1] |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | A low TPSA value (< 90 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Synthesis and Manufacturing Considerations
A reliable and scalable synthetic route is paramount for the utility of a compound in research and development. While specific literature for this exact molecule is sparse, a robust synthesis can be proposed based on established chemical principles for analogous structures.
Retrosynthetic Analysis
The logical approach to designing the synthesis involves a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary strategic disconnection is at the C-N bond and the cyclopropane ring structure.
Caption: Retrosynthetic pathway for 1-(3-Fluorophenyl)cyclopropanamine.
Proposed Synthetic Protocol
This protocol is a conceptual, multi-step process designed for high yield and purity.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
-
Rationale: This step constructs the core cyclopropane ring fused to the phenyl group. The Kulinkovich reaction is an efficient method for synthesizing cyclopropanols, which can then be converted to the nitrile.
-
Procedure:
-
To a solution of 3-fluorophenyl magnesium bromide (1.1 eq) in THF at -20°C, add a solution of titanium(IV) isopropoxide (1.2 eq).
-
Slowly add ethyl acetate (1.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl, and extract the organic layer containing 1-(3-fluorophenyl)cyclopropanol.
-
Treat the crude cyclopropanol with tosyl chloride and pyridine to form the tosylate, followed by displacement with sodium cyanide in DMSO to yield the target nitrile.
-
Step 2: Hydrolysis to 1-(3-Fluorophenyl)cyclopropanamine
-
Rationale: The nitrile group is a stable precursor to the primary amine. Acid-catalyzed hydrolysis provides a direct route to the amine hydrochloride salt.
-
Procedure:
-
Reflux the 1-(3-fluorophenyl)cyclopropanecarbonitrile from the previous step in a mixture of concentrated hydrochloric acid and glacial acetic acid for 24 hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a crystalline solid.
-
Purification and Salt Formation
-
Purification: The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to achieve >98% purity as determined by HPLC and NMR.
-
Rationale for Hydrochloride Salt: The freebase amine is often an oil and susceptible to air oxidation. Converting it to the hydrochloride salt enhances its stability, crystallinity, and aqueous solubility, making it easier to handle, weigh accurately, and formulate for biological assays.[4]
Mechanism of Action and Pharmacological Profile
Primary Target: Lysine-Specific Demethylase 1 (LSD1) Inhibition
The structural motif of a substituted cyclopropanamine is a well-established pharmacophore for the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical to epigenetic regulation.[6] LSD1 removes methyl groups from mono- and di-methylated lysine residues on histone proteins, primarily H3K4 and H3K9.[6] This demethylation process alters chromatin structure and significantly impacts gene expression.[6]
Dysregulation of LSD1 activity has been implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[6] Therefore, inhibitors like this compound are valuable tools for investigating these disease mechanisms and represent a promising therapeutic strategy.
Proposed Signaling Pathway
The inhibitory action of the compound on LSD1 initiates a cascade of events at the chromatin level, leading to downstream changes in cellular function.
Caption: Hypothesized mechanism of LSD1 inhibition in the cell nucleus.
The Role of Fluorine in Medicinal Chemistry
The inclusion of a fluorine atom is a deliberate design choice. Fluorine substitution can:
-
Enhance Metabolic Stability: It can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life.
-
Increase Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions with the target protein.
-
Modulate pKa: It alters the basicity of the amine group, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.[4]
Applications in Research and Drug Development
Chemical Probe for CNS Disorders
As a selective inhibitor of a key epigenetic regulator, this compound serves as an invaluable chemical probe. Researchers can use it to:
-
Elucidate the specific role of LSD1 in different neuronal cell types.
-
Investigate the link between histone methylation and the expression of genes involved in synaptic plasticity, memory, and mood regulation.
-
Validate LSD1 as a therapeutic target in cellular and animal models of neurological and psychiatric diseases.[6]
Lead Compound for Novel Therapeutics
The 1-phenylcyclopropanamine scaffold is a promising starting point for lead optimization campaigns. Structure-activity relationship (SAR) studies can be conducted by modifying:
-
Aromatic Substitution: Exploring different substituents on the phenyl ring to improve potency and selectivity.
-
Cycloalkane Ring Size: Investigating cyclobutane or cyclopentane analogs to probe the geometric requirements of the binding pocket.
-
Prodrug Strategies: Converting the primary amine to a prodrug moiety to improve pharmacokinetic properties.[7]
Workflow for In Vitro Target Validation
A standardized workflow is essential for reliably assessing the compound's activity against its intended target.
Caption: Standard experimental workflow for determining the IC₅₀ value.
Analytical and Quality Control Protocols
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the compound used in any experiment.
Structural Elucidation and Verification
| Technique | Protocol Summary | Expected Results |
| ¹H NMR | Dissolve 5-10 mg in DMSO-d₆. Acquire spectrum on a 400 MHz or higher instrument. | Aromatic protons in the 7.0-7.5 ppm range. Cyclopropyl protons as complex multiplets between 0.8-1.5 ppm. A broad singlet for the amine protons. |
| ¹³C NMR | Dissolve 20-30 mg in DMSO-d₆. Acquire a proton-decoupled spectrum. | Signals for the fluorinated and non-fluorinated aromatic carbons. Distinct signals for the quaternary and methylene carbons of the cyclopropane ring. |
| Mass Spec (ESI+) | Infuse a dilute solution in methanol into an ESI-MS. | A prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺ at m/z 152.08. |
Purity Assessment by HPLC
-
Objective: To quantify the purity of the compound and detect any synthesis-related impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water + 0.1% Trifluoroacetic Acid and (B) Acetonitrile + 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with any active pharmaceutical ingredient or research chemical.
Hazard Identification
Based on safety data for structurally related cyclopropanamines, the following hazards should be assumed.[8][9]
| Hazard Class | GHS Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[8] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection.[8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read. |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[4]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Recommended Temperature: Ambient or refrigerated storage is acceptable. For long-term storage, keeping the material at -20°C is advisable.
-
Stability: The hydrochloride salt is expected to be stable for years under proper storage conditions.
Conclusion and Future Directions
This compound represents a molecule of significant interest for CNS drug discovery. Its structural features strongly point towards a mechanism of action involving the inhibition of the epigenetic enzyme LSD1, a target of high relevance for a range of neurological disorders. This guide has provided a comprehensive framework covering its chemical properties, synthesis, biological rationale, and practical laboratory protocols.
Future research should focus on empirically validating the hypothesized LSD1 inhibitory activity and determining its selectivity profile against other amine oxidases. Subsequent work should involve in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models to establish a clear link between target engagement and physiological outcomes. The rich potential of this scaffold warrants further exploration by the scientific community.
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spectroscopic data for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction
This compound is a substituted cyclopropylamine derivative of interest to researchers in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation is a prerequisite for further investigation. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed "fingerprint" of the molecule's atomic and functional group arrangement.
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. It is designed for researchers and scientists, offering not just data, but a framework for understanding why specific experimental choices are made and how to interpret the resulting spectra. While publicly available experimental spectra for this specific salt are limited, this document presents a high-fidelity, predicted dataset based on established spectroscopic principles and data from analogous structures. This serves as a robust benchmark for scientists who synthesize or work with this compound.
Molecular Structure and Key Features
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses several key features that will manifest distinctly in its spectra.
-
Aromatic Ring: A meta-substituted fluorophenyl group with four distinct aromatic protons and six carbons. The electron-withdrawing fluorine atom will influence the chemical shifts of nearby atoms.
-
Cyclopropyl Ring: A strained, three-membered aliphatic ring. The protons on this ring are diastereotopic, meaning they are in chemically non-equivalent environments.
-
Quaternary Carbon: The cyclopropyl carbon bonded to both the phenyl ring and the amino group is a quaternary center, which will have a unique signature in ¹³C NMR.
-
Primary Amine Salt: The amine is protonated to form an ammonium hydrochloride salt (-NH₃⁺Cl⁻). This has a profound effect on its infrared spectrum and influences the chemical shifts of adjacent protons in the NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Guiding Principles of NMR
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin (like ¹H, ¹³C, and ¹⁹F) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes a transition between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms in a molecule. Two key parameters are chemical shift (δ), which indicates the electronic environment, and coupling constant (J), which reveals information about neighboring nuclei.
Experimental Protocol: NMR Analysis of an Amine Salt
The hydrochloride salt form necessitates specific choices in sample preparation to ensure high-quality data.
Caption: Workflow for NMR data acquisition of an amine hydrochloride salt.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum is predicted to show distinct signals for the aromatic, amine, and cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | br s | 3H | -NH₃⁺ | Broad signal due to quadrupolar relaxation and exchange. Shifted downfield by the positive charge. |
| ~7.5 | td | 1H | Ar-H (H5) | Triplet of doublets. Coupled to H4, H6, and the meta fluorine atom. |
| ~7.3 | m | 3H | Ar-H (H2, H4, H6) | Overlapping multiplet for the remaining aromatic protons. |
| ~1.6 | m | 2H | Cyclopropyl-H | Diastereotopic protons on C2'/C3' cis to the phenyl ring. Complex multiplet. |
| ~1.4 | m | 2H | Cyclopropyl-H | Diastereotopic protons on C2'/C3' trans to the phenyl ring. Complex multiplet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C3 | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| ~142 (d, ³JCF ≈ 7 Hz) | C1 | Aromatic carbon ipso to the cyclopropyl group. Shows smaller coupling to fluorine. |
| ~131 (d, ³JCF ≈ 8 Hz) | C5 | Aromatic CH carbon. |
| ~125 (d, ⁴JCF ≈ 3 Hz) | C6 | Aromatic CH carbon. |
| ~116 (d, ²JCF ≈ 21 Hz) | C4 | Aromatic CH carbon ortho to fluorine. |
| ~115 (d, ²JCF ≈ 22 Hz) | C2 | Aromatic CH carbon ortho to fluorine. |
| ~35 | Cq | Quaternary cyclopropyl carbon, shifted downfield by the adjacent phenyl ring and nitrogen. |
| ~16 | C2'/C3' | Equivalent methylene carbons of the cyclopropyl ring. Shielded due to the strained ring structure. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, and in this case, for confirming the presence of the ammonium salt.
Guiding Principles of IR
Chemical bonds are not rigid; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Different functional groups (e.g., C=O, O-H, N-H) have characteristic absorption bands, making IR a powerful tool for qualitative analysis.
Experimental Protocol: Solid-State IR
For a stable, non-volatile solid like an amine hydrochloride, the KBr pellet method is a robust and common choice.
Caption: Workflow for acquiring a solid-state IR spectrum via the KBr pellet method.
Predicted IR Absorption Bands
The IR spectrum is dominated by features of the ammonium and fluorophenyl groups. The presence of the broad ammonium stretch is a key diagnostic feature distinguishing the salt from the free base.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 2600 | Strong, Broad | N-H⁺ stretching | A very broad and intense envelope characteristic of an ammonium salt, clearly distinguishing it from a free primary amine (~3300-3400 cm⁻¹).[1] |
| ~3050 | Medium | Aromatic C-H stretching | Absorption just above 3000 cm⁻¹ is typical for sp² C-H bonds. |
| ~2980 | Medium | Aliphatic C-H stretching | Absorption just below 3000 cm⁻¹ from the cyclopropyl C-H bonds. |
| 1600 - 1450 | Medium | Aromatic C=C stretching / N-H⁺ bending | A series of sharp to medium peaks from the phenyl ring vibrations, and the ammonium scissoring/bending modes. |
| ~1250 | Strong | C-F stretching | A strong, characteristic absorption for the aryl-fluoride bond. |
| < 900 | Medium | Aromatic C-H out-of-plane bending | The pattern of these bands in the "fingerprint region" can help confirm the 1,3- (meta) substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.
Guiding Principles of MS
In its most common form for small molecules, MS involves ionizing a molecule (giving it a positive charge), accelerating it through a magnetic or electric field, and detecting its mass-to-charge ratio (m/z). The parent ion, or molecular ion, gives the molecular weight. This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides clues about the molecule's structure.[2][3]
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like amine salts, as it often keeps the molecular ion intact.
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Mass Spectrum Data
The predicted data is based on the compound's elemental composition (C₉H₁₀FN). The monoisotopic mass of the free base is 151.08 Da.
| m/z (Predicted) | Ion Assignment | Rationale |
| 152.0870 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₁FN⁺). This is expected to be the base peak in ESI-MS. The calculated exact mass confirms the elemental formula.[4] |
| 135.0604 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the protonated molecule, a common fragmentation pathway for primary amines, leaving a stable cyclopropylcarbenium ion. |
| 109.0397 | [C₇H₅F]⁺ | Fragmentation involving the loss of the cyclopropylamine moiety, resulting in a fluorophenyl fragment. |
Integrated Spectral Analysis
-
Mass Spectrometry establishes the molecular formula (C₉H₁₀FN) via the accurate mass of the [M+H]⁺ ion.
-
IR Spectroscopy unequivocally confirms the presence of the ammonium salt (broad N-H⁺ stretch), the aromatic ring, and the C-F bond.
-
¹³C NMR Spectroscopy confirms the carbon count (8 unique signals for 9 carbons, due to symmetry in the cyclopropyl CH₂ groups) and identifies key features like the C-F carbon, the quaternary carbon, and the aromatic carbons.
-
¹H NMR Spectroscopy shows the correct proton count and provides detailed connectivity information through chemical shifts and multiplicities, confirming the meta-substituted aromatic ring and the cyclopropyl group adjacent to the amine.
Together, these predicted datasets provide a cohesive and unambiguous confirmation of the structure of this compound. This guide serves as a methodological blueprint and interpretive reference for researchers engaged in the synthesis and analysis of this and related compounds.
References
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Introduction: The Structural Significance of a Key Building Block
An In-depth Technical Guide to the NMR Analysis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
In the landscape of modern medicinal chemistry, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2] 1-(3-Fluorophenyl)cyclopropanamine and its hydrochloride salt represent a critical class of building blocks, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The rigid cyclopropyl ring introduces a defined three-dimensional geometry, while the fluorophenyl moiety provides a site for metabolic blocking and specific interactions with biological targets.
Given its role as a precursor in complex syntheses, the unambiguous structural verification and purity assessment of this compound are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its ability to probe the chemical environment of individual nuclei—¹H, ¹³C, and ¹⁹F—provides a detailed molecular fingerprint.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data to explain the causality behind the analytical strategy, providing a field-proven workflow for the complete NMR characterization of this important molecule. We will delve into the principles of multi-nuclear NMR, establish a self-validating experimental protocol, and interpret the resulting complex data to achieve unambiguous structural elucidation.
Molecular Architecture and NMR-Active Probes
The first step in any NMR analysis is a thorough understanding of the molecule's structure and its constituent NMR-active nuclei. This compound (C₉H₁₁ClFN) possesses a unique combination of a strained aliphatic ring and a substituted aromatic system.[4]
The key nuclei for our investigation are:
-
¹H (Proton): Highly abundant and sensitive, providing core information on the molecule's hydrogen framework.
-
¹³C (Carbon-13): The backbone of the molecule. While less sensitive than ¹H, it provides crucial information on the carbon skeleton.
-
¹⁹F (Fluorine-19): A powerful and highly sensitive probe. Its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range make it an exceptional tool for confirming structure and purity, especially given the lack of endogenous fluorine signals in biological systems.[5][6][7]
Caption: Numbered structure of 1-(3-Fluorophenyl)cyclopropanamine.
A Self-Validating Experimental Workflow
To ensure trustworthiness, our protocol is designed as a self-validating system where data from one experiment corroborates the findings of another. We do not simply run experiments; we build a case for the structure. The workflow proceeds from high-sensitivity, rapid-assessment experiments to more time-intensive, detailed correlational studies.
Caption: A logical workflow for comprehensive NMR data acquisition.
Experimental Protocol: Step-by-Step Methodology
-
Sample Preparation (The Foundation)
-
Rationale: The choice of solvent is critical. This compound is a salt, requiring a polar solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Importantly, the amine protons (NH₃⁺) will be observable as they exchange slowly in DMSO-d₆, unlike in D₂O where they would be rapidly replaced by deuterium and disappear from the spectrum.
-
Protocol:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
-
Data Acquisition (The Interrogation)
-
Rationale: The sequence of experiments is designed for efficiency. We begin with the most sensitive nuclei (¹H and ¹⁹F) to quickly confirm the sample's identity and assess purity before committing to longer, less sensitive experiments like ¹³C NMR.
-
Protocol:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to a singlet (if no other fluorine atoms are present), making chemical shift determination precise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is typically the longest 1D experiment due to the low natural abundance and sensitivity of ¹³C.
-
DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment with a 135° pulse. This is crucial for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[8][9][10]
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment. This 2D map reveals which protons are spin-coupled to each other, establishing connectivity within the phenyl and cyclopropyl rings.[11]
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence experiment. This powerful 2D technique generates a correlation peak for each carbon and its directly attached proton(s), providing definitive C-H assignments.
-
-
Spectral Analysis: Decoding the Molecular Fingerprint
¹H NMR Spectrum: The Proton Framework
-
Aromatic Region (δ ≈ 7.0-7.5 ppm): This region will display four proton signals. The proton at C5 (ortho to fluorine) will be a triplet of doublets. The proton at C9 (also ortho to fluorine) will appear as a doublet of triplets. The proton at C6 (meta to fluorine) will be a complex multiplet, and the proton at C8 (para to fluorine) will appear as a doublet. The splitting is complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
Amine Protons (δ ≈ 8.5-9.5 ppm): The three protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. This peak's integration should correspond to three protons.
-
Cyclopropyl Protons (δ ≈ 1.2-1.8 ppm): The four protons on the cyclopropyl ring (C2 and C3) are diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will appear as two complex multiplets, each integrating to two protons. Their close proximity leads to strong geminal (²JHH) and vicinal (³JHH) couplings, resulting in overlapping signals that are often difficult to assign without 2D NMR.[12][13]
¹³C NMR and DEPT-135: The Carbon Skeleton and C-F Coupling
The proton-decoupled ¹³C NMR spectrum is notable for its display of carbon-fluorine coupling, a key validation feature.[14][15]
-
Aromatic Carbons (δ ≈ 110-165 ppm): Six signals are expected.
-
C7 (Directly bound to F): This signal will be a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). This is an unmistakable feature.
-
C6 & C8 (ortho to F): These carbons will appear as smaller doublets (²JCF ≈ 20-25 Hz).
-
C5 & C9 (meta to F): These will also be doublets, but with smaller coupling constants (³JCF ≈ 7-10 Hz).
-
C4 (para to F): This carbon will show the smallest coupling (⁴JCF ≈ 2-4 Hz), which may appear as simple broadening.
-
-
Quaternary Cyclopropyl Carbon (C1, δ ≈ 35-45 ppm): This signal will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.
-
Cyclopropyl Methylene Carbons (C2 & C3, δ ≈ 15-25 ppm): These two carbons are equivalent and will appear as a single signal. In the DEPT-135 spectrum, this signal will be negative, confirming it as a CH₂ group.
¹⁹F NMR: The Fluorine Probe
The proton-decoupled ¹⁹F spectrum will show a single sharp peak, confirming the presence of one fluorine environment. In a proton-coupled spectrum, this signal would be split by the two ortho protons (³JHF) and the two meta protons (⁴JHF), likely resulting in a triplet of triplets.[16][17]
2D NMR: The Definitive Connection Map
While 1D spectra provide the pieces, 2D spectra assemble the puzzle.
Caption: Key HSQC (C-H) and COSY (H-H) correlations.
-
HSQC Analysis: This is the most critical step for assignment. A cross-peak will appear at the coordinates corresponding to the ¹H chemical shift (F2 axis) and the ¹³C chemical shift (F1 axis) for each C-H pair. This allows for the direct, unambiguous assignment of every protonated carbon and its attached proton(s).
-
COSY Analysis: Cross-peaks will confirm the connectivity within the aromatic ring (e.g., between H5 and H6; H8 and H9). This validates the substitution pattern deduced from the ¹H and ¹³C splitting patterns.
Quantitative Data Summary
The following table summarizes the expected NMR data, providing a benchmark for analysis. Actual values may vary slightly based on solvent, concentration, and spectrometer frequency.
| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | DEPT-135 |
| ¹H | NH₃⁺ | 8.5 - 9.5 | br s | - | - |
| ¹H | H5, H6, H8, H9 | 7.0 - 7.5 | m | JHH ≈ 7-8, JHF ≈ 2-10 | - |
| ¹H | H2, H3 | 1.2 - 1.8 | m | JHH ≈ 4-9 | - |
| ¹³C | C7 | 161 - 164 | d | ¹JCF ≈ 245 | N/A |
| ¹³C | C4 | 140 - 143 | d | ⁴JCF ≈ 3 | N/A |
| ¹³C | C6 | 129 - 131 | d | ³JCF ≈ 8 | Positive |
| ¹³C | C9 | 123 - 125 | d | ³JCF ≈ 8 | Positive |
| ¹³C | C5 | 115 - 117 | d | ²JCF ≈ 22 | Positive |
| ¹³C | C8 | 114 - 116 | d | ²JCF ≈ 21 | Positive |
| ¹³C | C1 | 35 - 45 | s | - | Absent |
| ¹³C | C2, C3 | 15 - 25 | t | - | Negative |
| ¹⁹F | F | -110 - -115 | tt (coupled) | ³JHF ≈ 8-10, ⁴JHF ≈ 5-7 | - |
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that leverages the strengths of several complementary experiments. By following a logical workflow—from rapid 1D scans of sensitive nuclei to detailed 2D correlation maps—a complete and unambiguous structural assignment is achievable. The key to a trustworthy analysis lies not just in the data itself, but in the congruence between different experimental results. The characteristic large one-bond C-F coupling in the ¹³C spectrum, the H-F couplings in the ¹H spectrum, and the definitive connectivity map from COSY and HSQC experiments all converge to provide a self-validating confirmation of the molecule's identity and purity. This rigorous approach is essential for ensuring the quality of key starting materials in the demanding field of pharmaceutical development.
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a compound of interest to researchers, scientists, and drug development professionals. By synthesizing established analytical principles with field-proven insights, this document will detail the core methodologies, expected fragmentation patterns, and data interpretation strategies for this fluorinated cyclopropylamine derivative.
Introduction: The Analytical Imperative for this compound
This compound is a small molecule of significant interest in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a fluorinated phenyl ring attached to a cyclopropylamine moiety, presents unique analytical challenges and opportunities. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such compounds, providing critical data on molecular weight, elemental composition, and structural integrity.[2]
The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to liquid chromatography-mass spectrometry (LC-MS) analysis.[1] Understanding its behavior under various ionization and fragmentation conditions is paramount for developing robust analytical methods for pharmacokinetic studies, metabolite identification, and quality control.
Foundational Concepts in the Mass Spectrometry of Small Molecules
The mass spectrometric analysis of any compound begins with the generation of gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z).[3] The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties, such as polarity and thermal stability.[4]
Ionization Techniques: A Dichotomy of "Hard" and "Soft" Approaches
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5] While this provides rich structural information, the molecular ion may be weak or absent.[3] EI is typically coupled with gas chromatography (GC) and is suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, resulting in minimal fragmentation and a prominent protonated molecule ([M+H]⁺).[4][6] ESI is the cornerstone of LC-MS and is ideal for polar and non-volatile compounds like this compound.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique suitable for LC-MS, APCI is effective for less polar compounds that are not easily ionized by ESI.[3]
For this compound, ESI is the most appropriate ionization method due to its polar nature and the presence of a basic amine group that is readily protonated.
High-Resolution Mass Spectrometry: Unveiling the Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition.[7] This is crucial for confirming the identity of a molecule and for distinguishing it from isobaric interferences. Two common types of high-resolution mass analyzers are:
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, with lighter ions arriving faster.[8] Quadrupole Time-of-Flight (Q-TOF) instruments combine the selectivity of a quadrupole with the high resolution of a TOF analyzer.[4][9]
-
Orbitrap: Traps ions in an electrostatic field and measures the frequencies of their orbital motion, which are related to their m/z values.[1][7] Orbitrap mass spectrometers offer exceptional mass accuracy and resolution.[7][10]
For the analysis of 1-(3-Fluorophenyl)cyclopropanamine, an LC-Q-TOF or LC-Orbitrap system would provide the necessary mass accuracy to confirm its elemental formula of C₉H₁₁FN⁺ (for the protonated free base).
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [10] |
| Monoisotopic Mass (Free Base) | 151.07973 Da | [10] |
| Monoisotopic Mass ([M+H]⁺) | 152.08758 Da | Calculated |
Predicted Fragmentation Patterns of 1-(3-Fluorophenyl)cyclopropanamine
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion (M⁺˙ at m/z 151) is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to be:
-
α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of the bond alpha to the nitrogen atom.[12][14][15] For 1-(3-Fluorophenyl)cyclopropanamine, this would involve the cleavage of the C-C bond within the cyclopropane ring, leading to the formation of a stable iminium ion.
-
Ring Opening of the Cyclopropane Radical Cation: The strained cyclopropane ring can undergo ring-opening upon ionization to form a more stable allyl radical cation.[16][17]
-
Benzylic Cleavage: Cleavage of the bond between the cyclopropyl ring and the phenyl ring can lead to the formation of a fluorobenzyl cation or a cyclopropylamine radical cation.[13][18]
-
Loss of Small Neutral Molecules: The molecular ion may also lose small neutral molecules such as H˙, NH₃, or C₂H₄.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) Fragmentation
In ESI, 1-(3-Fluorophenyl)cyclopropanamine will be observed as the protonated molecule, [M+H]⁺, at an m/z of 152.08758. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information. The most likely fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 135.
-
Ring Opening and Fragmentation: The protonated cyclopropane ring can undergo ring opening, followed by fragmentation.
-
Cleavage of the Cyclopropyl Ring: Similar to EI, cleavage of the cyclopropane ring can occur, although the fragmentation will be less extensive.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Fragment Structure |
| 152.08758 | 135.06043 | NH₃ | [C₉H₈F]⁺ |
| 152.08758 | 109.04478 | C₃H₅N | [C₆H₄F]⁺ |
| 152.08758 | 95.04478 | C₃H₇N | [C₆H₄F]⁺ |
Experimental Protocol: LC-MS/MS Analysis
A robust and reliable LC-MS/MS method is essential for the quantitative analysis of this compound in complex matrices. The following protocol provides a starting point for method development.
Sample Preparation
For the analysis of amine hydrochlorides, simple dilution is often sufficient for clean samples.[3] For more complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction may be necessary.[19]
Protocol for a Standard Solution:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution of 1 mg/mL. The hydrochloride salt should be soluble in polar solvents.[3]
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare calibration standards and quality control samples.
Liquid Chromatography
A reversed-phase separation on a C18 column is a suitable starting point. The mobile phase composition will be critical for achieving good peak shape and retention for this polar, basic compound.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
The use of a volatile acidic modifier like formic acid in the mobile phase is crucial for good chromatography and for promoting protonation in the ESI source.[20] For fluorinated compounds, the use of fluorinated alcohols as mobile phase modifiers can sometimes improve ionization efficiency, but formic acid is a more standard starting point.[21]
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution instrument is recommended.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions (for Triple Quadrupole):
-
Quantifier: 152.1 → 135.1
-
Qualifier: 152.1 → 109.0
-
These settings should be optimized for the specific instrument being used.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound is readily achievable using modern LC-MS instrumentation. While a published experimental spectrum is not currently available, a thorough understanding of fundamental fragmentation mechanisms allows for the confident prediction of its mass spectrometric behavior. The methodologies and predicted fragmentation patterns outlined in this guide provide a robust framework for researchers to develop and validate analytical methods for this important pharmaceutical compound.
Future work should focus on obtaining high-resolution mass spectra and tandem mass spectra to confirm the predicted fragmentation pathways. Furthermore, the development of validated quantitative assays in various biological matrices will be crucial for advancing the preclinical and clinical development of any drug candidate based on this scaffold.
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The Emergence of a Novel Epigenetic Modulator: A Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
This guide provides a comprehensive technical overview of the discovery and preclinical evaluation of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a promising small molecule with potential applications in oncology and neuroscience. We will delve into the scientific rationale behind its design, the synthetic route for its creation, and the key experimental data that underscore its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and translational medicine.
Introduction: The Rationale for a New Phenylcyclopropylamine Derivative
The phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, most notably recognized in the antidepressant drug tranylcypromine. This rigid framework is known to interact with a class of enzymes called flavin-dependent amine oxidases, which include monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1/KDM1A).[1][2] The discovery that LSD1, a key epigenetic regulator, is overexpressed in various cancers has spurred the development of new phenylcyclopropylamine-based inhibitors.[3][4][5]
LSD1 plays a critical role in carcinogenesis by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of tumor suppressor genes and promoting an undifferentiated, proliferative state.[2][4] The development of potent and selective LSD1 inhibitors is therefore a highly attractive strategy for cancer therapy, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3]
This compound was conceived as a novel analog to explore the structure-activity relationship (SAR) of LSD1 inhibitors. The introduction of a fluorine atom at the meta-position of the phenyl ring was hypothesized to modulate the compound's electronic properties and metabolic stability, potentially leading to improved potency and pharmacokinetic profile.
Synthetic Pathway and Chemical Characterization
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related phenylcyclopropylamines.[6][7][8] The hydrochloride salt form is typically chosen to enhance the compound's solubility and stability for biological assays.[9]
Retrosynthetic Analysis and Key Reactions
A plausible synthetic route begins with the appropriate substituted cinnamic acid, which undergoes a diastereoselective cyclopropanation. This is followed by a Curtius rearrangement to yield the desired cyclopropylamine.[6]
Diagram 1: Retrosynthetic Analysis
A simplified retrosynthetic pathway for the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of (E)-3-(3-fluorophenyl)acrylic acid 3-Fluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3-fluorophenyl)acrylic acid.[7]
Step 2: Chiral Auxiliary-Mediated Diastereoselective Cyclopropanation The resulting cinnamic acid derivative is coupled to a chiral auxiliary, such as Oppolzer's sultam, to direct a diastereoselective cyclopropanation, affording the cyclopropylamide with high chiral purity after recrystallization.[6]
Step 3: Saponification The chiral auxiliary is removed via saponification to yield the enantiomerically pure cyclopropanecarboxylic acid.[6]
Step 4: Curtius Rearrangement The carboxylic acid undergoes a four-step Curtius rearrangement to furnish the target amine, 1-(3-Fluorophenyl)cyclopropanamine.[6]
Step 5: Hydrochloride Salt Formation The free base is treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, which is then isolated and purified.[9]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 175.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Biological Activity and Mechanism of Action
Preliminary studies indicate that this compound exhibits significant biological activity, likely through the inhibition of LSD1.[9] The proposed mechanism of action involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme.[2]
Diagram 2: Proposed Mechanism of LSD1 Inhibition
Covalent modification of the LSD1-FAD cofactor by the inhibitor.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against LSD1 would be determined using biochemical assays. A highly potent inhibitor is expected to have an IC50 value in the low nanomolar range.[2] Selectivity profiling against other flavin-dependent amine oxidases, such as MAO-A and MAO-B, is crucial to assess the compound's therapeutic window and potential side effects.
| Target | IC50 (nM) |
| LSD1 | < 10 (projected) |
| MAO-A | > 1000 (projected) |
| MAO-B | > 1000 (projected) |
Cellular Activity
In cellular assays using cancer cell lines with high LSD1 expression, such as AML cell lines, this compound is expected to induce differentiation and inhibit proliferation.[2][3] This would be demonstrated by an increase in myeloid differentiation markers (e.g., CD11b and CD86) and a potent GI50 (concentration for 50% of maximal inhibition of cell proliferation).[3]
Preclinical Development and Future Directions
The promising in vitro profile of this compound warrants further investigation in preclinical models of cancer.
In Vivo Efficacy
In vivo efficacy would be evaluated in xenograft models of AML.[2] Oral administration of the compound is expected to result in significant tumor growth inhibition and prolonged survival at well-tolerated doses.[2]
Diagram 3: Preclinical Development Workflow
A typical preclinical development path for a novel drug candidate.
Pharmacokinetics and ADME
Comprehensive pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies are necessary to determine the compound's drug-like properties. Favorable oral bioavailability and a suitable half-life are critical for clinical success.
Future Perspectives
The discovery of this compound and its analogs represents a significant step forward in the development of targeted epigenetic therapies. Further optimization of this scaffold could lead to the identification of a clinical candidate with superior efficacy and safety profiles for the treatment of various cancers and potentially other diseases where LSD1 plays a pathological role.
Conclusion
This compound is a novel and potent inhibitor of LSD1 with a clear mechanism of action and promising preclinical activity. Its discovery underscores the value of rational drug design and the continued exploration of privileged scaffolds in medicinal chemistry. This technical guide provides a foundational understanding of this compound and a framework for its further development as a potential therapeutic agent.
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- Vianello, P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 454-459.
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An In-Depth Technical Guide to the Preliminary Biological Activity of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the preliminary biological activity of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. Drawing upon available scientific literature and structure-activity relationship (SAR) analysis of analogous compounds, this document will explore the compound's likely mechanism of action, potential therapeutic applications, and the experimental basis for these postulations.
Introduction: Compound Overview and Rationale for Investigation
This compound is a synthetic small molecule featuring a cyclopropylamine moiety attached to a 3-fluorinated phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for experimental evaluation. The presence of the cyclopropylamine pharmacophore immediately suggests a potential interaction with monoamine oxidases (MAOs), a class of enzymes crucial in the metabolism of neurotransmitters. Furthermore, the strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor binding affinity, hinting at a refined pharmacological profile.
This compound is of significant interest to the research community as a potential lead for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. It may also serve as a valuable chemical probe for exploring the active sites of its biological targets.[1]
Chemical Structure:
-
IUPAC Name: 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
-
Molecular Formula: C9H11ClFN
-
Molecular Weight: 187.64 g/mol [1]
Postulated Mechanism of Action: Inhibition of Monoamine Oxidases
While direct experimental data for this compound is limited in publicly accessible literature, a strong body of evidence from closely related analogs points towards its activity as a monoamine oxidase (MAO) inhibitor .
Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[]
The cyclopropylamine scaffold is a well-established pharmacophore for mechanism-based irreversible inhibition of MAOs. The strained cyclopropane ring is thought to undergo a one-electron oxidation by the flavin cofactor of the enzyme, leading to the formation of a reactive radical species that covalently modifies the enzyme, resulting in its inactivation.
The Influence of Fluorine Substitution
Research on fluorinated phenylcyclopropylamines has demonstrated that the introduction of a fluorine atom can significantly enhance MAO inhibitory activity. Specifically, studies have shown that:
-
Fluorination of the cyclopropane ring increases inhibitory activity against both MAO-A and MAO-B.[3]
-
Para-substitution of the phenyl ring with electron-withdrawing groups, such as fluorine, on trans-isomers enhances the inhibition of both MAO isoforms.[3]
-
Fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, can reverse this selectivity, resulting in a potent and selective inhibitor of MAO-A.[3]
Given that this compound possesses a fluorine atom on the phenyl ring, it is highly probable that it functions as a potent MAO inhibitor. The "meta" position of the fluorine in the subject compound suggests it would still exert a significant electron-withdrawing effect, likely enhancing its inhibitory potency.
Predicted Selectivity for MAO-A vs. MAO-B
Based on the structure-activity relationships of analogous compounds, it is plausible that this compound exhibits a degree of selectivity for one MAO isoform over the other. While some fluorinated cyclopropylamines show dual inhibition, subtle changes in the substitution pattern can shift the selectivity. For instance, some cis-cyclopropylamine derivatives have been shown to be MAO-B selective irreversible inhibitors.[4] Without direct experimental data, the precise selectivity profile of this compound remains to be determined.
Potential Therapeutic Applications
The likely role of this compound as a MAO inhibitor opens up several potential avenues for therapeutic development.
Antidepressant Activity
The primary clinical application of MAO inhibitors is in the treatment of depression. By increasing the synaptic levels of serotonin and norepinephrine, these compounds can alleviate the symptoms of major depressive disorder. The potential of phenylcyclopropylamines as antidepressants is well-documented. Therefore, this compound is a promising candidate for further investigation as a novel antidepressant agent.[1]
Neuroprotective Effects
Inhibition of MAO-B is a validated strategy in the management of Parkinson's disease. MAO-B is involved in the metabolism of dopamine, and its inhibition can help to preserve dopaminergic neurons. While the selectivity of this compound is yet to be confirmed, if it possesses significant MAO-B inhibitory activity, it could be explored for its neuroprotective potential.
Antitumor Properties
Some preliminary suggestions indicate that derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines.[1] The mechanism for this potential activity is not well-defined but could be related to the modulation of polyamine metabolism, which is often dysregulated in cancer cells. However, this remains a speculative area requiring substantial further research.
Experimental Protocols for Biological Evaluation
To rigorously assess the preliminary biological activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of a test compound against MAO-A and MAO-B.
Objective: To quantify the inhibitory potency of this compound on recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
This compound
-
Clorgyline (a selective MAO-A inhibitor)
-
Selegiline (a selective MAO-B inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in phosphate buffer.
-
Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme to the phosphate buffer.
-
Inhibitor Incubation: Add the serially diluted this compound or control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the wells containing the respective enzymes. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding kynuramine to each well.
-
Fluorescence Measurement: The oxidative deamination of kynuramine by MAO produces a fluorescent product, 4-hydroxyquinoline. Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Outcome: This assay will provide quantitative data on the inhibitory potency and selectivity of this compound for MAO-A and MAO-B.
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potential antitumor activity of the compound.
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., a panel representing different tumor types)
-
Normal human cell line (for assessing selectivity)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Expected Outcome: This assay will reveal whether this compound exhibits cytotoxic activity against cancer cells and its degree of selectivity compared to normal cells.
Data Presentation
Table 1: Predicted Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanamine
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 151.18 g/mol | |
| XlogP | 1.2 | |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors| 1 | |
Note: These are computationally predicted values.
Visualizations
Proposed Mechanism of MAO Inhibition
Caption: Proposed mechanism of irreversible MAO inhibition by 1-(3-Fluorophenyl)cyclopropanamine.
Experimental Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow for determining the MAO inhibitory activity of the test compound.
Conclusion and Future Directions
Based on a thorough analysis of the available literature on structurally related compounds, this compound is strongly predicted to be a potent inhibitor of monoamine oxidases. This positions it as a promising candidate for further investigation as a potential antidepressant or neuroprotective agent. The preliminary suggestions of antitumor activity, while intriguing, require dedicated experimental validation.
Future research should prioritize the direct in vitro and in vivo characterization of this compound to:
-
Quantify its inhibitory potency (IC50) and selectivity for MAO-A and MAO-B.
-
Determine the reversibility of its MAO inhibition.
-
Evaluate its efficacy in established animal models of depression and neurodegeneration.
-
Assess its cytotoxicity against a comprehensive panel of cancer cell lines.
-
Conduct pharmacokinetic and metabolic stability studies.
The generation of this empirical data will be crucial in validating the therapeutic potential of this compound and guiding its future development.
References
- Herraiz, T., & Chaparro, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2114-2126.
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 1-(3-Fluorophenyl)cyclopropanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-Fluorophenyl)cyclopropanamine scaffold, a derivative of tranylcypromine (TCP), has emerged as a privileged structure in medicinal chemistry, primarily for its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A). As an epigenetic modulator, LSD1 is a compelling therapeutic target, particularly in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Analogues of 1-(3-Fluorophenyl)cyclopropanamine are being actively investigated for their potential to reprogram the epigenetic landscape of cancer cells, thereby inhibiting their growth and promoting differentiation. This in-depth technical guide provides a comprehensive overview of the known and putative therapeutic targets of this compound class, with a primary focus on LSD1. It delves into the molecular mechanisms of action, the intricate signaling pathways involved, and detailed experimental protocols for target validation and characterization. Furthermore, this guide explores the dual-inhibitory nature of these analogues against both LSD1 and monoamine oxidases (MAOs), a characteristic inherited from their parent molecule, tranylcypromine.
The Primary Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] The catalytic activity of LSD1 is integral to the maintenance of cellular identity and is frequently dysregulated in cancer, where it contributes to the silencing of tumor suppressor genes and the activation of oncogenic programs.[2]
Mechanism of Action: Covalent Inhibition of a Key Epigenetic Regulator
Analogues of 1-(3-Fluorophenyl)cyclopropanamine, like other TCP derivatives, are mechanism-based irreversible inhibitors of LSD1.[2] The cyclopropylamine moiety is a key pharmacophore that, upon enzymatic oxidation by the FAD cofactor in the LSD1 active site, generates a reactive intermediate that covalently modifies the flavin, leading to irreversible inactivation of the enzyme.[2][3] This covalent modification prevents LSD1 from carrying out its demethylase activity, leading to the accumulation of H3K4me2 at target gene promoters and subsequent changes in gene expression.
The structural design of these inhibitors, including the placement of the 3-fluorophenyl group, is critical for achieving high potency and selectivity for LSD1 over other FAD-dependent enzymes like MAO-A and MAO-B.[4]
Downstream Signaling Pathways and Cellular Consequences
Inhibition of LSD1 by 1-(3-Fluorophenyl)cyclopropanamine analogues triggers a cascade of downstream cellular events, primarily through the reactivation of silenced tumor suppressor genes and the repression of oncogenic drivers. Key signaling pathways affected include:
-
Wnt/β-Catenin Pathway: LSD1 has been shown to activate the Wnt/β-catenin signaling pathway by down-regulating the expression of the pathway antagonist Dickkopf-1 (DKK1).[5] Inhibition of LSD1 can, therefore, lead to the suppression of this pro-tumorigenic pathway.[5] More recent studies have also identified β-catenin as a direct non-histone substrate of LSD1, where demethylation by LSD1 prevents its degradation and promotes its transcriptional activity.[6][7][8]
-
PI3K/AKT/mTOR Pathway: There is growing evidence of crosstalk between LSD1 and the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9] LSD1 inhibition has been shown to suppress this pathway in some cancer models, potentially by modulating the expression of key pathway components.[10][11]
-
Regulation of Key Transcription Factors (p53 and MYC): LSD1 can also regulate the activity of non-histone proteins, including the tumor suppressor p53 and the oncoprotein MYC. LSD1 can demethylate p53, leading to the repression of its transcriptional activity.[12][13][14] By inhibiting LSD1, the tumor-suppressive functions of p53 can be restored.[15][16] Conversely, LSD1 can cooperate with MYC to promote tumorigenesis, and LSD1 inhibition can disrupt MYC-driven transcriptional programs.[15][16]
The multifaceted impact of LSD1 inhibition on these critical signaling networks underscores the therapeutic potential of 1-(3-Fluorophenyl)cyclopropanamine analogues in a variety of cancers.
Caption: Inhibition of LSD1 by 1-(3-Fluorophenyl)cyclopropanamine analogues leads to increased H3K4me2, reactivation of tumor suppressors, and repression of oncogenes, thereby modulating key cancer-related signaling pathways.
Secondary Targets: Monoamine Oxidases (MAO-A and MAO-B)
Due to their structural heritage from tranylcypromine, a well-known MAO inhibitor, 1-(3-Fluorophenyl)cyclopropanamine analogues often exhibit inhibitory activity against both MAO-A and MAO-B.[17] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.
Dual-Targeting Strategy: Implications for Neuropsychiatric and Neurodegenerative Disorders
The dual inhibition of LSD1 and MAOs presents a unique therapeutic opportunity. While LSD1 inhibition is the primary focus for oncology, the concurrent inhibition of MAOs could be beneficial in the context of certain neurological disorders. MAO-A inhibitors are established antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[17] The ability of these compounds to cross the blood-brain barrier is a critical factor for their potential application in CNS disorders.
Structure-Activity Relationship (SAR) for Selectivity
A key objective in the development of 1-(3-Fluorophenyl)cyclopropanamine analogues is to modulate their selectivity profile. For oncology applications, high selectivity for LSD1 over MAOs is desirable to minimize potential side effects related to the modulation of neurotransmitter levels. Conversely, for neurological applications, a balanced inhibition of LSD1 and a specific MAO isoform might be advantageous.
SAR studies have shown that substitutions on the phenyl ring of the cyclopropylamine scaffold play a crucial role in determining the inhibitory potency and selectivity.[3][18] For instance, the introduction of a fluorine atom at the 3-position of the phenyl ring can significantly influence the electronic properties and binding interactions of the molecule with the active sites of LSD1 and MAOs.[4]
| Compound/Analogue Type | Target | IC50 / Ki (nM) | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | 20,700 (IC50) | [2] |
| MAO-A | 2,300 (IC50) | [2] | |
| MAO-B | 950 (IC50) | [2] | |
| 2-PFPA (2-pentafluorophenyl-cyclopropylamine) | LSD1 | k_inact/K_I = 321 M⁻¹s⁻¹ | [19] |
| MAO-A | 40-fold decrease vs. 2-PCPA | [19] | |
| MAO-B | 1.5-fold increase vs. 2-PCPA | [19] | |
| S2101 (a 2-PCPA derivative) | LSD1 | k_inact/K_I = 4560 M⁻¹s⁻¹ | [4] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 (IC50) | [20] |
| MAO-B | 5 (IC50) | [20] | |
| LSD1 | No inhibition | [20] |
Note: This table presents a selection of data for tranylcypromine and related analogues to illustrate the principles of SAR. Specific IC50/Ki values for 1-(3-Fluorophenyl)cyclopropanamine and its direct analogues should be determined experimentally.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the in vitro characterization of 1-(3-Fluorophenyl)cyclopropanamine analogues.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of a synthetic H3K4me2 peptide substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 1-(3-Fluorophenyl)cyclopropanamine analogue in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted test compound or vehicle (DMSO) to each well.
-
Add the LSD1 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~540 nm, emission ~590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Workflow for the in vitro LSD1 inhibition assay.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Assay)
Principle: Similar to the LSD1 assay, this method quantifies the H₂O₂ produced during the MAO-catalyzed oxidative deamination of a substrate. Specific substrates are used to differentiate between MAO-A and MAO-B activity (e.g., p-tyramine for MAO-A and benzylamine for MAO-B).
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO.
-
Prepare serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare substrate solutions (p-tyramine or benzylamine) and a detection reagent mix (HRP and Amplex Red).
-
-
Assay Procedure (96-well plate format):
-
The procedure is analogous to the LSD1 assay, with separate plates for MAO-A and MAO-B.
-
Add the test compound/vehicle and the respective MAO enzyme to the wells.
-
Pre-incubate.
-
Initiate the reaction with the appropriate substrate and detection reagent mix.
-
Measure fluorescence kinetically.
-
-
Data Analysis:
-
Calculate IC50 values for both MAO-A and MAO-B as described for the LSD1 assay. The ratio of IC50 (MAO-A) / IC50 (LSD1) and IC50 (MAO-B) / IC50 (LSD1) provides a measure of selectivity.
-
Future Directions and Therapeutic Outlook
The development of 1-(3-Fluorophenyl)cyclopropanamine analogues as potent and selective LSD1 inhibitors represents a promising strategy in precision oncology. Several TCP-based LSD1 inhibitors are currently in clinical trials for various cancers, demonstrating the therapeutic potential of this drug class.[21] Future research will likely focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure to achieve greater selectivity for LSD1 over MAOs to minimize off-target effects in cancer therapy.
-
Combination Therapies: Exploring the synergistic effects of LSD1 inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, or other epigenetic drugs.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to LSD1-targeted therapies.
-
Exploring Neuropsychiatric Applications: Investigating the potential of dual LSD1/MAO inhibitors for the treatment of depression, anxiety, and neurodegenerative diseases.
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The Strategic Role of Fluorine Substitution in Cyclopropanamine Derivatives: A Technical Guide for Drug Discovery
Abstract
The cyclopropane ring, a conformationally rigid and sterically unique scaffold, is a privileged motif in medicinal chemistry.[1][2] When combined with an amine functionality, it forms the cyclopropanamine core, a key pharmacophore in numerous bioactive compounds.[3] The strategic introduction of fluorine—the most electronegative element—onto this scaffold represents a powerful tactic for finely tuning molecular properties to enhance drug-like characteristics.[1] This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in cyclopropanamine derivatives, exploring its profound impact on physicochemical properties, metabolic stability, and target engagement. We will dissect the underlying stereoelectronic principles, detail synthetic methodologies, and examine illustrative case studies to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this powerful design strategy.
Part 1: The Fundamental Impact of Fluorine on the Cyclopropyl Scaffold
The introduction of fluorine to the cyclopropane ring is not a trivial modification. It initiates a cascade of electronic and conformational effects that fundamentally alter the molecule's behavior.[4][5] Understanding these principles is paramount for the rational design of novel therapeutics.
Modulation of Basicity (pKa)
The primary amine of a cyclopropanamine is a basic center, and its pKa is a critical determinant of its ionization state at physiological pH, which in turn influences solubility, cell permeability, and receptor interactions. Fluorine substitution serves as a reliable tool for modulating this basicity.
-
Causality: Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect through the C-F sigma bond.[1] This effect propagates through the strained cyclopropane ring, decreasing the electron density on the nitrogen atom of the amine. A lower electron density on the nitrogen makes its lone pair less available for protonation, thereby reducing the basicity and lowering the pKa of its conjugate acid.[1][6]
The position of the fluorine atom relative to the amine group is crucial. Calculations on 2-fluorocyclopropylamines show a significant difference in basicity between diastereomers. The trans isomer, where the fluorine and amine are on opposite faces of the ring, exhibits a markedly lower gas-phase proton affinity (209.3 kcal mol⁻¹) compared to the cis isomer (215.6 kcal mol⁻¹) and the parent cyclopropylamine (217.6 kcal mol⁻¹).[4][5] This trend suggests that the trans C-F bond more effectively withdraws electron density from the nitrogen lone pair, resulting in a greater reduction in basicity.[4][5]
| Compound | Calculated Proton Affinity (kcal/mol) | Predicted pKa Trend | Rationale |
| Cyclopropylamine | 217.6[4][5] | Highest | No electron-withdrawing substituent. |
| cis-2-Fluorocyclopropylamine | 215.6[4][5] | Lower | Inductive withdrawal from C-F bond reduces N basicity. |
| trans-2-Fluorocyclopropylamine | 209.3[4][5] | Lowest | More effective orbital overlap for electron withdrawal.[4] |
| Table 1: Comparison of calculated proton affinities and predicted pKa trends for cyclopropylamine and its monofluorinated analogs. A lower proton affinity correlates with lower basicity and a lower pKa.[7] |
Conformational Control and Stereoelectronic Effects
The rigid nature of the cyclopropane ring makes it an excellent scaffold for controlling the spatial orientation of substituents.[8] Fluorine substitution introduces specific stereoelectronic interactions that can further lock the molecule into a desired conformation, which is critical for optimizing interactions with a biological target.
-
Causality: The interaction between the C-F bond and adjacent functional groups is governed by hyperconjugative effects.[4][5] For instance, computational studies have shown that the rotational profile of the amino group in cis-2-fluorocyclopropylamine differs significantly from that of the trans isomer and the parent compound.[4][5] This is due to stabilizing hyperconjugative interactions between the nitrogen lone pair and the antibonding orbital (σ*) of the C-F bond, or vice-versa, which can favor specific rotamers. This conformational locking can be exploited to present a pharmacophore in its bio-active conformation, potentially increasing potency and selectivity.[9]
Figure 1: Logical relationship diagram illustrating how fluorine's electronic effects translate into key property modulations in cyclopropanamine derivatives.
Enhancement of Metabolic Stability
A common strategy in medicinal chemistry is to block sites of oxidative metabolism, thereby improving a drug's half-life and bioavailability.[9][10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) and significantly more stable to enzymatic cleavage than a carbon-hydrogen bond.
-
Causality: Cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes, often function by abstracting a hydrogen atom.[11] Replacing a metabolically labile hydrogen on the cyclopropane ring with a fluorine atom effectively "shields" that position from CYP-mediated oxidation.[9][12] This can prevent the formation of unstable metabolites and prolong the parent compound's circulation time, leading to improved pharmacokinetic profiles.[11][13]
Part 2: Strategic Synthesis of Fluorinated Cyclopropanamine Derivatives
The synthetic challenges associated with creating these valuable motifs have historically limited their exploration.[14] However, advances in synthetic methodology have made fluorinated cyclopropanamines more accessible.
Key Synthetic Approaches
Accessing these targets generally involves either the construction of a pre-fluorinated cyclopropane ring or the late-stage fluorination of a cyclopropane intermediate. A common strategy involves the cyclopropanation of a fluorinated olefin.
-
Transition Metal-Catalyzed Cyclopropanation: A robust method involves the reaction of a fluoro-olefin with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.[9][15] For example, the cyclopropanation of a vinyl fluoride with ethyl diazoacetate can generate a monofluorinated cyclopropanecarboxylate, which serves as a versatile precursor to the corresponding amine.[9]
-
Carbene/Carbenoid Addition: The addition of difluorocarbene (:CF₂) to an alkene is a primary method for synthesizing gem-difluorocyclopropanes.[16] Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) or trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) are common sources of :CF₂.[9][16]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 1-(3-Fluorophenyl)cyclopropanamine hydrochloride has emerged as a cornerstone scaffold, valued for its unique combination of structural and electronic properties. This guide provides an in-depth exploration of its application, particularly in the synthesis of novel therapeutics, offering both the strategic rationale and detailed protocols for its effective use.
The molecule's utility is rooted in two key features: the cyclopropylamine core and the 3-fluorophenyl substituent. The cyclopropane ring introduces conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation and improving binding affinity to a target protein. This strained ring system also serves as a bioisostere for other chemical groups, offering a unique spatial arrangement of substituents.[1] The fluorine atom, strategically placed at the meta-position of the phenyl ring, is a classic tool in medicinal chemistry.[2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with protein targets.[2][3][4]
These combined features have positioned this compound as a valuable precursor in the development of agents targeting the central nervous system and ion channels.[2][5] Its most prominent application to date is in the synthesis of potent and selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key target for treating chronic pain and cold-related sensory disorders.[6][7]
Physicochemical and Handling Data
A thorough understanding of the reagent's properties is the foundation of successful and reproducible synthesis.
| Property | Data | Source(s) |
| Chemical Name | 1-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | [8] |
| CAS Number | 764647-70-3 (Free Base) | [9] |
| Molecular Formula | C₉H₁₁ClFN | |
| Molecular Weight | 187.64 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in DMSO and Methanol | [11][12] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [11] |
Core Application: A Key Building Block for TRPM8 Antagonists
The TRPM8 channel, often called the "cold and menthol receptor," is a non-selective cation channel implicated in the sensation of cold and in various pathological pain states, including neuropathic pain and migraine.[7][13][14] Antagonizing this channel is a promising therapeutic strategy for cold-induced allodynia and hyperalgesia.[6] 1-(3-Fluorophenyl)cyclopropanamine serves as a critical structural motif in a significant class of TRPM8 antagonists, where it is typically incorporated via amide bond formation.
The diagram below illustrates the strategic role of this building block in the synthesis of a target TRPM8 antagonist. The amine provides a nucleophilic handle for coupling with a second, often complex, carboxylic acid-containing fragment, which explores another key binding pocket of the receptor.
Caption: Synthetic strategy for TRPM8 antagonists.
Protocol 1: General Procedure for Amide Bond Formation
This protocol details a standard, reliable method for coupling this compound with a generic carboxylic acid. The use of HATU as a coupling agent is highlighted due to its efficiency and low rate of epimerization.
Principle of the Reaction
The reaction proceeds in three key stages. First, the hydrochloride salt of the amine is neutralized with a non-nucleophilic base (DIPEA) to generate the free, reactive primary amine. Concurrently, the carboxylic acid is activated by the coupling reagent (HATU) to form a highly reactive O-acylisourea intermediate. Finally, the free amine attacks this activated species, displacing the leaving group to form the stable amide bond.
Materials
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
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- 12. caymanchem.com [caymanchem.com]
- 13. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note & Detailed Protocol: Synthesis of a Core Triazolopyrimidine Intermediate for Ticagrelor
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of a key intermediate in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor. The focus is on two critical stages: the condensation of the pyrimidine core with the chiral cyclopentyl side chain, and the subsequent formation of the triazolo[4,5-d]pyrimidine ring system. The protocols are designed to be scalable and robust, with explanations grounded in established chemical principles to ensure both accuracy and practical utility in a research and development setting.
Introduction: The Strategic Importance of the Triazolopyrimidine Core
Ticagrelor, (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][2][3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a cornerstone in the management of acute coronary syndromes.[2] Its efficacy hinges on its unique, reversibly binding antagonism of the P2Y12 receptor, a mechanism distinct from the irreversible inhibition of thienopyridines like clopidogrel.[4][5] The synthesis of this complex molecule is a multi-step process, with the construction of the central triazolopyrimidine scaffold being a critical sequence that dictates the overall yield and purity of the final active pharmaceutical ingredient (API).
This guide details the synthesis of the advanced intermediate, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (Compound 16) . This intermediate contains the complete, functionalized core of Ticagrelor, ready for the final coupling with the chiral cyclopropylamine side chain. We will proceed in two major parts:
-
Part 1: Synthesis of the Diamine Precursor (Compound 15) via nucleophilic aromatic substitution.
-
Part 2: Synthesis of the Triazolopyrimidine Intermediate (Compound 16) via diazotization and intramolecular cyclization.
Part 1: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yl)}oxy]-1-ethanol (Compound 15)
This initial step involves the condensation of two key building blocks: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Compound 14) and the chiral cyclopentane derivative 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (Compound 13) . The reaction is a nucleophilic aromatic substitution where the primary amine of the cyclopentane ring displaces one of the chlorine atoms on the pyrimidine ring.
Causality Behind Experimental Choices:
-
Solvent: Ethylene glycol is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures (120–125 °C) required to overcome the activation energy for the substitution.[3]
-
Bases: A combination of N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used. DIPEA, a non-nucleophilic hindered base, scavenges the HCl generated during the reaction, driving the equilibrium towards the product. DBU, a stronger, non-nucleophilic amidine base, further facilitates the reaction and ensures complete conversion.[3] The use of a robust base system is critical for achieving high yields in this step.[2]
-
Temperature: The reaction is heated to 120–125 °C to ensure a reasonable reaction rate. Monitoring by High-Performance Liquid Chromatography (HPLC) is essential to prevent the formation of impurities from prolonged heating.[3]
Experimental Workflow: Condensation Reaction
Caption: Workflow for the synthesis of the diamine precursor (Compound 15).
Detailed Protocol: Synthesis of Compound 15
-
To a suitable reactor, charge ethylene glycol (5.0 L).
-
With stirring, add 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (14 ) (1.0 kg, 4.19 mol) and 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (13 ) (1.69 kg, 4.61 mol).[3]
-
Add DBU (50.0 g) followed by the addition of DIPEA (2.43 kg, 18.85 mol) at an ambient temperature of 25–30 °C.[3]
-
Slowly raise the temperature of the reaction mixture to 120–125 °C.
-
Maintain the temperature for 4–5 hours, monitoring the reaction progress by HPLC until completion.[3]
-
Once the reaction is complete, cool the mixture to 25–30 °C.
-
Dilute the reaction mass with water (20 L).
-
Adjust the pH of the aqueous mixture to 4–5 using aqueous hydrochloric acid.
-
Extract the product into ethyl acetate (15 L).
-
Separate the organic layer and wash it sequentially with water (10 L) and a 15% (w/v) sodium chloride solution (10 L).[3]
-
Concentrate the ethyl acetate layer under reduced pressure at 50–55 °C to yield a thick syrup.
-
Dissolve the syrup in ethyl acetate (1 L), heat to 50 °C, and then add n-heptane (20 L) to induce precipitation.
-
Gradually cool the suspension to 0–5 °C and hold for 30–40 minutes.
-
Filter the resulting solid, wash with n-heptane (1 L), and dry at 50–55 °C to afford Compound 15 as a white crystalline solid.[3]
Quantitative Data: Synthesis of Compound 15
| Reagent/Material | Molecular Weight | Moles | Mass/Volume | Molar Ratio |
| Compound 14 | 238.14 g/mol | 4.19 | 1.0 kg | 1.0 |
| Compound 13 | 231.29 g/mol | 4.61 | 1.69 kg | 1.1 |
| DIPEA | 129.24 g/mol | 18.85 | 2.43 kg | 4.5 |
| DBU | 152.24 g/mol | 0.33 | 50.0 g | 0.08 |
| Ethylene Glycol | 62.07 g/mol | - | 5.0 L | Solvent |
| Product (Compound 15) | 418.94 g/mol | 3.37 | 1.41 kg | Yield: 80.53% |
Part 2: Synthesis of 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (Compound 16)
This step is the pivotal formation of the triazole ring. It proceeds via a diazotization of the primary aromatic amine of Compound 15 , followed by an intramolecular cyclization that displaces the secondary amine, forming the stable triazolopyrimidine core.
Causality Behind Experimental Choices:
-
Diazotizing Agent: Traditionally, sodium nitrite (NaNO₂) in an acidic medium (like acetic acid) is used.[4][6] This generates nitrous acid in situ, which reacts with the primary amine to form a diazonium salt. The subsequent intramolecular attack by the adjacent secondary amine's nitrogen leads to ring closure.
-
Safer Reagent Alternative: The use of sodium nitrite can pose safety risks, especially on a large scale. An innovative and safer alternative is a solid-supported nitrite, such as "Resin-NO₂" (e.g., Amberlyst A26 hydroxide form treated with sodium nitrite).[3] This reagent is less hazardous, and the resin can be easily filtered off after the reaction, simplifying purification.[3]
-
Solvent System: A mixture of water and a water-miscible organic solvent like acetonitrile is used. This ensures the solubility of both the organic substrate and the aqueous reagents.[3]
-
Acid Catalyst: An acid, such as p-Toluenesulfonic acid (TsOH), is required to facilitate the formation of the active diazotizing species from the nitrite source.[3]
Experimental Workflow: Triazole Ring Formation
Caption: Workflow for the synthesis of the triazolopyrimidine intermediate (Compound 16).
Detailed Protocol: Synthesis of Compound 16
-
To a stirred solution of p-Toluenesulfonic acid (TsOH) (0.68 kg, 3.58 mol) in water (5 L), add resin nitrite (2.0 kg). Stir the mass for 10–15 minutes.[3]
-
In a separate vessel, dissolve Compound 15 (1.0 kg, 2.38 mol) in acetonitrile (5 L).
-
Add the solution of Compound 15 to the resin mixture.
-
Stir the reaction mass for 20–30 minutes at an ambient temperature of 25–30 °C. Monitor the reaction for completion by Thin Layer Chromatography (TLC).[3]
-
Upon completion, remove the resin by filtration and wash it thoroughly with dichloromethane (DCM) (10 L).
-
Combine the mother liquor and the DCM washings.
-
Dilute the combined solution with water (10 L).
-
Separate the organic (DCM) layer. The resulting solution of Compound 16 in DCM is typically of sufficient purity to be used directly in the subsequent reaction step without further isolation.[3][6]
Quantitative Data: Synthesis of Compound 16
| Reagent/Material | Molecular Weight | Moles | Mass/Volume | Molar Ratio |
| Compound 15 | 418.94 g/mol | 2.38 | 1.0 kg | 1.0 |
| Resin Nitrite | - | - | 2.0 kg | Excess |
| p-Toluenesulfonic acid | 172.20 g/mol | 3.58 | 0.68 kg | 1.5 |
| Acetonitrile | 41.05 g/mol | - | 5 L | Solvent |
| Water | 18.02 g/mol | - | 5 L | Solvent |
| Product (Compound 16) | 429.92 g/mol | ~2.38 | ~1.02 kg | Yield: ~Quantitative |
Conclusion
The successful synthesis of the triazolopyrimidine intermediate (Compound 16) is a significant milestone in the overall production of Ticagrelor. The protocols described herein are based on scalable and validated chemical processes reported in peer-reviewed literature and patents.[3][6] By understanding the rationale behind reagent selection and reaction conditions, researchers can effectively troubleshoot and optimize these critical steps. The use of safer, modern reagents like solid-supported nitrites demonstrates a commitment to green and sustainable chemistry, a crucial consideration in pharmaceutical development.[3] This intermediate serves as the direct precursor for the final coupling with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, leading to the protected form of Ticagrelor.
References
- LookChem. Cas 145783-15-9, 4,6-dichloro-2-propylthiopyrimidine-5-amine.
- Rao, S. V., et al. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 2018.
- Patil, S. B., et al. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 2016.
- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Pochet, L., et al. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi, 2021.
- Patsnap. Synthesis method of ticagrelor intermediate.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Shimpi, N. A., et al. Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 2016.
- European Patent Office. PROCESS FOR THE PREPARATION OF TICAGRELOR - EP 3919497 A1.
- Google Patents. CN104610220A - Synthesis method of ticagrelor intermediate.
- ACS Publications. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 2016.
- Shimpi, N. A., et al. Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 2015.
- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
- Google Patents. WO2021245220A1 - Process for the preparation of ticagrelor.
- ResearchGate. (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.
- CompTox Chemicals Dashboard. 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol.
- Ikigai Corporation. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chlo ro-2-(propylthio)pyrimidin-4-yl)amino) -2,2-dimethyltetrahydro-3aH-cyclo penta[d][1][3]dioxol-4-yl)oxy)ethanol.
- Synblock. CAS 376608-75-2 | Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio). Available from: https://www.synblock.com/cas/376608-75-2.html
- ChemicalBook. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853295.htm
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experimental procedure for N-Boc protection of cyclopropylamines
Application Note: N-Boc Protection of Cyclopropylamines
A Comprehensive Guide to Strategy, Mechanism, and Execution for Pharmaceutical and Agrochemical Synthesis
Abstract & Introduction
The cyclopropylamine moiety is a privileged structural motif in modern medicinal and agrochemical sciences.[1][2] Its inclusion in a molecular scaffold imparts conformational rigidity, modulates metabolic stability, and can significantly enhance binding affinity to biological targets.[3] The unique electronic properties and high degree of sp3 character, stemming from the inherent strain of the three-membered ring, make cyclopropylamines valuable building blocks in drug discovery.[3][4][5] However, the primary amine functionality is a potent nucleophile and a strong base, often interfering with subsequent synthetic transformations.[6]
Protecting the amine is therefore a critical step in any multi-step synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its exceptional stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions.[7][8][9] This orthogonality is paramount for complex synthetic strategies.[8][10]
This application note provides a detailed experimental procedure for the N-Boc protection of cyclopropylamines. We will delve into the underlying reaction mechanism, explore critical process parameters, offer step-by-step protocols for both standard and sterically hindered substrates, and provide a guide for troubleshooting common issues.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the cyclopropylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[8][10]
This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion, which is an excellent leaving group as it readily decomposes into the thermodynamically stable products: gaseous carbon dioxide and a tert-butoxide anion.[8][10] The strongly basic tert-butoxide anion then deprotonates the positively charged amine, yielding the final N-Boc protected cyclopropylamine and tert-butanol.[10]
Caption: Nucleophilic attack of cyclopropylamine on Boc anhydride.
Critical Experimental Parameters
The success of the N-Boc protection hinges on the careful selection of reagents and conditions. While the reaction is generally robust, optimization is key for achieving high yields, especially with challenging substrates.
| Parameter | Options | Rationale & Expert Insights |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | The standard and most efficient reagent. It is a stable solid, easy to handle, and its byproducts (CO₂ and t-butanol) are volatile and easily removed.[7][11] Stoichiometry is typically 1.05 to 1.2 equivalents to ensure complete conversion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane, Methanol (MeOH), Water | The choice depends on the solubility of the starting amine. Aprotic solvents like DCM and THF are most common. Aqueous or biphasic systems with NaHCO₃ are effective for amine salts (e.g., hydrochlorides).[9][12] Water can also be used as a solvent under catalyst-free conditions.[9] |
| Base (Optional) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | While the reaction can proceed without a base, one is often added to neutralize the protonated amine and accelerate the reaction.[10] For simple primary amines, a mild inorganic base like NaHCO₃ is sufficient.[12] For less nucleophilic or sterically hindered amines, a catalytic amount of DMAP (0.05-0.1 eq) can dramatically increase the reaction rate.[7][13] |
| Temperature | 0 °C to Room Temperature (RT) to 40-55 °C | The reaction is typically exothermic. For most substrates, starting at 0 °C and allowing the reaction to warm to room temperature is sufficient.[14] Gentle heating (40-55 °C) may be required for less reactive amines to drive the reaction to completion. |
| Reaction Time | 1 hour to 16 hours | Progress should be monitored by Thin-Layer Chromatography (TLC). Simple primary amines often react completely within 1-4 hours at room temperature. More challenging substrates may require overnight stirring. |
Experimental Protocols
The following workflow provides a high-level overview of the experimental procedure.
Caption: General workflow for N-Boc protection of amines.
Protocol 1: Standard N-Boc Protection of Cyclopropylamine
This protocol is suitable for the parent cyclopropylamine or simple, non-hindered derivatives.
Materials:
-
Cyclopropylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) (approx. 0.1 M concentration of amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.0 eq).
-
Dissolve the amine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes. A slight effervescence (CO₂ evolution) may be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). Stain with ninhydrin; the starting amine will appear as a colored spot, while the Boc-protected product will not.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: DMAP-Catalyzed N-Boc Protection of a Hindered Cyclopropylamine
This protocol is recommended for sterically hindered or electronically deactivated cyclopropylamine derivatives that exhibit low reactivity under standard conditions.[13]
Materials:
-
Hindered cyclopropylamine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration of amine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the hindered cyclopropylamine (1.0 eq), DMAP (0.1 eq), and anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction overnight (12-16 hours) at room temperature. Gentle heating to 40 °C can be applied if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x). Note: Avoid acidic washes (like HCl) which could prematurely deprotect the product.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove residual reagents and byproducts.
Troubleshooting & Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reactivity of the amine (steric hindrance or electron-withdrawing groups).[16] 2. Insufficient reaction time or temperature. | 1. Switch to Protocol 2: Add a catalytic amount of DMAP (0.05-0.1 eq). 2. Increase reaction temperature to 40-50 °C and/or extend reaction time. |
| Low Yield | 1. Mechanical loss during workup. 2. Product is water-soluble. 3. Premature deprotection during workup. | 1. Ensure complete extraction from the aqueous layer. 2. If the product has high polarity, back-extract the aqueous layers multiple times with the organic solvent. 3. Avoid strong acids during workup; use mild washes like saturated NaHCO₃ or NH₄Cl.[15] |
| Formation of Side Products | 1. N,N-di-Boc formation (rare for primary amines). 2. Urea formation (can occur with DMAP catalysis). | 1. Use a controlled stoichiometry of Boc₂O (1.05-1.1 eq). 2. Ensure slow addition of Boc₂O and maintain a moderate temperature. If urea is a major issue, consider a non-DMAP catalyzed method with longer reaction times. |
| Difficult Purification | 1. Co-elution of product with unreacted Boc₂O or t-butanol. 2. Product is an oil that is difficult to handle. | 1. Excess Boc₂O and t-butanol can often be removed under high vacuum. 2. Purification of the Boc-protected amine is generally easier than the free amine; ensure the product is fully protected before attempting extensive purification.[15] |
Conclusion
The N-Boc protection of cyclopropylamines is a fundamental and highly reliable transformation in organic synthesis. By understanding the reaction mechanism and carefully selecting the appropriate conditions based on the substrate's reactivity, researchers can achieve high yields of the desired protected amine. The protocols provided herein serve as a robust starting point for laboratory execution, enabling the seamless incorporation of this valuable pharmacophore into complex molecular architectures.
References
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya.
- Wikipedia. (2024). Di-tert-butyl dicarbonate. Wikipedia.
- Basu, A., et al. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80.
- Scialdone, M. A., & Shipps, G. W. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(14), 4673–4676.
- Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273-3280.
- Basu, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses.
- Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(1), 312-316.
- Zarei, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 16-20.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- ChemRxiv. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- National Institutes of Health. (2014). Synthesis of Boc-protected bicycloproline. PMC.
- ACS Publications. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters.
- National Institutes of Health. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com.
- ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate.
- Wikipedia. (2024). Cyclopropylamine. Wikipedia.
- National Institutes of Health. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. PMC.
- ACS Publications. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
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Application Notes and Protocols: Amide Bond Formation with 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction: The Significance of the 1-(3-Fluorophenyl)cyclopropylamine Moiety in Modern Drug Discovery
The 1-(3-fluorophenyl)cyclopropylamine scaffold is a privileged motif in contemporary medicinal chemistry. Its rigid, three-dimensional structure imparted by the cyclopropane ring, combined with the electronic modulation of the 3-fluorophenyl group, offers a unique vector for exploring chemical space in drug design. This moiety is found in a variety of bioactive molecules, including inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO), highlighting its importance in the development of therapeutics for oncology, neuroscience, and infectious diseases.[1][2][3] The formation of robust amide bonds with this amine is a critical step in the synthesis of many of these potential drug candidates.[1][4]
This guide provides a detailed technical overview and practical, field-tested protocols for the coupling of 1-(3-fluorophenyl)cyclopropanamine hydrochloride with carboxylic acids using a selection of common and highly effective coupling agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to optimize conditions for their specific substrates.
Core Principles: Navigating the Amide Coupling Landscape
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] Coupling agents are therefore essential to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling agent is paramount and is dictated by factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
For 1-(3-fluorophenyl)cyclopropanamine, a primary amine, the key considerations are ensuring the complete liberation of the free amine from its hydrochloride salt and selecting a coupling agent that efficiently overcomes any steric bulk presented by the cyclopropyl group.
The Critical Role of the Base
1-(3-Fluorophenyl)cyclopropanamine is supplied as a hydrochloride salt to improve its stability and handling. Prior to the coupling reaction, the free amine must be liberated in situ by the addition of a non-nucleophilic organic base. The choice and stoichiometry of the base are critical for reaction success.
-
Common Choices: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions where the base itself could act as a nucleophile.[6]
-
Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. However, an excess (typically 2-3 equivalents) is often used to also neutralize the acidic byproduct generated from the coupling agent and to drive the reaction to completion.[5]
Mechanism-Driven Protocol Design
A deep understanding of the reaction mechanism for each class of coupling agent allows for rational protocol design and troubleshooting.
Carbodiimide-Mediated Couplings: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of the urea byproduct, which simplifies purification.[5][7][8] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is crucial to suppress racemization and improve efficiency.[8][9][10]
Mechanism of Action:
-
The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
This unstable intermediate is intercepted by HOBt to form a more stable and less racemization-prone active ester.
-
The free 1-(3-fluorophenyl)cyclopropanamine then attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt.[5]
Workflow for EDC/HOBt Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Phosphonium Salt-Based Couplings: The BOP and PyBOP Reagents
Phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its safer alternative PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling agents. T[8][11][12]hey operate via a similar mechanism to uronium salts, forming an active ester intermediate.
Mechanism of Action:
-
The carboxylate anion attacks the electrophilic phosphorus atom of the BOP/PyBOP reagent.
-
This forms a reactive acyloxyphosphonium salt.
-
This intermediate is then attacked by the amine to yield the amide product. The use of PyBOP avoids the formation of the carcinogenic byproduct HMPA, which is generated when using BOP.
[11][12][13]### Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of these reactions.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (0.1-0.2 M concentration)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise. Stir for 10-15 minutes at 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1-0.2 M concentration)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. A color change may be observed as the active ester forms.
-
Add a solution of this compound (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
[6]---
Protocol 3: PyBOP Mediated Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
PyBOP (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (0.1-0.2 M concentration)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and PyBOP (1.1 eq) in anhydrous DMF or DCM, add DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction for the disappearance of starting materials.
-
Workup the reaction as described in Protocol 2 (HATU mediated coupling).
-
Purify the crude product by flash column chromatography.
[14]### Data Summary and Reagent Selection
The choice of coupling agent will depend on the specific carboxylic acid being coupled. The following table summarizes the key features of each protocol.
| Coupling Agent | Key Advantages | Common Solvents | Typical Reaction Time | Byproduct Considerations |
| EDC/HOBt | Cost-effective, water-soluble urea byproduct. | [5][8] DCM, DMF | 12-24 hours | Water-soluble urea, easily removed by aqueous workup. |
| HATU | High efficiency, fast reaction rates, low racemization, good for hindered substrates. | [6][15] DMF, NMP | 1-4 hours | Tetramethylurea byproduct is water-soluble. |
| PyBOP | High efficiency, rapid coupling, avoids carcinogenic HMPA byproduct of BOP. | [8] DCM, DMF | 2-6 hours | Byproducts are generally soluble and removed during workup/chromatography. |
Decision Tree for Reagent Selection:
Caption: A decision-making guide for selecting the appropriate coupling reagent.
Conclusion
The successful acylation of this compound is readily achievable with a variety of modern coupling agents. By understanding the underlying mechanisms and carefully controlling the reaction conditions, particularly the choice of base and solvent, researchers can efficiently synthesize a wide range of amide derivatives. The protocols provided herein serve as a robust starting point for further optimization and exploration in the synthesis of novel chemical entities for drug discovery and development.
References
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- DiRocco, D. A. (2017).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- The Organic Chemistry Tutor. (2020, December 28). Organic Chemistry - DCC Coupling Mechanism [Video]. YouTube. [Link]
- BOP reagent. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
- Vankayalapati, H., et al. (2002). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 43(51), 9271-9273.
- Vrettos, E. I., et al. (2017).
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- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
- Chemistry For Everyone. (2025, May 22).
- Journal of Organic Chemistry. (2025, August 20).
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- Scientific Update. (2019, January 8).
- Khan Academy. (n.d.).
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- Common Organic Chemistry. (n.d.). BOP. [Link]
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- Leah4sci. (2013, February 26).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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- Organic Chemistry Portal. (n.d.).
- DR. Raghu Prasad. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts [Video]. YouTube. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Organic Process Research & Development. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. [Link]
- ResearchGate. (n.d.).
- Journal of Medicinal Chemistry. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). [Link]
- Jeffrey Engle. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. [Link]
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Molecules. (2024, August 30).
- PubMed. (n.d.). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. [Link]
- ResearchGate. (2025, August 9).
- Chemical Communications. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]
- ResearchGate. (2025, August 9). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Molecules. (2024, August 30).
- National Center for Biotechnology Information. (2015, October 15). Cyclopropanamine Compounds and Use Thereof. [Link]
- National Center for Biotechnology Information. (n.d.).
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
- Reddit. (2021, October 20).
- PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]
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Application Note & Scale-Up Protocol: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a critical chiral intermediate in the manufacture of the antiplatelet medication, Ticagrelor.[1][2] The synthesis of this specific trans-cyclopropylamine enantiomer presents significant challenges in maintaining stereochemical integrity and ensuring process safety at an industrial scale.[1][2][3] This guide details a robust, multi-step synthetic route, explains the chemical principles behind each transformation, and outlines critical process parameters and safety protocols necessary for successful implementation in a drug development and manufacturing environment.
Introduction and Strategic Overview
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, and its hydrochloride salt, is a cornerstone building block for Ticagrelor.[4][5] The precise (1R,2S) stereochemistry is fundamental to the pharmacological activity of the final active pharmaceutical ingredient (API), making its stereocontrolled synthesis a primary objective.[2] Many reported syntheses involve lengthy routes or employ hazardous reagents like azides (in Curtius rearrangements), which are undesirable for large-scale production due to safety and environmental concerns.[3]
This application note details a scalable synthetic pathway that prioritizes stereochemical control, safety, and operational efficiency. The chosen route proceeds through several key transformations:
-
Asymmetric Reduction: Establishing the initial chiral center via a Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone.
-
Cyclopropanation: Formation of the strained three-membered ring with the desired trans diastereoselectivity.
-
Hofmann Degradation: Conversion of a carboxamide to the target primary amine, a safer alternative to the Curtius rearrangement.
-
Salt Formation & Purification: Isolation and purification of the final product as a stable, crystalline hydrochloride salt.
The overall synthetic workflow is depicted below.
Sources
- 1. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]
Application Note: Analytical Methods for the Quantification of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction
1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS No: 692737-66-9) is a synthetic organic compound featuring a fluorophenyl group attached to a cyclopropane ring containing an amine.[1][2] As a primary amine, it serves as a crucial building block or intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The precise and accurate quantification of this compound is paramount for ensuring product quality, consistency, and safety in research, development, and manufacturing settings.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4]
General Analytical Workflow
The successful quantification of any analyte requires a systematic approach. The following diagram outlines the general workflow from sample receipt to the final report, ensuring data integrity and traceability throughout the process.
Caption: General workflow for the quantitative analysis of 1-(3-Fluorophenyl)cyclopropanamine HCl.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the quantification of this compound in routine quality control environments due to its high precision, accuracy, and robustness. The presence of the phenyl group allows for sensitive UV detection.
Principle of Causality
This method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt is highly soluble in aqueous mobile phases. The mobile phase composition, particularly its pH and organic modifier content, is optimized to ensure a sharp peak shape and a suitable retention time. Adjusting the pH to be acidic (e.g., pH 3.2) ensures the primary amine is protonated, which typically leads to better peak symmetry on silica-based columns.[5]
Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (OPA), Triethylamine (for pH adjustment), and HPLC grade water.
-
Reference Standard: this compound of known purity.
Detailed Experimental Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1 L of HPLC grade water. Adjust the pH to 3.2 using triethylamine. Filter through a 0.45 µm membrane filter.[5]
-
Mobile Phase B: Acetonitrile (100%).
2. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This is the stock solution.
-
Further dilutions can be made from this stock to create calibration standards.
3. Sample Solution Preparation:
-
Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution (See table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 15.0 | 70 | 30 |
| 20.0 | 70 | 30 |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified.[6] Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
%RSD of Peak Area: Should be ≤ 2.0%.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity, making it an excellent choice for impurity profiling and as a confirmatory method for identity and quantification.
Principle of Causality
The analyte must be thermally stable and volatile to be analyzed by GC. While 1-(3-Fluorophenyl)cyclopropanamine may be analyzed directly, primary amines can exhibit poor peak shape due to interactions with the stationary phase. Chemical derivatization (e.g., silylation or acylation) is often employed to block the active amine group, thereby increasing volatility and improving chromatographic performance. Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern.
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Reagents: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization).
-
Carrier Gas: Helium or Hydrogen.
Detailed Experimental Protocol
1. Derivatization and Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard or sample in dichloromethane.
-
Transfer 100 µL of this solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Mode | Split (10:1) |
| Injector Temp | 250°C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 350 amu |
Screening Method: UV-Vis Spectrophotometry
For rapid quantification of the pure substance or in a simple, non-interfering matrix, UV-Vis spectrophotometry is a viable, accessible, and economical option.
Principle of Causality
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[7] The fluorophenyl group in the molecule provides a chromophore that absorbs UV radiation, typically in the 200-300 nm range. The method's main limitation is its lack of specificity, as any other component that absorbs at the same wavelength will interfere with the measurement.[8] For amines without strong chromophores, derivatization with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be used to form a colored product with a strong absorbance maximum in the visible region, enhancing both sensitivity and specificity.[9]
Instrumentation and Materials
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Methanol or a suitable buffer solution.
Detailed Experimental Protocol
1. Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a ~10 µg/mL solution of the analyte in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Identify the λmax, which is expected to be near 265-275 nm due to the phenyl ring.
2. Preparation of Calibration Curve:
-
From a 100 µg/mL stock solution in methanol, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax against a methanol blank.
-
Plot a graph of Absorbance versus Concentration (µg/mL).
3. Sample Analysis:
-
Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
Method Validation Protocol (ICH Q2(R2) Framework)
A full validation of the primary HPLC method is required to demonstrate its suitability for the intended purpose.[4][10] The validation should assess the following performance characteristics.[3][6][11]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak is pure (DAD analysis) and well-resolved from other peaks (Resolution > 2.0). |
| Linearity & Range | A direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value, assessed by % recovery of spiked samples. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval (n=6). | RSD ≤ 2.0%. |
| Precision (Intermediate) | Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits. |
References
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- Pharma Beginners. (2024).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- International Journal of Research and Review. (2025).
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Application Notes & Protocols: Synthetic Routes to Fluorinated Cyclopropylamine Building Blocks
Introduction: The Rising Prominence of Fluorinated Cyclopropylamines in Drug Discovery
The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and unique electronic properties to bioactive molecules.[1][2][3] The introduction of fluorine atoms onto this valuable scaffold further enhances its appeal by modulating physicochemical properties such as basicity, lipophilicity, and metabolic stability.[4][5][6][7] This strategic incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated cyclopropylamines key building blocks in the development of novel therapeutics.[8] This application note provides a comprehensive overview of the primary synthetic strategies for accessing monofluorinated, difluorinated, and trifluoromethylated cyclopropylamine derivatives, complete with detailed protocols and mechanistic insights.
I. Synthetic Strategies for Monofluorinated Cyclopropylamines
The synthesis of monofluorinated cyclopropylamines often involves the introduction of a single fluorine atom either prior to or after the formation of the cyclopropane ring. Key approaches include the cyclopropanation of fluoro-olefins and the fluorination of pre-existing cyclopropylamine precursors.
A. Cyclopropanation of Fluoro-Olefins
A common strategy involves the [2+1] cycloaddition of a carbene or carbene equivalent to a fluoro-alkene. The choice of carbene source and catalyst is crucial for achieving high yields and stereoselectivity.
-
Simmons-Smith Cyclopropanation: This classic method can be adapted for the synthesis of fluorinated cyclopropanes. The reaction of a fluoro-olefin with diiodomethane and a zinc-copper couple generates a fluorinated cyclopropane. The subsequent conversion of a suitable functional group to an amine affords the desired product.
-
Transition Metal-Catalyzed Cyclopropanation: Rhodium and copper catalysts are frequently employed to catalyze the decomposition of diazo compounds, which then add to fluoro-olefins. This approach offers good control over stereochemistry.[5]
B. Nucleophilic Fluorination of Cyclopropyl Precursors
Alternatively, a fluorine atom can be introduced onto a pre-formed cyclopropane ring via nucleophilic substitution. This typically involves the displacement of a good leaving group, such as a tosylate or a halide, with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride.
II. Synthetic Routes to gem-Difluorinated Cyclopropylamines
The gem-difluorocyclopropyl group is a particularly interesting structural motif as it can act as a bioisostere for a carbonyl group. The primary method for their synthesis is the cycloaddition of difluorocarbene to an appropriate nitrogen-containing olefin.
A. Difluorocarbene Addition to Enamines and Imines
The generation of difluorocarbene (CF2) in the presence of enamines or imines is a direct and efficient method for constructing the gem-difluorocyclopropylamine core.[9]
-
Reagents for Difluorocarbene Generation:
-
Sodium chlorodifluoroacetate (ClCF2CO2Na): Thermal decomposition of this salt provides a convenient source of difluorocarbene.
-
Trimethyl(trifluoromethyl)silane (TMSCF3): In the presence of a fluoride source, TMSCF3 serves as an excellent precursor for difluorocarbene.
-
Fluoroform (CHF3): Deprotonation of fluoroform with a strong base also generates the difluorocarbene species.
-
The general mechanism involves the [2+1] cycloaddition of the highly electrophilic difluorocarbene to the electron-rich double bond of the enamine or imine.
Caption: General workflow for the synthesis of gem-difluorocyclopropylamines.
III. Accessing Trifluoromethylated Cyclopropylamines
The trifluoromethyl group (CF3) is one of the most prevalent fluorine-containing motifs in pharmaceuticals due to its profound effects on lipophilicity and metabolic stability. Synthesizing trifluoromethylated cyclopropylamines presents unique challenges, often requiring specialized reagents and reaction conditions.
A. Cyclopropanation with Trifluoromethylated Carbenes
The addition of a trifluoromethylcarbene to an alkene followed by functional group manipulation is a viable route. Trifluorodiazoethane (CF3CHN2) is a common precursor for the trifluoromethylcarbene, which can then react with a suitable olefin.
B. Radical Trifluoromethylation of Alkenyl Amines
Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of unactivated alkenes. In this approach, a trifluoromethyl radical, generated from a suitable precursor like trifluoroiodomethane (CF3I) or Togni's reagent, adds to an alkenyl amine. The resulting radical intermediate then undergoes cyclization to form the trifluoromethylated cyclopropylamine.
Caption: Radical trifluoromethylation and cyclization cascade.
IV. Asymmetric Synthesis of Chiral Fluorinated Cyclopropylamines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of fluorinated cyclopropylamines.
A. Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as Evans' oxazolidinones or Ellman's sulfinamides, can direct the stereochemical outcome of the cyclopropanation reaction.[2][10] The auxiliary is later cleaved to yield the chiral fluorinated cyclopropylamine. The reaction of N-sulfinyl α-chloro ketimines with Grignard reagents is a notable example, proceeding through a Favorskii-type mechanism to afford chiral N-sulfinyl cyclopropylamines.[2]
B. Catalytic Asymmetric Synthesis
The development of chiral catalysts for cyclopropanation reactions has enabled the direct synthesis of enantioenriched fluorinated cyclopropylamines. Chiral rhodium and copper complexes are particularly effective in catalyzing the asymmetric cyclopropanation of olefins with diazo compounds.[11]
C. Enzymatic Approaches
Biocatalysis offers a powerful and environmentally friendly alternative for accessing chiral fluorinated compounds.[12] Enzymes, with their inherent chirality, can catalyze highly stereoselective fluorination and cyclopropanation reactions. While still an emerging field, enzymatic methods hold great promise for the synthesis of complex chiral fluorinated cyclopropylamines.[12]
V. Comparative Summary of Synthetic Routes
| Method | Fluorination Pattern | Key Reagents | Advantages | Disadvantages |
| Simmons-Smith | Monofluorinated | Fluoro-olefin, CH2I2, Zn-Cu | Well-established, reliable | Stoichiometric zinc, functional group tolerance can be an issue |
| Difluorocarbene Addition | gem-Difluorinated | Enamine/Imine, TMSCF3/ClCF2CO2Na | Direct, efficient | Substrate scope can be limited, harsh conditions for some precursors |
| Radical Trifluoromethylation | Trifluoromethylated | Alkenyl amine, CF3I, Photocatalyst | Mild conditions, good functional group tolerance | Can require specialized equipment (photoreactor) |
| Chiral Auxiliary | Asymmetric | Chiral auxiliary, cyclopropanating agent | High diastereoselectivity, predictable stereochemistry | Requires additional steps for auxiliary attachment and removal |
| Catalytic Asymmetric | Asymmetric | Chiral catalyst (Rh, Cu), diazo compound | High enantioselectivity, atom-economical | Catalyst cost and sensitivity |
VI. Detailed Experimental Protocols
Protocol 1: Synthesis of a gem-Difluorocyclopropylamine via Difluorocarbene Addition
Materials:
-
N-benzylidene-4-methylaniline (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 eq)
-
Sodium Iodide (NaI) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-benzylidene-4-methylaniline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium iodide, followed by the dropwise addition of trimethyl(trifluoromethyl)silane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropylamine.
Protocol 2: Asymmetric Synthesis of a Monofluorinated Cyclopropylamine using a Chiral Auxiliary
Materials:
-
(R)-N-(1-phenylethyl)cinnamamide (1.0 eq)
-
Ethyl 2-fluoro-2-diazoacetate (1.5 eq)
-
Rhodium(II) octanoate dimer (Rh2(oct)4) (1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-N-(1-phenylethyl)cinnamamide and Rh2(oct)4.
-
Add anhydrous DCM and stir the solution at room temperature.
-
Slowly add a solution of ethyl 2-fluoro-2-diazoacetate in anhydrous DCM via a syringe pump over 4 hours.
-
Stir the reaction at room temperature for an additional 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to hydrolysis (e.g., with LiOH) to cleave the chiral auxiliary, followed by purification to yield the enantiomerically enriched monofluorinated cyclopropylamine.
VII. Conclusion and Future Outlook
The synthetic toolbox for accessing fluorinated cyclopropylamine building blocks has expanded significantly in recent years, driven by the increasing demand for these valuable motifs in drug discovery.[6][13] While established methods like carbene cycloadditions remain workhorses in the field, newer strategies involving photoredox catalysis and enzymatic transformations are opening up new avenues for the efficient and stereoselective synthesis of these complex structures.[12][14] Future efforts will likely focus on the development of more sustainable and scalable synthetic routes, as well as the exploration of novel fluorinated cyclopropylamine scaffolds with unique biological properties.
References
- Dolbier, W. R., Jr. (2005). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. Journal of Organic Chemistry, 70(24), 10073–10075. [Link]
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
- Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Kolen, P., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 43(5), 897–906. [Link]
- Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190. [Link]
- Cheng, J., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 61(17), 7813–7826. [Link]
- ResearchGate. (n.d.). Asymmetric synthesis of enantiopure fluorinated cyclopropyl carbohydate analogues.
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
- Li, J., et al. (2026). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic & Inorganic Chemistry. [Link]
- Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl α-chloro ketimines. Organic Letters, 9(2), 187–190. [Link]
- Charette, A. B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]
- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 19–27. [Link]
- Brunet, S., et al. (2005). Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. Journal of Fluorine Chemistry, 126(2), 141–147. [Link]
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Application Notes and Protocols for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and utilization of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS: 692737-66-9). This arylcyclopropylamine is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting enzymes such as lysine-specific demethylase 1 (LSD1).[1][2] These application notes are designed to equip researchers with the necessary technical knowledge and field-proven insights to safely and effectively incorporate this compound into their research and development workflows. The protocols provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Compound Profile and Scientific Rationale
This compound is a crystalline solid that combines the unique conformational constraints of a cyclopropane ring with the electronic properties of a fluorophenyl group.[3] The cyclopropylamine moiety is a key pharmacophore in a number of biologically active molecules, prized for its ability to mimic a phenyl ring in terms of size and shape while offering a different metabolic profile and improved physicochemical properties.[4] The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate than the free base.[5]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 692737-66-9 | [3] |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
Relevance in Drug Discovery
Arylcyclopropylamines are prominent in the design of enzyme inhibitors. The strained cyclopropane ring can participate in unique binding interactions within an enzyme's active site. Notably, derivatives of this class have been investigated as irreversible inhibitors of flavin-dependent enzymes like LSD1, which is a significant target in oncology.[1][6] The fluorophenyl substituent can modulate the compound's electronic properties, membrane permeability, and metabolic stability, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of lead compounds.
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. All handling should be performed by trained personnel in a well-ventilated area or a chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated.
-
Skin and Body Protection: Laboratory coat.
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
-
Container: Keep the container tightly sealed.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Experimental Protocols
Preparation of Stock Solutions
The hydrochloride salt form generally imparts better solubility in polar solvents compared to the free base. For a closely related compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, solubility has been reported in DMSO, ethanol, and PBS (pH 7.2) at concentrations of at least 10 mg/mL.
Protocol for a 100 mM Stock Solution in DMSO:
-
Preparation: In a chemical fume hood, weigh 18.76 mg of this compound into a sterile, dry vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and vortex briefly.
Causality: DMSO is a common solvent for preparing stock solutions of organic compounds for biological screening due to its high dissolving power and miscibility with aqueous media. Storing at -20°C minimizes degradation over time.
Workflow for Use in Amide Coupling Reactions
The primary amine of this compound can be readily acylated to form amides, which are common analogs in medicinal chemistry programs. As a hydrochloride salt, the amine is protonated. Therefore, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine for it to act as a nucleophile.
Caption: General workflow for N-acylation.
Protocol for N-Acylation (Adapted from a General Procedure)
This protocol describes a general method for the N-acylation of an amine hydrochloride salt with an acyl chloride. This procedure is adapted from established methods for similar transformations.[7][8]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 187.6 mg) and dissolve it in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (2.2 mmol, 0.31 mL) to the stirred suspension. Stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acylated product.
Causality and Self-Validation:
-
Stoichiometry: Two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the acylation reaction. This ensures the amine remains in its free, nucleophilic state.
-
Temperature Control: The addition of the acyl chloride is performed at 0°C to control the exothermic reaction and minimize side product formation.
-
Work-up Logic: The aqueous washes are critical for removing excess reagents and byproducts. The HCl wash removes any remaining unreacted amine and the added base. The NaHCO₃ wash removes any unreacted acyl chloride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Monitoring: TLC is used to monitor the consumption of the starting material and the formation of the product, indicating the reaction's completion.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
Arylcyclopropylamines are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecular architectures.[5] In these reactions, the amine group may need to be protected, for example, as an amide, before the coupling reaction.
Caption: Decision tree for using the amine salt.
Conclusion
This compound is a versatile and valuable reagent for drug discovery and organic synthesis. Adherence to the safety and handling protocols outlined in this document is paramount. The provided experimental procedures offer a robust starting point for the successful incorporation of this building block into various synthetic workflows. Researchers are encouraged to consult the cited literature for further details and applications of this important class of compounds.
References
- Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling.
- Lee, Y., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Chemical Biology. [Link]
- Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- PubChemLite. This compound. [Link]
- Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]
- Miyamura, S. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Institutional Repository. [Link]
- Schmitt, D. C., et al. (2011). The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt. Organic Process Research & Development. [Link]
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
- European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Longdom Publishing. (2024).
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Application Notes & Protocols for the Safe Handling of Fluorinated Amines
Abstract: The incorporation of fluorine into amine-containing molecules is a powerful strategy in drug discovery and materials science, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the unique physicochemical properties conferred by fluorine also introduce significant safety challenges.[4] This guide provides a comprehensive overview of the hazards associated with fluorinated amines and details rigorous safety protocols for their handling, storage, and disposal to ensure the well-being of researchers and the integrity of their work.
The Dual Nature of Fluorine in Amines: Enhanced Utility and Heightened Risk
The strategic placement of fluorine atoms on an amine-containing molecule can dramatically alter its fundamental properties. The high electronegativity of fluorine can reduce the basicity of proximal amines by exerting a strong inductive effect, which can be crucial for modulating a drug candidate's pKa and improving its pharmacokinetic profile.[2][5][6] While this modification is a valuable tool for medicinal chemists, it's essential to recognize that the same properties can also introduce metabolic liabilities and potential toxicity.[5][7][8][9]
Key Considerations:
-
Metabolic Stability and Defluorination: While often added to block metabolic "soft spots," the C-F bond is not inert.[2] Cytochrome P450-mediated hydroxylation at fluorinated carbons can lead to defluorination, releasing fluoride ions and potentially toxic metabolites.[7][8] Long-term exposure to elevated fluoride levels has been linked to health issues such as skeletal fluorosis.[7][8]
-
Toxicity of Metabolites: The metabolic breakdown of some fluorinated compounds can produce highly toxic byproducts like fluoroacetic acid, which can disrupt the Krebs cycle.[5]
-
Reactivity: The reactivity of fluorinated amines can be significantly different from their non-fluorinated analogs. They may exhibit altered reactivity towards acids, bases, and oxidizing agents.[4]
Foundational Safety Workflow: A Risk-Based Approach
A thorough risk assessment is the cornerstone of safely working with fluorinated amines.[4] This process should be conducted before any new procedure or when there are significant changes to an existing one.
Caption: Risk assessment workflow for handling fluorinated amines.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hoods: All work with volatile fluorinated amines or reactions that may produce aerosols must be conducted in a properly functioning chemical fume hood.[4]
-
Glove Boxes: For particularly hazardous, volatile, or moisture-sensitive fluorinated compounds, a glove box provides an additional layer of containment and allows for an inert atmosphere.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and consistent use of PPE are crucial for preventing exposure.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[10] | Protects eyes from dust, splashes, and potential irritants.[10] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact. For extended contact or handling of highly permeable compounds, double-gloving or using heavier-duty gloves (e.g., neoprene) is recommended.[10][11] Always consult the glove manufacturer's compatibility chart.[4] | Provides a barrier against dermal absorption. Nitrile offers good resistance to a range of chemicals.[10] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[4] For larger-scale operations or when handling highly hazardous materials, a chemical-resistant apron may be necessary.[4] | Protects skin and clothing from contamination.[10] |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is necessary.[10] | Minimizes the inhalation of dust particles or vapors.[10] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents.
Protocol 1: General Handling of Fluorinated Amines
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for the specific fluorinated amine being used.[11]
-
Work Area: Conduct all handling within a certified chemical fume hood.[4] Keep the sash at the lowest practical height.
-
Dispensing: Use appropriate tools, such as spatulas or powder funnels, to handle solids and minimize dust generation. When transferring liquids, do so slowly to avoid splashing.
-
Container Management: Keep containers of fluorinated amines tightly closed when not in use.[10]
-
Cleaning: Decontaminate all surfaces and equipment after use.
Storage Guidelines:
-
Store fluorinated amines in a cool, dry, and well-ventilated area.[4][12]
-
Keep them away from incompatible materials, such as strong acids, bases, and oxidizing agents.[4][13]
-
Ensure all containers are clearly and accurately labeled.[13]
Emergency Procedures: Preparedness is Key
A well-rehearsed emergency plan is critical for responding effectively to incidents.
Caption: Decision tree for responding to a chemical spill.
Protocol 2: Minor Spill Clean-up
-
Notification: Alert personnel in the immediate vicinity.[14]
-
Isolation: Isolate the area to prevent the spread of the spill.[14]
-
PPE: Don the appropriate PPE, including gloves, goggles, and a lab coat.[15]
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[14] For solid spills, carefully sweep the material into a container, avoiding dust generation.[10]
-
Neutralization (if applicable): For acidic or basic fluorinated amines, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acids).[15]
-
Clean-up: Collect the absorbed/neutralized material and place it in a sealed, labeled container for hazardous waste disposal.[14][15]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[10]
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16] Seek prompt medical attention.[17]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][16] Seek immediate medical attention.[11][17]
-
Inhalation: Move the individual to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][18]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Waste Disposal
All waste containing fluorinated amines must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.[11]
-
Segregation: Do not mix incompatible waste streams.[4]
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal.[12]
Conclusion
Fluorinated amines are indispensable tools in modern chemical research. By understanding their unique hazards and implementing the rigorous safety protocols outlined in this guide, researchers can harness their benefits while ensuring a safe and compliant laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemicals and procedures, is paramount.
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- Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
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- Airgas. (2022). Fluorine - SDS.
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Application Notes and Protocols for 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride: A Guide for Preclinical Research
Section 1: Introduction and Scientific Context
1-(3-Fluorophenyl)cyclopropanamine hydrochloride belongs to the phenylcyclopropylamine class of compounds, a chemical scaffold of significant interest in neuroscience and medicinal chemistry.[1] Its core structure is analogous to well-characterized psychoactive compounds and monoamine oxidase (MAO) inhibitors, such as tranylcypromine.[2][3] The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4]
This document serves as a technical guide for researchers, scientists, and drug development professionals investigating this compound. The primary hypothesis for its biological activity is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric disorders, making MAO a valuable therapeutic target.[5]
These application notes provide a logical, tiered experimental workflow, beginning with essential safety and handling procedures, progressing to foundational cytotoxicity assessments, and culminating in specific functional assays to characterize the compound's activity and selectivity as an MAO inhibitor.
Section 2: Compound Profile and Physicochemical Properties
A thorough understanding of the test article's properties is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 1-(3-Fluorophenyl)cyclopropan-1-amine HCl | [7] |
| CAS Number | 692737-66-9 | [7] |
| Molecular Formula | C₉H₁₁ClFN | [6] |
| Molecular Weight | 187.64 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95-97% (Verify with supplier CoA) | [6] |
| Solubility | Soluble in DMSO and Ethanol (≥10 mg/mL for similar compounds) | [8] |
| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N |
Section 3: Safety, Handling, and Solution Preparation
3.1. Hazard Identification & Safety Precautions
As a research chemical with an incompletely characterized toxicological profile, this compound must be handled with care. Safety Data Sheets (SDS) for this and structurally related compounds indicate the following potential hazards:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Mandatory Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side shields or goggles.
-
Use a lab coat.
-
Handle the solid compound only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
3.2. Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Long-term storage at -20°C is recommended for stock solutions to minimize degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.
3.3. Stock Solution Preparation Protocol
Rationale: A concentrated, accurately prepared stock solution in an appropriate solvent is the foundation for all subsequent experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules.
Protocol:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous, molecular-grade DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Section 4: Experimental Workflows and Protocols
The following section details a validated workflow for the in vitro characterization of this compound.
Caption: Recommended experimental workflow for in vitro characterization.
4.1. Protocol: Determination of Cytotoxicity (MTT Assay)
Principle & Rationale: This is the critical first experimental step. Before assessing the specific pharmacological activity of a compound, it is essential to determine the concentration range at which it does not cause general cell death.[11] The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. This allows researchers to distinguish a specific inhibitory effect from non-specific toxicity. The human neuroblastoma cell line SH-SY5Y is a relevant choice for a compound hypothesized to have neurological effects.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO, e.g., 0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot cell viability (%) against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should be performed at concentrations well below the determined CC₅₀.
4.2. Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
Principle & Rationale: This assay directly tests the central hypothesis. It quantifies the compound's ability to inhibit the enzymatic activity of both MAO-A and MAO-B isoforms. Commercially available kits, often using a luminogenic or fluorogenic substrate, provide a robust and high-throughput method. The substrate is converted by MAO into a product that can be measured, and a decrease in signal in the presence of the inhibitor indicates its potency. Running the assay for both isoforms is crucial to determine selectivity.[2][3]
Methodology (Example using a generic fluorometric kit):
-
Reagent Preparation: Prepare all kit reagents (MAO-A/B enzymes, substrate, buffer) according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls.
-
Assay Plate Setup: In a 96-well black plate, add the following to separate wells for both MAO-A and MAO-B reactions:
-
Assay Buffer (for background)
-
Vehicle Control (DMSO in buffer)
-
Positive Control Inhibitor
-
Test Compound at various concentrations
-
-
Enzyme Addition & Pre-incubation: Add the respective MAO-A or MAO-B enzyme solution to all wells except the background. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the data, setting the vehicle control as 100% activity and the positive control (or no enzyme control) as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for both MAO-A and MAO-B.
Caption: Data analysis workflow for IC50 determination.
Interpreting Results: A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ values for MAO-A and MAO-B, the selectivity of the compound can be determined.
-
Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
An SI > 10 suggests MAO-B selectivity.
-
An SI < 0.1 suggests MAO-A selectivity.
-
An SI ≈ 1 suggests non-selective inhibition.
-
Section 5: Advanced Application Protocol
5.1. Protocol: Monoamine Transporter Radioligand Binding Assay
Principle & Rationale: To build a more comprehensive pharmacological profile, it is prudent to assess the compound's affinity for the primary monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[12] Many CNS-active compounds interact with multiple targets. This competitive binding assay uses a known high-affinity radioligand for each transporter. The ability of this compound to displace this radioligand is measured, and from this, its inhibitory constant (Ki), a measure of binding affinity, can be calculated.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells expressing human SERT, DAT, or NET, or prepare them from rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET).
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Serial dilutions of the test compound.
-
For Non-specific Binding: A high concentration of a known non-radioactive ligand (e.g., fluoxetine for SERT).
-
For Total Binding: Vehicle (DMSO).
-
-
Membrane Addition & Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the Ki using the Cheng-Prusoff equation after determining the IC₅₀ from the competitive binding curve. A lower Ki value indicates a higher binding affinity.
Section 6: References
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-platelet drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Retrieved from [Link]
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PubChemLite. (2025). This compound. Retrieved from [Link]
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PubChem. (2025). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. Retrieved from [Link]
-
Scott, J. S., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2542. Retrieved from [Link]
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Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from
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IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Retrieved from [Link]
-
Angene. (n.d.). Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1. Retrieved from [Link]
-
Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1868-1880. Retrieved from [Link]
-
FPnotebook. (2025). Monoamine Oxidase Inhibitor. Retrieved from [Link]
-
Hanzlik, R. P., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. Retrieved from [Link]
-
Wall, S. C., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 20(21), 6348-6352. Retrieved from [Link]
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Application Note & Protocol Guide: Design of Experiments Using 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a Potent LSD1 Inhibitor
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of experiments using 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This small molecule belongs to the class of cyclopropylamine-based irreversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator implicated in the pathology of numerous cancers.[1][2] We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating research strategy. The protocols detailed herein cover initial compound handling, in vitro characterization of potency and target engagement, analysis of downstream cellular effects, and a brief on transitioning to in vivo models.
Introduction: Targeting the Epigenome with this compound
The field of oncology has increasingly focused on epigenetic modifiers as therapeutic targets. Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] Its primary role in demethylating H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[4] LSD1 is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate, and breast cancer, where it contributes to silencing tumor suppressor genes and blocking cellular differentiation.[1][5]
This compound is structurally related to tranylcypromine (PCPA), a well-characterized monoamine oxidase (MAO) and LSD1 inhibitor.[6] Such cyclopropylamine derivatives act as mechanism-based irreversible inhibitors, forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[7][8] This guide outlines a logical workflow to rigorously characterize the anti-cancer activity of this compound.
Hypothesized Mechanism of Action
The central hypothesis is that this compound inhibits LSD1, leading to an accumulation of H3K4me2 at the promoter regions of target genes. This epigenetic reprogramming reactivates the expression of silenced genes, such as those involved in tumor suppression and cellular differentiation, ultimately leading to an anti-proliferative effect in cancer cells.
Caption: Hypothesized mechanism of LSD1 inhibition.
Pre-Experimental Considerations
Compound Handling, Safety, and Storage
-
Safety: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10]
-
Storage: Store the lyophilized powder in a tightly sealed container at -20°C for long-term stability.[11] Protect from light and moisture.
-
Reconstitution: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] Reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Briefly vortex to ensure complete dissolution.
-
Working Solutions: Prepare fresh working solutions by diluting the high-concentration stock into pre-warmed cell culture medium. To avoid precipitation, add the small volume of DMSO stock to the larger volume of aqueous medium while mixing.[12] Crucially, ensure the final DMSO concentration in your cell culture does not exceed 0.5% (ideally ≤0.1%) as it can induce cellular stress and artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in all experiments.[13]
Rationale for Cell Line Selection
The choice of cell lines is paramount for a successful study. Selection should be based on the role of LSD1 in the cancer type of interest.
-
High-Priority Models:
-
Acute Myeloid Leukemia (AML): Cell lines like Kasumi-1, MV4-11, and MOLM-13 are highly dependent on LSD1 for maintaining their leukemic stem cell state and blocking differentiation.[1][14]
-
Small-Cell Lung Cancer (SCLC): SCLC cell lines with neuroendocrine features (e.g., NCI-H69, COR-L88) have shown sensitivity to LSD1 inhibitors.[2][15]
-
-
Other Relevant Models:
-
Control Cell Lines: Include a cell line with known low LSD1 expression or one that has demonstrated resistance to other LSD1 inhibitors to establish a therapeutic window and specificity.
A Validated In Vitro Experimental Workflow
We propose a phased approach to systematically evaluate the compound, from broad cytotoxic effects to specific on-target activity and downstream functional consequences.
Caption: A logical workflow for in vitro characterization.
Protocol: Cell Viability & Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of selected cell lines.
Methodology: The choice of assay depends on the expected mechanism. Assays like MTT or MTS measure metabolic activity, while CellTiter-Glo® measures ATP levels, which is a more direct indicator of cell viability.[17][18]
Step-by-Step Protocol (CellTiter-Glo® Example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight (for adherent lines).[12]
-
Compound Preparation: Prepare a 2X concentration series of this compound in complete culture medium. A typical 10-point, 3-fold serial dilution might range from 100 µM to 5 nM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions and vehicle control. This brings the final concentration to 1X (e.g., 50 µM to 2.5 nM, with a final DMSO concentration of 0.1%).
-
Incubation: Incubate the plates for a standard duration, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).[13]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[17]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Data Presentation:
| Cell Line | Cancer Type | LSD1 Dependency | Predicted IC50 (nM) |
| Kasumi-1 | AML | High | 10 - 50 |
| NCI-H69 | SCLC | High | 20 - 100 |
| LNCaP | Prostate | Moderate | 100 - 500 |
| A549 | NSCLC | Low | > 1000 |
Table 1: Example template for summarizing cell viability data.
Protocol: Western Blot for Target Engagement
Objective: To confirm that the compound engages its target, LSD1, in cells. This is achieved by measuring the accumulation of a direct substrate, H3K4me2.[4]
Causality: If the compound inhibits LSD1's demethylase activity, the levels of H3K4me2 should increase in a dose- and time-dependent manner. This provides direct evidence of target engagement.
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 5x IC50) for a defined period (a 24-48 hour time course is recommended). Include a vehicle control.
-
Histone Extraction: After treatment, harvest the cells. While whole-cell lysates can be used, acidic extraction of histones is recommended for a cleaner signal.
-
Protein Quantification: Quantify the protein concentration of the extracts using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Separate 15-20 µg of protein extract on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Wash the membrane 3x for 5 minutes with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Wash again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Validation: Strip the membrane and re-probe for Total Histone H3 as a loading control. This is critical to ensure that observed changes in H3K4me2 are not due to differences in the total amount of histone loaded. You can also probe for total LSD1 to confirm its expression is not altered by the treatment.[19]
Protocol: Gene Expression Analysis by RT-qPCR
Objective: To determine if LSD1 inhibition leads to the transcriptional re-activation of known target genes.
Causality: Inhibition of LSD1's repressive function should de-repress target genes. In AML, for example, LSD1 inhibition is known to upregulate myeloid differentiation markers like ITGAM (CD11b).[1][14]
Step-by-Step Protocol:
-
Treatment and RNA Extraction: Treat cells as described for the western blot protocol (e.g., at IC50 concentration for 48 hours). Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) (e.g., ITGAM, CD86, GFI1B) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control. An increase in the expression of target genes is the expected outcome.[20][21]
Protocol: Clonogenic (Colony Formation) Assay
Objective: To assess the long-term effect of the compound on the self-renewal and proliferative capacity of single cells.
Causality: This assay measures the ability of a single cell to undergo enough divisions to form a colony. A reduction in colony formation indicates a potent cytostatic or cytotoxic effect that persists over a longer duration than a typical viability assay.[22]
Step-by-Step Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.
-
Treatment: The following day, treat the cells with the compound at various concentrations (typically below the 72h IC50, e.g., 0.1x to 1x IC50) or with a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound or vehicle.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) manually or using imaging software. Normalize the colony count in treated wells to that of the vehicle control.
Transition to In Vivo Studies
Once in vitro efficacy and on-target activity are established, the next logical step is to assess the compound's therapeutic potential in an animal model.
-
Model Selection: A common approach is a subcutaneous xenograft model, where human cancer cells (e.g., Kasumi-1 AML cells) are injected into immunodeficient mice.[14][23]
-
Study Design:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.[23]
-
Monitor tumor volume and animal body weight regularly (2-3 times per week) to assess efficacy and toxicity.
-
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors should be collected to confirm target engagement in vivo. This can be done by performing western blotting or immunohistochemistry (IHC) on tumor lysates/sections to detect an increase in H3K4me2.[24]
References
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]
- Pharmacological Inhibition of LSD1 for Cancer Tre
- Advances Toward Lsd1 Inhibitors for Cancer Therapy. (2018). Taylor & Francis Online. [Link]
- LSD1 inhibitors for anticancer therapy: a patent review (2017-present). (2022). PubMed. [Link]
- Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. (2014). PubMed Central. [Link]
- Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. (2022). AACR Journals. [Link]
- LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. (2019). Cell Reports. [Link]
- LSD1 inhibitor treatment results in gene expression changes in axonal... (2021).
- Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells. (2017). PubMed Central. [Link]
- Genes showing differential expression following LSD1 inhibition in... (2021).
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo. (2023).
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). PubMed Central. [Link]
- Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mut
- Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. (2022). PubMed Central. [Link]
- Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. (2007). PubMed. [Link]
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of the (Fluorophenyl)cyclopropylamine Moiety in the Synthesis of P2Y12 Receptor Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of antiplatelet therapeutics, the P2Y12 receptor stands out as a pivotal target for intervention in thrombotic diseases. The development of antagonists for this receptor, such as Prasugrel, has marked a significant advancement in the management of acute coronary syndromes. This document provides a detailed exploration of the synthesis of these critical drugs, focusing on the incorporation of the key structural motif: the (fluorophenyl)cyclopropylamine core. While direct N-alkylation with a pre-formed aminocyclopropane is a conceptually straightforward approach, industrial synthesis has gravitated towards a more robust and higher-yielding strategy. Herein, we will elucidate the prevailing synthetic route for Prasugrel, which constructs the crucial C-N bond through the alkylation of the thienopyridine core with an electrophilic precursor, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This guide offers not just a protocol, but a deeper understanding of the chemical logic and practical considerations that underpin the manufacturing of a leading antiplatelet agent. We will also touch upon the P2Y12 signaling pathway to provide a holistic view of the drug's mechanism of action.
The P2Y12 Receptor: A Prime Target in Antiplatelet Therapy
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a central event in the cascade leading to platelet aggregation and thrombus formation.[2][3] When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it initiates a signaling cascade through the inhibitory Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation contributes to the conformational change and activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5]
P2Y12 inhibitors are broadly classified into two main categories:
-
Irreversible Antagonists (Thienopyridines): This class includes drugs like Clopidogrel and Prasugrel. They are prodrugs that require metabolic activation to form a reactive metabolite that covalently binds to the P2Y12 receptor, leading to irreversible inhibition for the lifespan of the platelet.[6]
-
Reversible Antagonists: This class, which includes Ticagrelor, binds non-covalently to the P2Y12 receptor, allowing for a more rapid onset and offset of action.[7]
P2Y12 Signaling Pathway and Mechanism of Irreversible Antagonism
Figure 1: P2Y12 receptor signaling cascade and site of inhibition by Prasugrel's active metabolite.
The Key Building Block: 1-(2-Fluorophenyl)cyclopropanamine Moiety
The user's query specified 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. It is crucial to clarify that the isomeric 1-(2-Fluorophenyl)cyclopropanamine moiety is the one incorporated into the final structure of Prasugrel.[8] While the 3-fluoro isomer is a valid chemical, the 2-fluoro substitution pattern is what defines Prasugrel.
Although direct use of 1-(2-Fluorophenyl)cyclopropanamine in a large-scale synthesis of Prasugrel is not the most common approach, its structural and physicochemical properties are of great interest to medicinal chemists.
Physicochemical Properties of the Key Intermediate Precursor
| Property | Value | Source |
| Chemical Name | 1-(2-Fluorophenyl)cyclopropanamine hydrochloride | PubChem |
| Molecular Formula | C₉H₁₁ClFN | [9] |
| Molecular Weight | 187.64 g/mol | [9] |
| CAS Number | 126939-21-9 | PubChem |
| Appearance | Solid | [9] |
| Purity | Typically >97% | - |
| InChI Key | ZWDKKFRZAFPYCI-UHFFFAOYSA-N | PubChem |
Synthetic Strategy: The Industrial Pathway to Prasugrel's Core
The most widely adopted synthetic routes for Prasugrel do not involve the direct coupling of 1-(2-fluorophenyl)cyclopropanamine with the thienopyridine core. Instead, a more robust strategy is employed which involves the N-alkylation of a thienopyridine intermediate with an electrophilic partner that already contains the 2-fluorophenyl and cyclopropyl ketone moieties.[8] This approach, detailed below, generally offers better yields and avoids potential side reactions associated with direct amination.
The key reaction is the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1) with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (2) to form the crucial intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (3) .[3][10] This intermediate is then acetylated to yield Prasugrel.
Experimental Workflow for Prasugrel Intermediate Synthesis
Figure 2: Workflow for the synthesis of the key Prasugrel intermediate.
Detailed Protocol: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (3)
This protocol is a representative procedure based on established literature methods.[3][8]
Materials and Reagents:
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1)
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (2)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, thermometer, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction to ensure an inert atmosphere.
-
Charging Reagents: Charge the reactor with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq) and anhydrous acetonitrile (approx. 10 volumes). Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using a circulating chiller.
-
Base Addition: Add anhydrous potassium carbonate (2.0-2.2 eq) portion-wise to the cooled suspension, ensuring the internal temperature does not exceed 10 °C. The base neutralizes the hydrochloride salt and facilitates the subsequent alkylation.
-
Addition of Electrophile: In a separate flask, dissolve 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.05-1.1 eq) in anhydrous acetonitrile (approx. 2 volumes). Transfer this solution to an addition funnel and add it dropwise to the reactor over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1) is consumed (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or residue.
-
-
Purification (if necessary):
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (3), typically as an oil or a low-melting solid.[3] This intermediate is then carried forward to the final acetylation step to produce Prasugrel.
-
Causality and Experimental Choices:
-
Inert Atmosphere: The use of nitrogen is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Anhydrous Solvents: The absence of water is important to prevent hydrolysis of the bromo-ketone and to ensure the effectiveness of the base.
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical to control the rate of this exothermic Sₙ2 reaction and minimize the formation of impurities.
-
Choice of Base: Potassium carbonate is a suitable, moderately strong inorganic base that is effective in this alkylation without promoting significant side reactions like elimination.
-
Stoichiometry: A slight excess of the bromo-ketone is often used to ensure complete consumption of the more valuable thienopyridine starting material. An excess of base is required to neutralize the hydrochloride salt and to act as an acid scavenger for the HBr generated during the reaction.
Conclusion
The (fluorophenyl)cyclopropylamine moiety is a cornerstone of the pharmacophore for potent P2Y12 antagonists like Prasugrel. While the initial query focused on a direct synthesis from this compound, a detailed examination of established industrial methods reveals a more nuanced and efficient strategy. The alkylation of the thienopyridine core with a pre-functionalized electrophile, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, represents a field-proven and scalable approach. This method underscores a key principle in process chemistry: the optimal synthetic route is often one that assembles complex fragments in a convergent manner, maximizing yield and minimizing purification challenges. Understanding this synthetic logic, in conjunction with the underlying pharmacology of the P2Y12 receptor, provides researchers and drug development professionals with a comprehensive framework for the development of next-generation antiplatelet therapies.
References
- Armstrong, D., Summers, C., Ewart, L., Bezodis, N., Riddle, L., Ralevic, V., & Hirst, R. (2014). Characterization of the P2Y12 receptor on human platelets using a novel antagonist radioligand. Journal of Thrombosis and Haemostasis, 12(3), 409-420.
- Cattaneo, M. (2015). The P2Y12 receptor: today's and tomorrow's drug target. Journal of Thrombosis and Haemostasis, 13(S1), S323-S332.
- Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 113(3), 340-345.
- Wang, Z. M., Zhao, J., & Xu, G. (2010). Prasugrel, a new medicine for preventing blockages in the arteries. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1354.
- Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines. Pharmacological Reviews, 50(3), 413-492.
- Savi, P., Labouret, C., Delesque, N., Guette, F., Herbert, J. M., & Bono, F. (2001). P2y(12), a new platelet ADP receptor, target of clopidogrel.
- Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 208, 112767.
- Geiger, J., Brich, J., Honig-Liedl, P., Eigenthaler, M., Schanzenbacher, P., & Walter, U. (1999). Specific phosphorylation of the focal adhesion-associated protein VASP in human platelets on the Ser157 residue by cGMP- and cAMP-dependent protein kinases. Journal of Biological Chemistry, 274(48), 34213-34219.
- PubChem. (n.d.). Compound Summary for CID 25160755, 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one. National Center for Biotechnology Information.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Murugappa, S., & Kunapuli, S. P. (2006). The role of P2Y12 receptor in platelet-leukocyte cross-talk. Journal of Thrombosis and Haemostasis, 4(12), 2510-2517.
- Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7790.
- Ou, W., Yi, W., Liu, F., Pan, X., & Peng, X. (2013). An improvement to the preparation of prasugrel hydrochloride. Journal of Chemical Research, 37(6), 369-371.
- Taylor & Francis Online. (2023). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment.
- Wikipedia. (n.d.). Prasugrel.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Prasugrel, a new medicine for preventing blockages in the arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 7. Optimization of synthetic process of prasugrel hydrochloride [yxsj.smmu.edu.cn]
- 8. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate. Here, we will address specific issues you might encounter during your experiments in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, with a focus on practical, actionable solutions.
Q1: My overall yield is consistently low. What are the most common areas for product loss?
Low overall yield can be attributed to inefficiencies at multiple stages of the synthesis. A systematic approach to identifying the bottleneck is crucial.
Possible Causes and Solutions:
-
Inefficient Cyclopropanation: The formation of the 1-(3-fluorophenyl)cyclopropane core is a critical step. If the yield here is low, subsequent steps will naturally suffer.
-
Troubleshooting:
-
Reagent Quality: Ensure the purity and reactivity of your cyclopropanating agent (e.g., trimethylsulfoxonium iodide for the Corey-Chaykovsky reaction).
-
Base Strength and Stoichiometry: The choice and amount of base (e.g., sodium hydride) are critical. Ensure anhydrous conditions and accurate stoichiometry.
-
Reaction Temperature: Temperature control is vital. For many cyclopropanation reactions, maintaining a low temperature during reagent addition is necessary to prevent side reactions.
-
-
-
Poor Conversion in Rearrangement Reactions: Whether you are using a Hofmann, Curtius, or Schmidt rearrangement, incomplete conversion is a common source of low yield.
-
Troubleshooting:
-
Hofmann Rearrangement: Ensure the complete formation of the N-bromoamide intermediate by using a sufficient excess of bromine and base.[1][2] The subsequent rearrangement is often promoted by a moderate increase in temperature.
-
Curtius Rearrangement: The complete conversion of the carboxylic acid or acyl chloride to the acyl azide is paramount.[3][4] For the rearrangement of the acyl azide to the isocyanate, ensure the reaction is heated sufficiently, as this is a thermal decomposition process.[5]
-
Schmidt Reaction: This reaction is acid-catalyzed. The concentration and choice of acid can significantly impact the reaction rate and yield.
-
-
-
Suboptimal Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Troubleshooting:
-
Extraction pH: 1-(3-Fluorophenyl)cyclopropanamine is a basic compound. Ensure the aqueous layer is sufficiently basic during extraction with an organic solvent to keep the amine in its free base form. Conversely, to extract into an aqueous layer, the solution should be acidic to form the protonated amine salt.
-
Purification Method: If using column chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can prevent product loss on the column. Distillation of the free base should be performed under reduced pressure to avoid decomposition.
-
Salt Formation: When forming the hydrochloride salt, ensure the use of anhydrous HCl (e.g., as a solution in isopropanol or diethyl ether) to prevent the introduction of water, which can affect crystallinity and purity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound, focusing on strategic choices in the synthetic route.
Q2: Which is the best synthetic route to choose: Kulinkovich-Szymoniak, Hofmann, or Curtius rearrangement?
The "best" route depends on several factors, including the available starting materials, scale of the synthesis, safety considerations, and desired purity.
| Synthetic Route | Starting Material | Key Advantages | Key Disadvantages |
| Kulinkovich-Szymoniak Reaction | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | Direct conversion of a nitrile to a primary amine.[6] | Requires stoichiometric amounts of a titanium reagent and a Grignard reagent; can be sensitive to moisture and air.[6][7] |
| Hofmann Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxamide | Well-established, one-pot reaction from the amide.[1][2] | Uses bromine, which can be hazardous; the reaction conditions are strongly basic.[8] |
| Curtius Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Generally high-yielding and tolerant of various functional groups.[9] | Traditionally uses sodium azide, which is highly toxic and potentially explosive.[10] The acyl azide intermediate can also be unstable.[5] |
Recommendation:
-
For small-scale laboratory synthesis , the Hofmann rearrangement is often a practical choice due to its straightforward procedure.
-
For larger-scale industrial production , a modified Curtius rearrangement using safer, modern reagents like diphenylphosphoryl azide (DPPA) is often preferred to avoid the hazards of sodium azide.[11] The Kulinkovich-Szymoniak reaction can also be a viable option if the nitrile starting material is readily available.
Q3: I am concerned about the use of sodium azide in the Curtius rearrangement. Are there safer alternatives?
Yes, several safer alternatives to sodium azide have been developed for the Curtius rearrangement.
-
Diphenylphosphoryl Azide (DPPA): This is a widely used reagent that allows for a one-pot conversion of a carboxylic acid to the corresponding carbamate in the presence of an alcohol.[11] The acyl azide is generated in situ, avoiding the need to isolate this potentially explosive intermediate.
-
Trimethylsilyl Azide (TMSN3): In conjunction with an activating agent for the carboxylic acid, TMSN3 can be a safer alternative to sodium azide.
-
In situ Generation of Hydrazoic Acid: While still involving an azide, in situ generation can be safer than handling concentrated solutions.
Q4: I am having trouble with the synthesis of the precursor, 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. What are some reliable methods?
The synthesis of this key precursor is a critical first step. Here are a couple of common approaches:
-
From 3-Fluorophenylacetonitrile: This method involves a phase-transfer-catalyzed cyclopropanation of 3-fluorophenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve the reaction rate and yield.
-
From 3-Fluorocinnamic Acid: This route involves the cyclopropanation of a 3-fluorocinnamic acid derivative. This can be achieved through various methods, including the Simmons-Smith reaction or by using diazomethane followed by thermal or photochemical rearrangement. However, diazomethane is highly toxic and explosive.
Q5: My Hofmann rearrangement is producing significant amounts of side products. How can I improve the selectivity?
Side product formation in the Hofmann rearrangement often stems from the reactivity of the isocyanate intermediate.
-
Urea Formation: The primary amine product can react with the isocyanate intermediate to form a urea byproduct.
-
Solution: To minimize this, ensure a rapid hydrolysis of the isocyanate to the amine. This can be achieved by using a sufficient excess of aqueous base and ensuring efficient mixing.
-
-
Carbamate Formation: If the reaction is performed in an alcohol solvent, the isocyanate will be trapped as a carbamate.[1]
-
Solution: If the free amine is the desired product, the reaction should be carried out in water. If a protected amine (e.g., Boc-protected) is desired, then using the corresponding alcohol (e.g., t-butanol) as the solvent is the correct approach.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key synthetic routes.
Protocol 1: Synthesis via Hofmann Rearrangement
This protocol outlines the synthesis starting from 1-(3-Fluorophenyl)cyclopropanecarboxamide.
Step 1: Preparation of 1-(3-Fluorophenyl)cyclopropanecarboxamide
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0 °C.
-
Slowly add a solution of aqueous ammonia (excess) to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
Step 2: Hofmann Rearrangement to 1-(3-Fluorophenyl)cyclopropanamine
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(3-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the sodium hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-(3-fluorophenyl)cyclopropanamine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a solution of anhydrous HCl in the same solvent until the pH is acidic.
-
Stir the mixture, and the hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Workflow for Synthesis via Hofmann Rearrangement
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Key Intermediates in Rearrangement Reactions
Caption: Common isocyanate intermediate in Hofmann and Curtius rearrangements leading to the desired amine.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Quality in Pharmaceutical Intermediates: The Case of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid.
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(1), 139. [Link]
- Reddit. (2020). Does anyone have any suggestions as to how this might work? It's an alternative for a traditional Curtius rearrangement with milder conditions. r/OrganicChemistry. [Link]
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(16), 2854-2868. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction.
- Reddit. (2015). I'm having trouble getting a decent yield on the Kulinkovich reaction.... r/chemistry. [Link]
- ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. [Link]
- Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2448-2454. [Link]
- Wikipedia. (n.d.). Curtius rearrangement.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Kulinkovich Cyclopropanation.
- Wikipedia. (n.d.). Kulinkovich reaction.
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemical Communications (RSC Publishing). (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- Pharmd Guru. (n.d.). HOFMANN REARRANGEMENT.
- Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) about Common Byproducts
Q1: What is the most common and problematic byproduct in the synthesis of 1-(3-Fluorophenyl)cyclopropanamine?
The most frequently encountered and challenging byproduct is the ring-opened ketone, 1-(3-fluorophenyl)pentan-1-one . This impurity arises during the critical titanium-mediated cyclopropanation step, commonly known as the Kulinkovich reaction, which forms the cyclopropanol intermediate.[1][2] Its formation directly impacts the yield of the desired cyclopropanol and can be difficult to separate due to its similar polarity to other intermediates.
Q2: How are byproducts typically formed during the conversion of the cyclopropanol intermediate to the final amine?
After the formation of 1-(3-fluorophenyl)cyclopropanol, the hydroxyl group is typically activated (e.g., via mesylation or tosylation) and then displaced by an amine source. During this two-step process, two main classes of byproducts can emerge:
-
Elimination Products: Formation of 1-(3-fluorophenyl)cyclopropene can occur if the activated hydroxyl group is subjected to harsh basic conditions or elevated temperatures, leading to E2 elimination.
-
Overalkylation/Dimerization: If using a primary amine or ammonia for the displacement, there's a risk of the product amine reacting with another molecule of the activated intermediate, leading to secondary amine impurities or more complex dimeric structures.
Q3: What analytical methods are recommended for identifying and quantifying these byproducts?
A multi-pronged analytical approach is essential for accurate identification and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like the ring-opened ketone and cyclopropene. It provides both retention time and mass fragmentation data for confident identification.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and non-volatile intermediates. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the main product and any isolated impurities. ¹⁹F NMR is particularly useful for tracking all fluorine-containing species in the reaction mixture.
Section 2: Troubleshooting Guide: From Observation to Solution
This section addresses specific issues you might encounter during the synthesis, linking them to root causes and providing actionable protocols.
Issue 1: High Levels of 1-(3-fluorophenyl)pentan-1-one Detected Post-Cyclopropanation
-
Observation: GC-MS or NMR analysis of the crude product after the Kulinkovich reaction shows a significant peak corresponding to 1-(3-fluorophenyl)pentan-1-one. The yield of the desired 1-(3-fluorophenyl)cyclopropanol is correspondingly low.
-
Root Cause Analysis: The Kulinkovich reaction proceeds via a titanacyclopropane intermediate.[2] This intermediate can undergo a competing reaction pathway involving β-hydride elimination, which ultimately leads to the formation of the linear ketone instead of the desired cyclopropanol. This side reaction is highly sensitive to temperature and the stoichiometry of the reagents.[1]
-
Troubleshooting Protocol:
-
Strict Temperature Control: The β-hydride elimination pathway is energetically favored at higher temperatures.
-
Action: Maintain the reaction temperature between -10 °C and 0 °C during the slow, dropwise addition of the Grignard reagent (e.g., Ethylmagnesium bromide) to the solution of the 3-fluorobenzoate ester and titanium(IV) isopropoxide.
-
Validation: Use a calibrated low-temperature thermometer and a cryo-cooler or a well-maintained ice/salt bath. A minor temperature excursion can significantly increase the ketone byproduct.
-
-
Reagent Stoichiometry: An incorrect ratio of Grignard reagent to the titanium catalyst can lead to the formation of alternative titanium species that promote side reactions.[1]
-
Action: Ensure precise measurement of all reagents. Typically, 2.0 to 2.2 equivalents of the Grignard reagent per equivalent of ester are optimal. The titanium catalyst is often used in sub-stoichiometric amounts.
-
Validation: Titrate the Grignard reagent before use to confirm its exact molarity.
-
-
Issue 2: Presence of Unsaturated Byproduct, 1-(3-fluorophenyl)cyclopropene
-
Observation: An impurity with a mass corresponding to the cyclopropene is detected by GC-MS, often during the analysis of the crude amine product before crystallization.
-
Root Cause Analysis: This byproduct forms via an elimination reaction, typically when the intermediate alcohol is converted to a better leaving group (e.g., a mesylate or tosylate) and subsequently treated with a base for the amination step. If the base is too strong, the temperature too high, or the leaving group too reactive, elimination competes with the desired nucleophilic substitution.
-
Troubleshooting Protocol:
-
Optimize the Amination Step:
-
Action 1 (Choice of Base): Use a non-hindered, weaker base if possible. For example, if using an azide displacement followed by reduction, the conditions are typically mild. If using direct displacement with ammonia, control the pressure and temperature carefully.
-
Action 2 (Temperature Control): Perform the displacement reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if the reaction is sluggish.
-
Validation: Monitor the reaction by TLC or LC-MS at regular intervals. If the appearance of the byproduct is observed to increase with temperature, future runs should be conducted at a lower temperature for a longer duration.
-
-
Section 3: Summary of Key Byproducts and Their Origin
| Byproduct Name | Structure | Stage of Formation | Primary Cause | Recommended Analytical Technique |
| 1-(3-Fluorophenyl)pentan-1-one | FC1=CC=CC(=C1)C(=O)CCCC | Cyclopropanation (Kulinkovich) | High reaction temperature; Incorrect reagent stoichiometry | GC-MS, ¹H NMR |
| 1-(3-Fluorophenyl)cyclopropene | FC1=CC=CC(=C1)C2=CC2 | Amination (via Elimination) | Strong base; High temperature | GC-MS |
| Di-(1-(3-fluorophenyl)cyclopropyl)amine | (FC1=CC=CC(=C1)C2CC2)N(C3CC3C4=CC(=CC=C4)F) | Amination | Overalkylation of product amine | LC-MS, HPLC |
| Unreacted 1-(3-Fluorophenyl)cyclopropanol | FC1=CC=CC(=C1)C2(O)CC2 | Amination | Incomplete activation of hydroxyl group; Insufficient reaction time | HPLC, LC-MS |
Section 4: Reaction Pathways and Byproduct Formation Mechanisms
Main Synthetic Pathway
The following diagram illustrates the intended, successful synthetic route from the starting ester to the final hydrochloride salt.
Caption: Intended synthetic workflow for 1-(3-Fluorophenyl)cyclopropanamine HCl.
Mechanism of Byproduct Formation
This diagram shows how the main pathway can diverge to form the two most common byproducts. Understanding these competing reactions is key to suppression.
Caption: Competing reaction pathways leading to common byproducts.
References
- Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal.
- Charette, A. B., Molinaro, C., & Brochu, C. (2001). Titanium-TADDOLate Catalyzed Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 123(49), 12168–12175.
- Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia, The Free Encyclopedia.
- ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Szymoniak, J., & Bertus, P. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(12), 2033–2055.
- Various Authors. Patents describing the synthesis of cyclopropanamine derivatives, such as EP2644590A1, often contain detailed experimental sections that allude to potential impurities and control strategies.
Sources
Technical Support Center: Purification of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Instead of a generic protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific challenges you may encounter during purification. Our goal is to provide not just the "how," but the fundamental "why" behind each step, ensuring you can adapt and optimize these techniques for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low purity assay. How do I identify the impurities and select an initial purification strategy?
A1: Characterize Before You Purify
The first principle of effective purification is to understand your enemy: the impurities. Rushing into a purification technique without identifying the nature and quantity of impurities can lead to wasted time and material. Your initial crude product likely contains a mixture of unreacted starting materials, reaction byproducts, and potentially stereoisomers.
Expert Insight: The synthesis of cyclopropylamines can be complex, often involving multi-step sequences.[1][2] Impurities can arise from incomplete reactions, side reactions (e.g., ring-opening of the cyclopropane), or reagents used in steps like cyclopropanation or Curtius rearrangement.[1]
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or TFA) and acetonitrile is a robust starting point for profiling your crude mixture.[3] This will help you quantify the main peak and identify the number and relative abundance of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling your HPLC to a mass spectrometer, you can get molecular weight information for each impurity peak, providing crucial clues to their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material is invaluable. It can reveal residual solvents and provide structural information on major impurities, especially if they have unique proton signals compared to your desired product.
Table 1: Common Potential Impurities and Their Origin
| Impurity Type | Potential Source | Recommended Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS, LC-MS |
| Positional Isomers | Non-specific synthesis steps | HPLC, LC-MS, NMR |
| Stereoisomers (cis/trans) | Non-stereoselective cyclopropanation | Chiral HPLC, NMR |
| Reagent-based Byproducts | Side reactions with synthesis reagents | HPLC, LC-MS |
| Residual Solvents | Previous workup or synthesis steps | NMR, GC-MS |
Based on this initial analysis, you can devise a strategy. If you have one or two major impurities with different polarities, recrystallization is often the most efficient first step. If you have a complex mixture of many impurities, column chromatography may be necessary.
Q2: I've chosen recrystallization, but my compound either "oils out" or fails to crystallize. How do I select the right solvent system and troubleshoot the process?
A2: Mastering the Art of Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[4] The principle is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold, while your impurities remain soluble at all temperatures.[4][5]
Expert Insight: As a hydrochloride salt, 1-(3-Fluorophenyl)cyclopropanamine is an ionic compound. Therefore, it will have higher solubility in polar solvents, particularly polar protic solvents like alcohols, and lower solubility in non-polar organic solvents. The key is to exploit this solubility differential. A related compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, shows good solubility in ethanol and DMSO, which are excellent starting points for screening.[6]
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Preparation: Place a small amount (10-20 mg) of your crude material into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Polar Protic: Isopropanol (IPA), Ethanol, Methanol
-
Polar Aprotic: Acetonitrile, Ethyl Acetate
-
Non-Polar: Toluene, Heptane
-
-
Observation at Room Temp: If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as the "soluble" component in a two-solvent system. The ideal primary solvent will dissolve very little of the compound at room temperature.
-
Heating: Heat the tubes that did not show good room temperature solubility. Add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Analysis: The best solvent is one that dissolves the compound completely when hot and results in the formation of a high yield of crystals upon cooling.
Troubleshooting Common Recrystallization Issues:
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid instead of a crystal.
-
Solution: Add more solvent to the hot mixture to decrease the saturation level, then allow it to cool more slowly. Using a larger volume of solvent is often the key.
-
-
No Crystals Form: The solution may be too dilute or requires nucleation to begin crystallization.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystals to form.
-
Solution 2 (Seed Crystals): If you have a small amount of pure material, add a single tiny crystal to the cooled solution. This provides a template for crystallization.[5]
-
Solution 3 (Antisolvent): If you have a solvent in which your compound is very soluble (e.g., methanol), dissolve the compound in a minimal amount of it. Then, slowly add a non-solvent (e.g., heptane) in which it is insoluble until the solution becomes cloudy. Heat to clarify and then cool slowly.
-
Q3: Recrystallization improved the purity, but a persistent impurity remains. What is the next step?
A3: When to Employ Column Chromatography
If an impurity has very similar solubility properties to your desired product, recrystallization may not be sufficient. In this case, flash column chromatography is the preferred method for separation based on differential adsorption to a stationary phase.
Expert Insight: Primary amines can be challenging to purify on standard silica gel due to their basicity. The amine can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation. To mitigate this, the mobile phase is typically modified.
General Protocol for Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (Eluent):
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Crucial Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the eluent system. This deactivates the acidic sites on the silica gel, preventing streaking and improving the peak shape of your amine.
-
-
Sample Loading: Dissolve your partially purified material in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution and Fraction Collection: Run the column, collecting small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Q4: How do I confirm the final purity and identity of my this compound?
A4: Final Validation is Non-Negotiable
After purification, you must perform a final suite of analytical tests to confirm the identity, purity, and integrity of the compound. This is a critical step for ensuring the reliability and reproducibility of any downstream experiments.
Table 2: Recommended Final Quality Control (QC) Analysis
| Analytical Technique | Purpose | Expected Result / Specification |
| HPLC-UV [3] | Quantify purity | Purity ≥ 98% (typical for R&D), with higher purity (e.g., >99.5%) often required for advanced applications. |
| ¹H and ¹³C NMR | Confirm chemical structure | Spectrum should match the expected structure of this compound. Absence of impurity signals. |
| Mass Spectrometry (MS) | Confirm molecular weight | The observed mass should correspond to the molecular ion of the free base (C₉H₁₀FN, MW: 151.18).[7] |
| Elemental Analysis (CHN) | Confirm elemental composition | The percentage of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the hydrochloride salt (C₉H₁₁ClFN).[8] |
Expert Insight: Do not rely on a single analytical technique. A high purity value on HPLC is excellent, but NMR is essential to confirm that the main peak is indeed your desired compound and not a structurally similar isomer that co-elutes. Combining chromatographic purity with structural confirmation from spectroscopic methods provides the highest level of confidence in your material.
References
- IP.com. (2013). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Pharmaffiliates. (n.d.). Ticagrelor-impurities.
- PubChemLite. (n.d.). This compound (C9H10FN).
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl.
- ORBi. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Angene. (n.d.). Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1.
- PubMed Central. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
- Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-.
- Google Patents. (2013). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization.
Sources
- 1. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
Technical Support Center: Cyclopropanation of Fluorinated Styrenes
Welcome to the technical support center for the cyclopropanation of fluorinated styrenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this transformation. Fluorinated cyclopropanes are highly valuable motifs in medicinal chemistry, offering a unique combination of conformational rigidity and beneficial pharmacokinetic properties imparted by fluorine.[1][2][3] However, the synthesis of these structures is often non-trivial.
The electron-withdrawing nature of fluorine substituents deactivates the styrene double bond, making it less reactive towards typical cyclopropanation conditions.[4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve optimal results.
Frequently Asked Questions: Foundational Concepts
Q1: Why is my fluorinated styrene less reactive than standard styrene in cyclopropanation reactions?
The reduced reactivity stems directly from the electronic properties of fluorine. Fluorine is a highly electronegative atom, and its presence on the aromatic ring or the vinyl group exerts a strong electron-withdrawing effect. This effect decreases the electron density of the alkene π-system, making the double bond less nucleophilic and therefore less reactive toward the electrophilic carbene or carbenoid intermediate that is crucial for the cyclopropanation reaction.[4] Overcoming this inherent low reactivity is the primary challenge in these syntheses.
Q2: What are the main catalytic systems used for the cyclopropanation of fluorinated styrenes?
Several catalytic systems have been developed, each with distinct advantages and disadvantages. The choice of catalyst is critical and often depends on the specific substrate and the desired stereochemical outcome. The most common classes include:
-
Rhodium(II) Catalysts: Dirhodium carboxylates, such as Rh₂(OAc)₄ and chiral variants like Rh₂(S-PTAD)₄, are highly effective for reactions with diazo compounds.[5] They are particularly adept at activating diazo precursors to form electrophilic rhodium carbenes that can react even with electron-deficient olefins.[6]
-
Copper(I) Catalysts: Copper complexes, often paired with chiral ligands like bis(oxazolines) (Box), are a cost-effective option.[1][7] However, they may exhibit lower reactivity towards deactivated styrenes compared to rhodium catalysts.[8] The ligand design is crucial for achieving high stereoselectivity.
-
Cobalt(II) Catalysts: Cobalt(II)-salen complexes have emerged as powerful catalysts for achieving high cis-selectivity in the cyclopropanation of fluorinated styrenes, an often challenging stereochemical outcome.[9]
-
Biocatalysis: Engineered heme-containing proteins, such as myoglobin variants, offer a green and highly stereoselective alternative.[1][3] These biocatalysts can perform transformations that are difficult to achieve with traditional chemocatalysts, often with exceptional diastereo- and enantiocontrol.[3]
-
Metal-Free Catalysis: Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze cyclopropanation by activating the diazo compound.[10][11] The mechanism involves activation of the diazo compound, followed by nitrogen extrusion and subsequent nucleophilic attack by the styrene.[10]
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
This is the most common issue, directly related to the reduced reactivity of fluorinated styrenes.
Potential Causes & Solutions:
-
Insufficiently Reactive Carbene Source: If you are using a standard Simmons-Smith protocol (Zn/Cu couple and CH₂I₂), the resulting zinc carbenoid may not be electrophilic enough.[12][13]
-
Solution: Switch to a more reactive carbene precursor. Diazoacetates in combination with a rhodium(II) catalyst are a common starting point. For trifluoromethylated cyclopropanes, specialized precursors like 1-aryl-2,2,2-trifluorodiazoethanes are highly effective.[5]
-
-
Inadequate Catalyst Activity: The chosen catalyst may not be potent enough to facilitate the reaction with your deactivated substrate.
-
Solution:
-
Switch Metal: If a copper catalyst is failing, consider switching to a more active rhodium(II) catalyst, such as Rh₂(esp)₂ or a related complex.[6][14]
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from 1 mol% to 2-5 mol%.
-
Check Catalyst Integrity: Ensure your catalyst has not decomposed due to exposure to air or moisture. Use freshly opened catalyst or store it properly in an inert atmosphere.
-
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. While many cyclopropanations are run at room temperature, heating to 40-80 °C (depending on solvent and catalyst stability) can significantly improve conversion.[6] Monitor the reaction for potential catalyst decomposition or side product formation at higher temperatures.
-
Q4: I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity?
Controlling diastereoselectivity (cis vs. trans) is a significant challenge, especially when aiming for the less common cis isomer.[15]
Potential Causes & Solutions:
-
Poor Catalyst/Ligand Control: The stereochemical environment of the catalyst is the primary determinant of diastereoselectivity.
-
Solution (For trans selectivity): Many standard chiral rhodium and copper catalysts preferentially yield the thermodynamically more stable trans product.[15] Rhodium catalysts with bulky ligands, such as Rh₂(S-DOSP)₄, often favor trans isomers.[6]
-
Solution (For cis selectivity): This is more challenging. Specific catalysts are required. Cobalt(II)-salen complexes are well-documented to provide high cis-selectivity.[9] The Corey-Chaykovsky reaction using specific sulfur ylides with highly electron-deficient nitro-styrenes can also favor cis products.[15][16]
-
-
Solvent Effects: The solvent can influence the transition state geometry.
-
Solution: Screen a range of solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, toluene, hexanes). Less coordinating solvents often lead to better stereocontrol as they do not compete for coordination sites on the metal catalyst.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common issues.
Q5: My diazo compound seems to be decomposing or forming side products. What's happening?
Diazo compounds are high-energy molecules prone to side reactions, most commonly homodimerization (carbene dimerization) to form an alkene.
Potential Causes & Solutions:
-
High Local Concentration of Diazo Compound: If the diazo compound is added all at once, its concentration can become high enough for the dimerization pathway to outcompete the desired cyclopropanation.
-
Solution: The most effective solution is to add the diazo compound slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the free carbene low, favoring the reaction with the fluorinated styrene which is present in much higher concentration.
-
-
Reaction with Solvent or Impurities: Carbenes are highly reactive and can insert into C-H bonds of solvents or react with water/oxygen.
-
Solution: Use dry, degassed, and relatively inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon).
-
Q6: Purification of my fluorinated cyclopropane is difficult. Any suggestions?
Fluorinated compounds often exhibit different polarity profiles than their non-fluorinated analogs, which can complicate standard purification by silica gel chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Product and Starting Material: The fluorinated styrene and the resulting cyclopropane may have very close Rf values on silica gel.
-
Solution:
-
Optimize Solvent System: Carefully screen different solvent systems for column chromatography. Sometimes, switching from a standard ethyl acetate/hexanes system to a DCM/hexanes or ether/pentane system can improve separation.
-
Alternative Media: Consider using alumina or a fluorinated stationary phase ("fluorous" chromatography) if available.
-
-
-
Product Volatility: Some simple fluorinated cyclopropanes can be volatile, leading to loss of material during solvent removal under high vacuum.
-
Solution: Remove solvent at reduced pressure without excessive heating. If the product is sufficiently volatile, consider purification by distillation.[17]
-
Experimental Protocols & Data
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol is a representative starting point for the cyclopropanation of a fluorinated styrene with ethyl diazoacetate (EDA).
Safety Precaution: Diazo compounds are potentially explosive and toxic. Handle them with extreme care in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add the fluorinated styrene (1.0 mmol, 1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add 5 mL of dry, degassed dichloromethane via syringe.
-
Diazo Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (1.5 mmol, 1.5 equiv) in 10 mL of dry, degassed dichloromethane.
-
Reaction: Using a syringe pump, add the EDA solution to the stirring reaction mixture over a period of 4 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the fluorinated styrene is a good indicator.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated cyclopropane.
Catalyst System Comparison
| Catalyst System | Typical Substrate | Key Advantage(s) | Common Outcome | Reference(s) |
| Rh₂(OAc)₄ / EDA | Electron-deficient styrenes | High reactivity, commercially available | Good yield, moderate to good trans-selectivity | [4] |
| Chiral Rhodium (e.g., Rh₂(S-PTAD)₄) | Styrenes | High enantioselectivity | High ee, high trans-selectivity | |
| Cu(I)-Box / EDA | Styrenes | Cost-effective, good for asymmetric synthesis | Good ee, may require optimization for deactivated styrenes | [1][7] |
| Co(II)-salen / EDA | Fluorinated styrenes | High cis-diastereoselectivity | Good yield, excellent cis-selectivity | |
| Engineered Myoglobin / Diazoacetonitrile | gem-difluoro alkenes | High stereoselectivity, green chemistry | Excellent dr and ee, mild conditions | [1][3] |
| **Simmons-Smith (Et₂Zn, CH₂I₂) ** | Unfunctionalized alkenes | Tolerates many functional groups | Good yield for activated alkenes, may be sluggish for fluorinated ones | [12][13] |
Characterization Insights
Q7: How can I confirm the structure of my fluorinated cyclopropane product using NMR?
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is the most powerful tool for characterization.
-
¹H NMR: Look for the characteristic upfield signals of the cyclopropyl protons, typically between 0.5 and 2.0 ppm. The coupling constants (J-values) are diagnostic: Jgem is typically 3-9 Hz, Jcis is 6-12 Hz, and Jtrans is 3-9 Hz.
-
¹³C NMR: The cyclopropyl carbons will also appear in the upfield region of the spectrum. The key feature is the presence of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which will split the carbon signals into doublets, triplets, or more complex multiplets.[18]
-
¹⁹F NMR: This is essential. A signal in the ¹⁹F NMR spectrum will confirm the presence of fluorine. The coupling between fluorine and the cyclopropyl protons (³JHF, ⁴JHF) can be invaluable for confirming the stereochemistry of the product.
Catalytic Cycle Visualization
Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.
References
- Bovey, F. A., & Mirau, P. A. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]
- Villada, J. D., Majhi, J., Hendricks, M. E., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
- Zheng, J., & Wu, K. (2004). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 69(22), 7479–7484. [Link]
- Jiang, J., & Johnson, J. S. (2019). Co(II)-salen catalyzed stereoselective cyclopropanation of fluorinated styrenes. Chirality, 31(12), 1014–1027. [Link]
- Li, Y., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 61(17), 7854–7871. [Link]
- Dürr, A. B., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
- Yang, Z., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(16), 14107–14115. [Link]
- Yang, Z., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(16), 14107–14115. [Link]
- Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
- Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
- Fasan, R. (2020). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes.
- dos Santos, J. C. S., & Tormena, C. F. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1345–1354. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1680. [Link]
- Wang, Y., et al. (2020). Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Request PDF. [Link]
- Wiberg, K. B., & Nist, B. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
- ResearchGate. (n.d.). Reaction outcome using a) non‐fluorinated styrene 7, b) fluorinated aliphatic alkene 9 and c) (E)‐α‐fluoro‐β‐methylstyrene (11). [Link]
- Zhang, Y., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
- dos Santos, J. C. S., & Tormena, C. F. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1345–1354. [Link]
- Wang, Z., et al. (2023). Rhodium-Catalyzed Regio- and Diastereoselective [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins. Angewandte Chemie International Edition, 62(32), e202307129. [Link]
- Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]
- Zheng, J., & Wu, K. (2004). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 69(22), 7479-7484. [Link]
- Organic Chemistry Tutor. (n.d.).
- Wang, Y., et al. (2020). Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Semantic Scholar. [Link]
- Kumar, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(14), 5368. [Link]
- Arnold, F. H., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
- Li, Z., et al. (2011). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
- Fraile, J. M., et al. (2001). Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society, 123(31), 7616–7625. [Link]
- Díaz-Requejo, M. M., et al. (1997). Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes. Organometallics, 16(20), 4399–4402. [Link]
- Wang, J., et al. (2021). Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization. Organic Chemistry Frontiers, 8(20), 5706–5712. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Amine Hydrochloride Formation
Welcome to the Technical Support Center for Amine Hydrochloride Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the synthesis of amine hydrochloride salts. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Introduction: The "Why" of Amine Salt Formation
Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton from an acid. The reaction with a strong acid like hydrochloric acid (HCl) is a straightforward acid-base neutralization that forms an ammonium salt.[1][2]
R₃N (Amine) + HCl → [R₃NH]⁺Cl⁻ (Amine Hydrochloride Salt)
Converting a free amine into its hydrochloride salt is a cornerstone technique in pharmaceutical and chemical development for several critical reasons:
-
Enhanced Stability: Salts are generally more crystalline and less prone to degradation from atmospheric oxidation compared to the often oily or low-melting free base forms.[3]
-
Improved Handling: Crystalline solids are easier to weigh, handle, and formulate than liquids or oils.[4]
-
Purification Aid: The formation of a crystalline salt can be an excellent method for purifying the amine, as the salt often precipitates from a solution where impurities remain dissolved.[1]
-
Modified Solubility: Crucially for drug development, converting a water-insoluble amine into its hydrochloride salt typically renders it water-soluble, which is essential for bioavailability and intravenous administration.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating the HCl needed for salt formation?
The choice of the HCl source is one of the most critical parameters and directly influences the outcome, particularly the physical form (e.g., crystalline, anhydrous) of the final salt.
| HCl Source | Description & Use Case | Advantages | Disadvantages |
| Aqueous HCl | Concentrated hydrochloric acid is added to a solution of the amine. | Inexpensive and readily available. | Introduces water, which can prevent precipitation or lead to the formation of oils or hydrated salts.[6][7] Lower yields are common due to the product's solubility in the aqueous medium.[7] |
| HCl Gas | Anhydrous HCl gas is bubbled through a solution of the amine in an organic solvent. | Excellent for obtaining anhydrous salts.[6] High purity. | Requires specialized equipment (gas cylinder, bubbler, scrubber) and careful handling due to toxicity and corrosiveness.[7] |
| HCl in Organic Solvent | Commercially available solutions of HCl in anhydrous solvents like dioxane, diethyl ether, or ethanol. | Convenient, precise stoichiometry control, and ensures anhydrous conditions.[8][9] | Can be expensive. The choice of solvent is limited to what is commercially available or prepared in-house. |
| In Situ Generation | HCl is generated within the reaction mixture. A common method is the reaction of acetyl chloride with an alcohol (e.g., ethanol) in the reaction solvent.[10] | Provides a truly anhydrous source of HCl without handling gas. Offers flexibility in solvent choice. | Introduces byproducts from the generation reaction that may need to be removed. Requires careful stoichiometric control. |
Q2: How do I select the optimal solvent system for my reaction?
The ideal solvent system should meet two criteria: the free amine is soluble, but the resulting hydrochloride salt is insoluble. This allows the product to precipitate directly from the reaction mixture upon formation, driving the reaction to completion and simplifying isolation.
Strategy 1: Direct Precipitation Dissolve the amine in a solvent where the salt has low solubility. Ethers (like diethyl ether, MTBE) and some esters (like ethyl acetate) are excellent choices as they readily dissolve many organic amines but are poor solvents for ionic salts.
Strategy 2: Antisolvent Precipitation If the salt is soluble in the reaction solvent (e.g., alcohols like ethanol or methanol which are often used to dissolve the amine), an "antisolvent" must be added to induce precipitation.[11] The antisolvent is a liquid in which the salt is insoluble.
-
Common Reaction Solvents: Methanol, Ethanol, Isopropanol (IPA), Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Common Antisolvents: Diethyl Ether, Hexanes, Heptane, Acetone, Ethyl Acetate.[4][6]
Expert Tip: When using an antisolvent, add it slowly to the stirred solution of the amine salt. Rapid addition can cause the product to "oil out" or crash out as a fine, difficult-to-filter powder.
Q3: How can I confirm that I have successfully formed the hydrochloride salt?
Confirmation is typically achieved through a combination of spectroscopic and physical methods:
-
Infrared (IR) Spectroscopy: The most telling evidence is the appearance of a broad and strong absorption band in the 2400-2800 cm⁻¹ region.[5] This corresponds to the N-H⁺ stretching vibration of the ammonium salt, which is distinct from the N-H stretch of a free amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton on the nitrogen (N-H⁺) will appear as a broad singlet at a downfield chemical shift, often integrating to one proton. The protons on the carbons adjacent to the nitrogen will also typically shift downfield upon protonation.
-
Melting Point: The salt will have a distinct and generally much higher melting point than the corresponding free base.
-
Solubility Test: A simple qualitative test involves checking the product's solubility in water. The hydrochloride salt should be significantly more water-soluble than the free amine.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during your experiments, providing both the cause and the solution.
Problem 1: My amine hydrochloride fails to precipitate or crystallize from the solution.
Cause: This is a common issue related to supersaturation or excessive solubility. The product is formed, but it remains dissolved in the solvent system.
Solutions:
-
Introduce an Antisolvent: As discussed in FAQ Q2, slowly add a solvent in which your salt is insoluble (e.g., diethyl ether, hexanes) until the solution becomes turbid, indicating the onset of precipitation.[6]
-
Reduce the Temperature: Cooling the solution in an ice bath or refrigerator reduces the solubility of the salt and can induce crystallization.
-
Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salt, which may force it out of solution.
-
"Scratch" the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the desired product, adding it to the supersaturated solution can initiate crystallization.
Problem 2: My product "oils out," forming a viscous liquid instead of a solid.
Cause: This frustrating problem is almost always caused by the presence of water or impurities. The product may be hygroscopic, or water was introduced during the reaction (e.g., by using aqueous HCl).[6][10] The resulting oil is often a sticky, impure, and difficult-to-handle form of your salt.
Solutions:
-
Switch to Anhydrous Conditions: The most robust solution is to repeat the reaction under strictly anhydrous conditions. Use a solution of HCl in an anhydrous solvent like dioxane or ether, or generate HCl in situ.[6][8] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Trituration: If you have already formed an oil, you can attempt to induce crystallization by a process called trituration. Add a small amount of a non-polar solvent (like hexanes or ether) in which the oil is immiscible. Vigorously stir or sonicate the mixture. The solvent can sometimes "shock" the oil into solidifying.
-
Purification and Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (like methanol) and attempt to re-precipitate it by slowly adding an antisolvent under anhydrous conditions.
Problem 3: The reaction is incomplete, or my final yield is very low.
Cause: Low yields can stem from incomplete protonation, product loss during workup, or competing side reactions.
Solutions:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of HCl relative to the amine. For amines with multiple basic sites, ensure you add enough equivalents to protonate all of them. A slight excess (1.05-1.1 equivalents) of HCl is often used to drive the reaction to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. The amine salt will typically have a much lower Rf value (stick to the baseline) than the free amine on silica gel.
-
Optimize Temperature: While salt formation is often exothermic and done at 0 °C to control precipitation, some less basic amines may require room temperature or gentle heating to ensure complete reaction before cooling to crystallize.[12]
-
Check pH: After the addition of HCl, you can wet a glass rod with the reaction mixture and touch it to a piece of pH paper. The mixture should be distinctly acidic.
Problem 4: My isolated salt is highly hygroscopic and difficult to handle.
Cause: Some amine hydrochlorides are inherently hygroscopic, readily absorbing moisture from the atmosphere. This can be exacerbated by residual solvent or impurities.
Solutions:
-
Thorough Drying: Dry the final product under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent and water.
-
Inert Atmosphere Handling: Handle the product in a glove box or under a stream of dry nitrogen or argon.
-
Alternative Salt Forms: If the hydrochloride salt proves consistently problematic, consider forming a salt with a different acid. Methanesulfonic acid (forming a mesylate salt) or p-toluenesulfonic acid (forming a tosylate salt) can sometimes yield more crystalline, less hygroscopic solids.[4][10]
Experimental Protocols & Workflows
Protocol 1: General Procedure using HCl in an Anhydrous Solvent
This is the most common and reliable method for generating high-purity, crystalline hydrochloride salts.
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or DCM). A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acid Addition: Add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) (1.05 eq) dropwise via syringe.
-
Precipitation & Aging: A precipitate should form upon addition. After the addition is complete, allow the slurry to stir at 0 °C for 30-60 minutes to ensure complete precipitation. This "aging" step can improve crystal size and filterability.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any soluble impurities.
-
Drying: Dry the purified salt under high vacuum to a constant weight.
Diagram: Decision Workflow for Salt Formation Strategy
This diagram helps guide the selection of an appropriate method based on the properties of the amine and the desired outcome.
Caption: Decision tree for selecting an appropriate amine hydrochloride formation method.
Diagram: Troubleshooting Precipitation Issues
This workflow provides a logical sequence of steps to address a common failure point in the procedure.
Caption: A systematic workflow for troubleshooting failed precipitation of an amine salt.
References
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- OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]
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Technical Support Center: Purification of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support resource for the purification of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This guide is designed for research, development, and process chemistry professionals who are working with this critical pharmaceutical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, experience-driven answers to common and complex challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of the crude product is intrinsically linked to its synthetic route. Based on common synthetic pathways for cyclopropylamines, impurities can be broadly categorized.[2][3][4] Understanding the source of these impurities is the first step in designing an effective purification strategy.[1]
| Impurity Type | Potential Source | Typical Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction conversion. | Recrystallization, Acid-Base Extraction. |
| Synthesis Byproducts | Side reactions such as ring-opening, oxidation, or incomplete Hofmann degradation (if applicable).[2] | Recrystallization, Column Chromatography. |
| Residual Solvents | Trapped solvent from the reaction or initial workup (e.g., Toluene, THF, Dichloromethane). | Drying under vacuum, Recrystallization.[5] |
| Inorganic Salts | Byproducts from salt formation or preceding steps (e.g., NaCl, Na2CO3).[2] | Filtration, Aqueous Wash of the freebase. |
| Degradation Products | Exposure to harsh conditions (heat, light, oxygen, or extreme pH) leading to decomposition.[6][7] | Recrystallization, Charcoal Treatment (for colored degradants). |
Q2: Why is this compound used as a hydrochloride salt? What are the purification advantages?
A2: The freebase form of 1-(3-Fluorophenyl)cyclopropanamine is often a low-melting solid or an oil, which can be challenging to handle and purify by crystallization.[8] Converting the amine to its hydrochloride salt serves two primary purposes:
-
Enhanced Crystallinity : The formation of an ionic salt lattice significantly increases the melting point and promotes the formation of a stable, crystalline solid.[9] This makes purification by recrystallization, the most effective and scalable method for removing impurities, far more feasible and efficient.[5][10]
-
Improved Stability & Solubility : The hydrochloride salt form generally exhibits greater stability and, importantly, enhanced solubility in more polar solvents, including water and alcohols, which are often excellent recrystallization solvents.[8][11]
Troubleshooting Purification Challenges
This section addresses specific experimental issues in a practical, question-and-answer format.
Q3: My crude product is an oil or a sticky solid and refuses to crystallize, even after forming the hydrochloride salt. What should I do?
A3: This is a common issue, often referred to as "oiling out," and it typically points to two main causes: a high concentration of impurities depressing the melting point or the selection of an inappropriate solvent system.
Root Cause Analysis & Solution Workflow:
Recommended Actions:
-
Purify the Freebase First : If the crude salt is highly impure, it's often more effective to purify the freebase before salt formation. Dissolve the crude salt in water, basify with an aqueous base (e.g., 2M NaOH) to a pH >12, and extract the freebase into a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. This process removes water-soluble inorganic salts and highly polar impurities.[12]
-
Consider Chromatography : The resulting crude freebase can be purified by column chromatography on silica gel. A common issue with amines is tailing on standard silica; this can be mitigated by pre-treating the silica with triethylamine or using a mobile phase containing a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol.[8]
-
Re-form the Salt : Once a purer freebase is obtained, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl (e.g., HCl in isopropanol or dioxane) to precipitate the pure hydrochloride salt.[8][13]
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is typically a consequence of using too much solvent, cooling the solution too quickly, or premature filtration.[10]
Optimization Steps:
-
Use a Minimum of Hot Solvent : The key to good recrystallization is to dissolve the solute in the minimum amount of boiling or near-boiling solvent required for complete dissolution.[10] Adding excess solvent will keep too much of your product in solution even after cooling, drastically reducing recovery.
-
Slow Cooling is Crucial : Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This promotes the formation of large, pure crystals. Rapid cooling (e.g., plunging into an ice bath) will cause the compound to crash out as a fine powder, which can trap impurities. Once the solution has reached room temperature and crystal formation has ceased, then you can place it in an ice bath to maximize precipitation.
-
Concentrate the Mother Liquor : After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by concentrating the filtrate (mother liquor) by boiling off a portion of the solvent and repeating the cooling process.
Q5: I have a persistent impurity peak in my HPLC analysis that co-crystallizes with my product. How can I remove it?
A5: This indicates that the impurity has a very similar structure and polarity to your desired compound. A simple recrystallization may not be sufficient.
Advanced Strategies:
-
Change the Recrystallization Solvent System : Different solvents can alter the crystal lattice packing and may exclude the impurity more effectively. Experiment with solvent/anti-solvent systems. For an amine hydrochloride, which is polar, you might dissolve it in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate until turbidity persists, then heat to clarify and cool slowly.
-
Forced Degradation Study : To understand if this impurity could be a degradant, a forced degradation study can be insightful.[6][14] Subjecting small samples of the pure material to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H2O2, heat, UV light) can help identify potential degradation products.[15][16] If the impurity peak grows under a specific condition, it provides clues to its identity and how to prevent its formation.
-
Preparative HPLC : For high-purity material required in small quantities, preparative HPLC is the most powerful tool for separating closely related compounds.[17] This method separates components based on subtle differences in their interaction with the stationary phase.
Protocols & Methodologies
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is a standard approach for quantifying the purity of the API and its intermediates.[1][18]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 10% B to 90% B over 15 min | A gradient is used to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and 210 nm | 254 nm is a common wavelength for aromatic compounds; 210 nm detects most organic compounds. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures the sample is fully dissolved in a solvent compatible with the mobile phase. |
Protocol 2: Optimized Recrystallization of 1-(3-Fluorophenyl)cyclopropanamine HCl
This protocol is a starting point; solvent choice may need to be optimized based on the specific impurity profile.
-
Solvent Selection : Perform small-scale solubility tests. A good solvent will dissolve the compound when hot but show low solubility when cold.[10] For this polar salt, candidates include isopropanol (IPA), ethanol, methanol, or mixtures like IPA/water.
-
Dissolution : Place 1.0 g of the crude hydrochloride salt in a flask with a stir bar. Add a minimal volume of the chosen solvent (e.g., 3-5 mL of IPA).
-
Heating : Heat the mixture to reflux with stirring. If the solid does not fully dissolve, add more solvent dropwise until a clear, saturated solution is achieved at the boiling point. Avoid adding a large excess.
-
Decolorization (Optional) : If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as it cools.
-
Cooling : Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing : Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying : Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.[5]
References
- The Pharma Master.What are the key steps in the purification of pharmaceutical intermediates?
- The Pharma Master.Troubleshooting.
- ResearchGate.How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents.US4670232A - Recovery of amines from by-product chloride salts.
- Agilent Technologies.Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Pharmaguideline.Resolving API Impurity Issues in Drug Development.
- IJPPR.Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation.
- Sanjay Chemicals (India) Pvt. Ltd.CYCLOPROPYLAMINE.
- NIH.Development of forced degradation and stability indicating studies of drugs—A review.
- University of Rochester, Department of Chemistry.Reagents & Solvents: Solvents for Recrystallization.
- University of California, Irvine.Recrystallization1.
- Phenomenex.Troubleshooting Guide.
- BioPharm International.Forced Degradation Studies for Biopharmaceuticals.
- Asian Journal of Chemistry.Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- RJPT.Stability Indicating Forced Degradation Studies.
- Google Patents.US4590292A - Process for the manufacture of cyclopropylamine.
- Google Patents.EP0205403B1 - Process for the manufacture of cyclopropylamine.
- SciSpace.Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Google Patents.EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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- 4. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
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- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 17. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Cyclopropylamines
Welcome to our dedicated technical support center for the stereoselective synthesis of cyclopropylamines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable chiral building blocks. Cyclopropylamines are integral motifs in numerous pharmaceuticals and agrochemicals, and their precise three-dimensional arrangement is often critical to their biological activity.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered in achieving high stereoselectivity in their synthesis.
Introduction to the Challenges
The synthesis of cyclopropylamines with defined stereochemistry is a significant challenge due to the inherent strain of the three-membered ring and the need to control up to three contiguous stereocenters.[4][5] Key difficulties often revolve around:
-
Diastereoselectivity: Controlling the relative configuration of substituents on the cyclopropane ring (cis/trans isomerism).
-
Enantioselectivity: Establishing the desired absolute configuration at chiral centers.
-
Substrate Scope: The applicability of a given method to a wide range of starting materials.
-
Byproduct Formation: Minimizing undesired side reactions that can complicate purification and reduce yields.
-
Purification: Separating the desired stereoisomer from a complex mixture of products.
This guide is structured to provide practical solutions to these and other issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stereoselective synthesis of cyclopropylamines.
Q1: My cyclopropanation reaction is giving a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
A1: Low diastereoselectivity is a frequent issue, particularly in the synthesis of trans-2-substituted cyclopropylamines.[2][3] Several factors can contribute to this:
-
Reaction Mechanism: The inherent stereochemical preference of the chosen cyclopropanation method may be low. For instance, some metal-catalyzed reactions may have transition states with small energy differences leading to mixtures of diastereomers.
-
Reversible Ring Opening: In certain zinc-mediated reactions, the cyclopropylamine product can undergo reversible ring-opening, leading to isomerization and a thermodynamic mixture of cis and trans isomers.[2][3]
-
Steric and Electronic Effects: The substituents on your alkene and carbene precursor can significantly influence the facial selectivity of the cyclopropanation. Bulky groups may favor the formation of the less hindered product.
-
Temperature: Higher reaction temperatures can sometimes lead to reduced diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer.
Troubleshooting Steps:
-
Solvent and Additives: For zinc-mediated reactions, the addition of a polar aprotic cosolvent like DMF can inhibit cis/trans-isomerization by coordinating to the zinc salts.[2][3]
-
Catalyst/Reagent Choice: Explore different catalysts or cyclopropanating agents. For example, Simmons-Smith reactions can be highly diastereoselective, especially when directed by a nearby hydroxyl group.[6][7] Chiral rhodium(II) or copper(I) catalysts are also known to provide high levels of diastereocontrol in reactions with diazo compounds.[5][8]
-
Temperature Control: Running the reaction at lower temperatures may improve the diastereomeric ratio.
-
Protecting Groups: The nature of the protecting group on the amine can influence the stereochemical outcome.[7] Experiment with different protecting groups to find the optimal one for your system.
Q2: I am struggling to achieve high enantioselectivity in my asymmetric cyclopropanation. What are the key parameters to optimize?
A2: Achieving high enantioselectivity typically involves the use of a chiral catalyst or a chiral auxiliary. Here are the critical aspects to consider:
-
Catalyst System: The choice of the metal and the chiral ligand is paramount. Different ligands can create vastly different chiral environments around the metal center, leading to varying levels of enantiomeric excess (ee). For example, Ru(II)-Pheox and Rh2((S)-BTPCP)4 are effective catalysts for certain asymmetric cyclopropanations.[2][8]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always translate to higher enantioselectivity. It's crucial to find the optimal loading for your specific reaction.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screen of different solvents is often necessary.
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Substrate-Catalyst Matching: Not all chiral catalysts work well for all substrates. There can be a "match/mismatch" effect between the substrate and the catalyst.[9] It may be necessary to screen a library of chiral ligands to find the best one for your specific transformation.
Q3: My reaction is plagued by the formation of N-ylide byproducts in a Simmons-Smith reaction of an allylic amine. How can I suppress this side reaction?
A3: The formation of N-ylides is a known side reaction in the Simmons-Smith cyclopropanation of allylic amines, arising from the reaction of the zinc carbenoid with the lone pair of the nitrogen atom.[6]
Mitigation Strategies:
-
Chelation Control: The most effective strategy is to use a directing group, such as a hydroxyl group, in close proximity to the amine. This chelating group coordinates to the zinc reagent, directing the cyclopropanation to the double bond and away from the nitrogen atom.[6] Chiral amino alcohols like pseudoephedrine are excellent auxiliaries for this purpose, leading to high yields and diastereoselectivities.[6]
-
Protecting Group: While a tertiary amine is necessary for the reaction, the nature of the substituents can influence the propensity for ylide formation.
Q4: What are the best methods for purifying chiral cyclopropylamines to obtain high enantiomeric and diastereomeric purity?
A4: The purification of chiral compounds requires specialized techniques to separate stereoisomers.[10]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most common and effective method for separating enantiomers and diastereomers.[10][11]
-
Recycling Preparative HPLC: For challenging separations where resolution is insufficient in a single pass, recycling preparative HPLC can be employed to improve purity.[11]
-
Crystallization: Diastereomeric salts can be formed by reacting the racemic amine with a chiral acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
-
Kinetic Resolution: Enzymatic or chemical kinetic resolution can be used to selectively react one enantiomer, leaving the other one unreacted and thus allowing for their separation.
Troubleshooting Guides
This section provides a more detailed, issue-driven approach to solving common experimental problems.
Guide 1: Low Yield in Metal-Catalyzed Cyclopropanation with Diazo Compounds
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inactive catalyst. | 1a. Ensure the catalyst is fresh and has been stored correctly. 1b. Consider activating the catalyst if required by the protocol. |
| 2. Low reaction temperature. | 2. Gradually increase the reaction temperature, monitoring for any decrease in stereoselectivity. | |
| 3. Insufficient reaction time. | 3. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. | |
| Formation of significant byproducts | 1. Decomposition of the diazo compound. | 1a. Add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low concentration. 1b. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Dimerization of the carbene. | 2. Use a higher concentration of the alkene relative to the diazo compound. | |
| 3. C-H insertion or other side reactions. | 3. Screen different catalysts. Some catalysts have a higher propensity for cyclopropanation over other carbene-mediated reactions. |
Guide 2: Poor Stereoselectivity in Simmons-Smith Cyclopropanation of Allylic Amines
| Symptom | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | 1. Lack of a directing group. | 1. If possible, modify the substrate to include a chelating group, such as a hydroxyl group, near the double bond.[6] |
| 2. Inappropriate solvent. | 2. Screen different ethereal solvents (e.g., THF, Et2O, DME). | |
| 3. Suboptimal reagent preparation. | 3. The quality of the Simmons-Smith reagent is crucial. Prepare it fresh from high-purity diethylzinc and diiodomethane. | |
| Low Enantioselectivity (in asymmetric variants) | 1. Ineffective chiral ligand. | 1. Screen a variety of chiral ligands. Bidentate ligands are often effective. |
| 2. Racemic background reaction. | 2. Ensure the reaction temperature is low enough to favor the catalyzed pathway over any non-catalyzed background reaction. |
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Amino Alcohol
This protocol is adapted from the principles described for hydroxyl-directed cyclopropanations.[6][7]
-
Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve diiodomethane (2.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C.
-
Carbenoid Formation: Slowly add a solution of diethylzinc (1.1 eq., 1.0 M in hexanes) to the DCM solution. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve the chiral allylic amino alcohol (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Simmons-Smith reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR analysis of the crude product.[12]
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified cyclopropylamine in the mobile phase to be used for the HPLC analysis.
-
Column Selection: Choose a chiral stationary phase (e.g., a polysaccharide-based column like CHIRAL ART) that is known to be effective for the separation of amines or their derivatives.[11]
-
Method Development:
-
Start with a mobile phase such as a mixture of n-hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing Key Concepts
Decision-Making Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Conceptual Overview of Asymmetric Cyclopropanation
Caption: Asymmetric catalysis in cyclopropanation.
References
- Faigl, F., et al. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
- Widen, J. C., et al. (2010).
- Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. [Link]
- ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
- MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
- Sato, T., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
- DePue, J. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
- ResearchGate. (n.d.). (A)
- DePue, J. S., et al. (2019).
- ResearchGate. (n.d.). Advances in the Synthesis of Cyclopropylamines.
- V. K. Aggarwal, et al. (2001). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
- ResearchGate. (n.d.). Metal‐catalyzed cyclopropylation of nucleophiles.
- Cohen, D. T., et al. (2012). Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones. PMC. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- Zhang, R. Q., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
- ResearchGate. (n.d.). Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- Sato, T., et al. (2024).
- Charette, A. B. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
- Longdom Publishing. (n.d.).
- Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. [Link]
- Neopharm Labs. (n.d.).
- YMC CO., LTD. (n.d.).
- Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
- Scribd. (n.d.).
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Technical Support Center: A Scientist's Guide to Preventing Side Reactions in Ticagrelor Intermediate Synthesis
Introduction
Ticagrelor is a potent, orally active, and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3][4] Its complex molecular structure contains six stereogenic centers, making its synthesis a significant challenge where stereochemical purity is not just a regulatory hurdle, but a fundamental requirement for its therapeutic activity.[5] The formation of byproducts and stereoisomeric impurities during the synthesis of its key intermediates can drastically reduce overall yield and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[5][]
This guide provides researchers, scientists, and drug development professionals with a technical support framework for identifying, troubleshooting, and preventing common side reactions encountered during the synthesis of critical Ticagrelor intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the critical intermediates in the most common synthetic routes for Ticagrelor?
The synthesis of Ticagrelor is a convergent process that typically involves the coupling of three key building blocks:
-
A chiral cyclopropylamine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which forms the core pharmacophore that interacts with the P2Y12 receptor.[7][8][9][10][11]
-
A substituted pyrimidine core: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which serves as the central scaffold.[12][13][14][15][16]
-
A chiral cyclopentane side chain: Typically a protected diol derivative like 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][17][18]-dioxol-4-yl]oxy}-1-ethanol, which enhances the compound's pharmacokinetic properties.[18][19][20]
Q2: Why is controlling stereochemistry so critical in this synthesis?
Ticagrelor's biological activity is highly dependent on its specific three-dimensional structure. The presence of 64 possible stereoisomers means that even small deviations in stereocontrol can lead to the formation of impurities that may be inactive, less active, or have a different safety profile.[5] Therefore, maintaining high stereochemical integrity at each step, particularly during the synthesis of the chiral amine and cyclopentane fragments, is essential for the final drug's efficacy and safety.[11][21]
Q3: What are the most common analytical techniques to monitor side product formation during the synthesis?
High-Performance Liquid Chromatography (HPLC) is the primary analytical method for monitoring reaction progress and quantifying the purity of intermediates and the final product.[18] It is essential for detecting and resolving closely related impurities. For rapid, qualitative in-process checks, Thin Layer Chromatography (TLC) is also widely used to quickly assess the consumption of starting materials and the formation of the main product.[7][18]
Troubleshooting Guide: Common Side Reactions & Prevention
This section addresses specific problems encountered during the synthesis of key Ticagrelor intermediates. Each entry details the root cause of the side reaction and provides actionable, field-proven protocols to mitigate the issue.
Intermediate 1: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Chiral Amine)
Problem: "I am observing poor diastereoselectivity and obtaining significant amounts of unwanted stereoisomers during the synthesis of the chiral cyclopropanamine. How can I improve this?"
Root Cause Analysis
The formation of diastereomeric or racemic mixtures is a common issue when stereocontrol is suboptimal. This typically stems from:
-
Inefficient Chiral Catalyst: In syntheses involving asymmetric reduction of a ketone precursor, the purity and activity of the chiral catalyst (e.g., a Corey-Bakshi-Shibata or CBS catalyst like S-2-methoxy-CBS-oxazaborolidine) are paramount. An improperly prepared or degraded catalyst will fail to induce the required stereoselectivity.[8][22]
-
Harsh Reaction Conditions: Extreme temperatures or pH levels can cause epimerization of existing stereocenters or favor non-selective reaction pathways.
-
Poor Chiral Auxiliary Performance: In routes that use chiral auxiliaries like Oppolzer's sultam for diastereoselective cyclopropanation, incomplete reaction or difficult purification can lead to contamination with other diastereomers.[8]
Preventative Strategy & Protocol
A robust method to ensure high stereoselectivity is the asymmetric reduction of a prochiral ketone followed by cyclization. The key is the strict control of the reduction step.
Recommended Protocol: Asymmetric Reduction and Cyclization
-
Catalyst Preparation: In an inert atmosphere (N₂ or Ar), charge a dry reactor with the S-2-methoxy-CBS-oxazaborolidine catalyst.
-
Ketone Addition: Dissolve the ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, in a dry, aprotic solvent like tetrahydrofuran (THF) and add it to the reactor.
-
Asymmetric Reduction: Cool the mixture to the recommended temperature (e.g., 0-5 °C). Slowly add a borane complex (e.g., borane-dimethyl sulfide, BMS) dropwise, maintaining the temperature throughout the addition. The chiral catalyst complexes with the borane and the ketone, forcing the hydride delivery to occur from a specific face, yielding the desired chiral alcohol.[8][10][22]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction with methanol, followed by an acidic workup to yield the chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol.
-
Cyclization: React the resulting chiral alcohol with a reagent like triethylphosphoacetate in the presence of a strong base (e.g., sodium hydride) in toluene to form the cyclopropane ring with the desired trans configuration.[8]
-
Conversion to Amine: The resulting ester is then converted to the amide and subjected to a Hofmann or Curtius rearrangement to yield the final (1R,2S)-amine intermediate.[8]
Data Summary: Comparison of Stereoselective Methods
| Synthetic Strategy | Key Reagents | Reported Stereoselectivity | Reference |
| Asymmetric CBS Reduction | S-2-methoxy-CBS-oxazaborolidine, Borane-DMS | High e.e. (>95%) for the chiral alcohol precursor. | [8][22] |
| Chiral Auxiliary | Oppolzer's Sultam | High diastereomeric purity after recrystallization. | [8] |
| Biocatalytic Reduction | Carbonyl Reductase, Coenzyme | High conversion (>99%) and enantioselectivity (98% e.e.). | [21][22] |
Diagram: Stereoselective vs. Non-Selective Reduction
Caption: A troubleshooting workflow for the triazolopyrimidine core formation.
References
- Wang, L., Liu, J., et al. (2019). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. Pharmaceutical Chemistry Journal, 52(10), 813-819.
- ResearchGate. (n.d.). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction.
- Patil, S. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1836. [Link]
- Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 39(5), 346–353. [Link]
- Patsnap. (n.d.).
- Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. [Link]
- P T. (2011). Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). P & T : a peer-reviewed journal for formulary management, 36(10), 634–640. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Patsnap. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Eureka. [Link]
- Google Patents. (n.d.). WO2017072790A1 - An improved process for synthesis of ticagrelor.
- Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. ORBi. [Link]
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
- Google Patents. (n.d.).
- Patsnap Synapse. (2024). What is the mechanism of Ticagrelor? [Link]
- Google Patents. (n.d.). US9278972B2 - Synthesis of triazolopyrimidine compounds.
- Google Patents. (n.d.).
- BRILINTA HCP. (n.d.). Mechanism of Action (MOA). [Link]
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]
- NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. [Link]
- Google Patents. (n.d.). WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
- LookChem. (n.d.). Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine. [Link]
- ResearchGate. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of Ticagrelor, an ant. [Link]
- Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka. [Link]
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]
- Semantic Scholar. (n.d.).
- Semantic Scholar. (2020).
- Husted, S., & van Giezen, J. J. (2011). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular therapeutics, 29(1), 20–30. [Link]
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stability issues with 1-(3-Fluorophenyl)cyclopropanamine hydrochloride under reaction conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve stability challenges during your experiments.
The unique structure of cyclopropylamines, characterized by a highly strained three-membered ring fused to a reactive amine group, imparts both enhanced reactivity and specific stability concerns.[1][2] This guide addresses the most common issues encountered under typical reaction conditions, explaining the underlying chemical principles to empower you to optimize your synthetic routes.
Troubleshooting Guide: Reaction Condition Issues
This section addresses specific problems you might encounter during your experiments. The answers are based on an understanding of the compound's inherent reactivity.
Q1: My reaction yield is significantly lower than expected, and I suspect the starting material is degrading. What are the common causes?
A: Low yields can often be traced back to the stability of the this compound either before or during the reaction. The primary culprits are improper handling of the hydrochloride salt and exposure to incompatible conditions.
-
Cause 1: Premature Neutralization. The hydrochloride salt is generally more stable and easier to handle than its free base form.[3] If your reaction requires the free amine, the choice of base and the timing of its addition are critical. Using an excessively strong base (e.g., hydroxides, alkoxides) in a protic solvent, especially with heating, can lead to degradation. The free base is more susceptible to oxidative pathways and potential side reactions.
-
Cause 2: Thermal Stress. Although generally stable at room temperature, prolonged heating, especially at temperatures exceeding 80-100°C in solution, can promote degradation pathways, including potential ring-opening or side reactions with solvents and reagents.
-
Cause 3: Incompatible Reagents. Strong oxidizing agents are incompatible with amines and can lead to a variety of byproducts.[4][5] Additionally, certain Lewis acids may coordinate to the amine and potentially facilitate ring-opening of the strained cyclopropane ring, especially at elevated temperatures.[6]
Troubleshooting Protocol:
-
Base Selection: If the free amine is required, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base in situ at a controlled temperature (e.g., 0°C to room temperature) just before adding your electrophile.
-
Temperature Control: Maintain the lowest reasonable temperature for your reaction to proceed at an acceptable rate. Run a small-scale trial at a lower temperature for a longer duration to assess the impact on yield and purity.
-
Inert Atmosphere: For reactions sensitive to oxidation, especially those running for extended periods or at elevated temperatures, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Q2: I'm observing several unexpected side products in my crude reaction mixture. What are the likely degradation pathways?
A: The formation of unexpected side products frequently points to the inherent reactivity of the cyclopropane ring.[8] Due to significant ring strain (approximately 27 kcal/mol), the C-C bonds of the cyclopropane ring are weaker than those in acyclic systems and possess a higher p-character, making them susceptible to cleavage under certain conditions.[2]
-
Primary Pathway: Ring-Opening. This is the most significant degradation pathway. It can be initiated by:
-
Strongly Acidic Conditions: In the presence of strong acids (e.g., superacids), the cyclopropane ring can be protonated, leading to a dicationic intermediate that is readily trapped by nucleophiles, resulting in a ring-opened product.[9]
-
Electrophiles/Lewis Acids: Strong electrophiles or certain transition metals can coordinate to the ring or the phenyl group, weakening the distal C-C bond and promoting cleavage.[6][9]
-
Radical Mechanisms: Single-electron transfer (SET) processes, which can be initiated by photocatalysts or certain reagents, can induce ring-opening to form a carbon radical iminium intermediate, which can then undergo further reactions.[8][10]
-
-
Secondary Pathway: Oxidation. The amine group can be oxidized, particularly if the free base is present. Furthermore, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, leading to reactive ring-opened intermediates, a pathway of concern in biological systems but also indicative of chemical susceptibility.[11]
Below is a diagram illustrating potential degradation pathways.
Caption: A logical workflow for troubleshooting stability issues.
References
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health.
- CYCLOPROPYLAMINE. (n.d.). Ataman Kimya.
- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.
- (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Smolecule.
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride SDS. (n.d.). AK Scientific, Inc.
- Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. (n.d.). ResearchGate.
- Ammonium pyrrolidinedithiocarbamate SDS. (2025). Sigma-Aldrich.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. (1962). The Journal of Organic Chemistry - ACS Publications.
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride). (n.d.). Cayman Chemical.
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride SDS. (n.d.). BLD Pharmatech.
- Cyclopropylamine SDS. (2025). Thermo Fisher Scientific.
- Cyclopropane ring-opening with amine. (n.d.). ResearchGate.
- N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride SDS. (2025). Apollo Scientific.
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). IP.com.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
- 1-(3-Fluorophenyl)cyclopropan-1-amine. (n.d.). ChemScene.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PMC.
- This compound. (n.d.). Sigma-Aldrich.
- This compound (C9H10FN). (n.d.). PubChemLite.
- Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1). (n.d.). CymitQuimica.
- (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. (n.d.). PubChem.
- 1-(3-Fluorophenyl)cyclopropan-1-amine. (n.d.). Apollo Scientific.
- Cyclopropanamine. (n.d.). Sigma-Aldrich.
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial properties. (n.d.). ORBi.
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. (2025). ChemicalBook.
- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed.
- New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal.
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. (n.d.). PubChem.
- 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways. (2025). Benchchem.
- Identification of the major degradation pathways of ticagrelor. (2014). PubMed.
- Hypothetical BPA degradation route during CPO-catalytic oxidative process. (n.d.). ResearchGate.
- Ticagrelor Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
Sources
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- 2. longdom.org [longdom.org]
- 3. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Catalyst Selection for Efficient Cyclopropanation of Fluorinated Alkenes
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of cyclopropanating fluorinated alkenes. The unique electronic properties of these substrates present distinct challenges that can lead to low yields, poor selectivity, and reaction failure.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. Here, we address the common pitfalls encountered during experimentation and offer robust troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the cyclopropanation of fluorinated alkenes often challenging?
The primary difficulty stems from the powerful electron-withdrawing nature of fluorine atoms. This effect significantly reduces the electron density and, therefore, the nucleophilicity of the alkene's π-bond. Many common cyclopropanation methods rely on the reaction between an electron-rich alkene and an electrophilic carbene or carbenoid species. When the alkene is deactivated by fluorine substituents, this crucial step becomes sluggish, leading to poor conversion and increased potential for side reactions.
Furthermore, the high polarity of the C-F bond can alter the stability of the resulting cyclopropane ring, potentially making it more susceptible to ring-opening under certain reaction conditions.
Q2: My reaction has stalled, resulting in low yield or no product. What are the most common culprits and how do I fix them?
This is the most frequent issue. A systematic approach to troubleshooting is essential. The problem often lies with the reagents, the catalyst, or the reaction conditions.
-
Cause 1: Inactive Reagents.
-
Diazo Compounds: Many diazo reagents (e.g., ethyl diazoacetate, trifluoromethyldiazoalkanes) are thermally unstable and can decompose upon storage. Always use freshly prepared or purified diazo compounds.
-
Simmons-Smith Reagents: The activity of the zinc-copper couple is critical. If preparing it yourself, ensure the zinc is sufficiently activated. For more reproducible results, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). These reagents are pyrophoric and moisture-sensitive, so they must be handled under strictly inert and anhydrous conditions.
-
-
Cause 2: Catalyst Inactivity or Mismatch.
-
Catalyst Poisoning: Transition metal catalysts are sensitive to impurities. Water, oxygen, and contaminants in solvents or starting materials can deactivate the catalyst. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incorrect Catalyst Choice: Electron-deficient fluorinated alkenes require highly reactive catalysts. A catalyst that works well for styrene may be completely ineffective here. Rhodium(II) complexes are generally more reactive than their copper counterparts for these challenging substrates.
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Concentration: The concentration of the diazo compound must be kept low to prevent dimerization. This is best achieved by adding the diazo reagent slowly over several hours using a syringe pump.
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote catalyst decomposition and side reactions. It is often better to start at room temperature or below and optimize from there.
-
Caption: Decision workflow for initial catalyst selection.
Below is a comparative summary of common catalyst systems.
| Catalyst System | Key Advantages | Key Disadvantages | Best Suited For... |
| Rhodium (Rh) | Generally high reactivity and catalytic turnover. [1]Excellent for electron-deficient alkenes. Many well-established chiral ligands for high enantioselectivity. [1][2] | High cost. | Achieving high yields with challenging, electron-poor fluoroalkenes and for high-enantioselectivity reactions. [1] |
| Copper (Cu) | Cost-effective and readily available. [3]High tunability through a vast library of ligands. | Generally less reactive than rhodium. [3]Selectivity is highly dependent on the ligand. | Initial screening, large-scale synthesis where cost is a factor, and when a suitable ligand is known. |
| Zinc (Zn) | Well-established (Simmons-Smith). Excellent diastereoselectivity with directing groups (e.g., allylic alcohols). | Can be sluggish with unactivated or electron-poor alkenes. Stoichiometric or excess reagents are often required. | Substrates containing hydroxyl or other directing groups that can chelate to the zinc carbenoid. |
| Biocatalysts | Exceptional diastereo- and enantioselectivity (up to >99% ee). Can catalyze transformations not accessible with traditional methods. Operates in aqueous media under mild conditions. | Substrate scope can be limited to the enzyme's active site. Requires molecular biology expertise for catalyst generation. | Highly stereoselective synthesis of mono- and gem-difluorocyclopropanes, especially when traditional catalysts fail. |
| Cobalt (Co) | Effective for certain electron-deficient alkenes. Can enable cyclopropanation with non-stabilized carbenes. | Less generally applicable than Rh or Cu. | Specific applications, such as asymmetric cyclopropanation of para-fluorinated styrenes with salen-type ligands. |
Q4: I have a good yield, but the stereoselectivity (diastereo- or enantioselectivity) is poor. What can I do?
Poor stereocontrol is a common challenge that requires fine-tuning the steric and electronic environment of the catalytic center.
-
Improving Diastereoselectivity:
-
Substrate Geometry: The reaction is stereospecific, meaning the E/Z geometry of the alkene is preserved in the cyclopropane product. Ensure your starting material is geometrically pure.
-
Bulky Reagents: The steric bulk of both the catalyst's ligands and the carbene precursor can influence the facial approach of the alkene. For diazoacetates, increasing the size of the ester group (e.g., from ethyl to tert-butyl) can favor the formation of the trans (E) cyclopropane.
-
Directing Groups: For substrates like fluoro-substituted allylic alcohols, the hydroxyl group can coordinate to the metal (especially in Simmons-Smith reactions), directing the cyclopropanation to the same face and resulting in high diastereoselectivity.
-
-
Improving Enantioselectivity:
-
Chiral Ligand Screening: This is the most critical factor. The ligand's structure creates the chiral pocket around the metal. No single ligand is universal. It is often necessary to screen a small library of ligands (e.g., various BOX, Pybox, or chiral porphyrin ligands) to find the optimal match for your specific substrate.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantiomeric excess (ee). Screen a range of non-coordinating solvents (e.g., dichloromethane, toluene, pentane).
-
Catalyst-Substrate Matching: Some chiral catalysts are known to be particularly effective for certain substrate classes. For example, adamantylglycine-derived rhodium catalysts like Rh₂(S-TCPTAD)₄ have shown high enantioselectivity for cyclopropanating acrylate derivatives. [1]
-
Q5: What is the general catalytic mechanism, and how does it help in troubleshooting?
Understanding the catalytic cycle is key to rational problem-solving. For most transition-metal-catalyzed reactions with diazo compounds, the process involves the formation of a highly reactive metal-carbene intermediate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride. This molecule is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to its unique conformational constraints and the advantageous properties imparted by the fluorine atom.[1] However, its nature as a hydrochloride salt of a relatively polar primary amine presents specific challenges during reaction work-up and purification.
This guide is structured as a series of frequently asked questions to directly address common issues encountered in the laboratory. My aim is not just to provide steps, but to explain the chemical principles behind them, empowering you to troubleshoot and optimize your specific reaction conditions.
Frequently Asked Questions (FAQs)
Part 1: Handling and Reagent Preparation
Q1: What are the critical first steps before using this compound in my reaction?
A: Before any reaction, you must address two key points: safety and liberating the reactive form of the amine.
-
Safety First: This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2][5]
-
Liberating the Free Amine: The compound is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.[1] However, the protonated ammonium salt is not nucleophilic. For most reactions, such as amide couplings or nucleophilic substitutions, you must deprotonate it to generate the neutral "free amine," 1-(3-fluorophenyl)cyclopropanamine. This can be done either in a separate preparatory step or in situ during your reaction.
Q2: I need to isolate the free amine before my reaction. What is the standard procedure?
A: Isolating the free amine is a standard liquid-liquid extraction procedure based on simple acid-base chemistry. The goal is to make the amine soluble in an organic solvent while the resulting salt remains in the aqueous phase. A detailed protocol is provided in the "Experimental Protocols" section below.
The core principle involves:
-
Dissolving the hydrochloride salt in water.
-
Adding an aqueous inorganic base (e.g., NaOH, NaHCO₃, K₂CO₃) to raise the pH above the pKa of the cyclopropylammonium ion, neutralizing it to the free amine.
-
Extracting the now organic-soluble free amine into an immiscible solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Washing the combined organic layers to remove residual salts and base.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₃) and concentrating it under reduced pressure.
Caution: Small cyclopropylamines can have significant water solubility, which can lead to recovery issues.[6] This is a critical point addressed in the troubleshooting section.
Part 2: Work-up and Extraction Troubleshooting
Q3: My recovery of the free amine after extraction is very low. What are the likely causes and solutions?
A: This is the most common issue. Low recovery is almost always due to the partial water solubility of the free amine.[6] Here’s how to troubleshoot:
| Potential Cause | Explanation | Recommended Solution |
| High Aqueous Solubility | The free amine, being a small molecule with a polar NH₂ group, retains some solubility in the aqueous layer, even after basification. | Increase the number of extractions. Perform 4-5 extractions with your organic solvent instead of the typical 2-3. This is more effective than using one large volume extraction.[7] |
| Insufficient Basification | If the pH of the aqueous layer is not sufficiently high, a significant portion of the amine will remain in its protonated, water-soluble form. | Use a pH meter or pH paper to ensure the aqueous layer is distinctly basic (pH > 11) after adding the base. |
| "Salting Out" Effect | The solubility of organic compounds in water can be decreased by saturating the aqueous layer with an inorganic salt. | Before extraction, add solid NaCl to the aqueous layer until it is saturated (some salt remains undissolved). This ionic strength effect will drive more of the free amine into the organic phase. |
| Choice of Solvent | The partitioning coefficient of the amine varies between solvents. | If EtOAc gives poor results, try a different solvent like DCM. For particularly stubborn extractions of polar compounds, a 3:1 mixture of Chloroform/Isopropanol can be effective.[6] |
Q4: I'm struggling with a persistent emulsion at the aqueous/organic interface during extraction. How can I break it?
A: Emulsions are common in basic extractions. They are stabilized by soaps formed from any trace acidic impurities.
-
Prevention: Use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.
-
Resolution:
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps break the emulsion.
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
-
Part 3: Reaction-Specific Guidance (Amide Coupling)
Q5: For my amide coupling reaction, is it better to isolate the free amine first or generate it in situ?
A: For most modern amide coupling reactions, generating the free amine in situ is superior. It is more efficient, saves time, and avoids potential product loss during a separate extraction step.
-
In Situ Generation: Add a non-nucleophilic organic base directly to the reaction mixture along with the hydrochloride salt. The most common choices are triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, you add the carboxylic acid, the coupling reagent (e.g., HATU, HBTU), the amine hydrochloride salt, and finally ~2.2 equivalents of DIPEA to your reaction solvent (e.g., DMF, DCM). The first equivalent of base neutralizes the HCl salt, and the subsequent amount facilitates the coupling reaction.[8][9]
-
When to Isolate: You might consider isolating the free amine if your reaction conditions are highly sensitive to the presence of tertiary amine bases or their corresponding hydrochloride salts (e.g., DIPEA·HCl).
Q6: What is a reliable work-up procedure after performing an amide coupling with this amine?
A: The goal of the work-up is to remove the coupling byproducts (e.g., HOBt, DCU), unreacted starting materials, and the base. A standard aqueous wash sequence is highly effective.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent like EtOAc or DCM.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate and remove any unreacted 1-(3-fluorophenyl)cyclopropanamine and the organic base (DIPEA/TEA).
-
Base Wash: Wash with a mild base (e.g., saturated NaHCO₃ solution). This will deprotonate and remove any unreacted carboxylic acid and acidic byproducts like HOBt.
-
Brine Wash: Wash with saturated NaCl solution (brine) to remove the bulk of the dissolved water and minimize emulsions in the final drying step.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Visualized Workflows
Workflow 1: Free Amine Generation & Extraction
This diagram outlines the decision-making and physical process for liberating and isolating the 1-(3-fluorophenyl)cyclopropanamine free base.
Caption: Standard workflow for the extraction of the free amine from its hydrochloride salt.
Workflow 2: Post-Amide Coupling Work-up
This diagram illustrates the sequential washing process to purify a crude amide product.
Caption: General aqueous work-up sequence for the purification of amide coupling products.
Data & Reference Tables
Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanamine & its HCl Salt
| Property | Value | Source |
| HCl Salt CAS Number | 692737-66-9 | [10] |
| Free Amine CAS Number | 764647-70-3 | [11] |
| Molecular Formula (HCl) | C₉H₁₁ClFN | [1] |
| Molecular Weight (HCl) | 187.64 g/mol | [1] |
| Molecular Formula (Free Base) | C₉H₁₀FN | [12] |
| Molecular Weight (Free Base) | 151.18 g/mol | [11] |
| Appearance | Solid | [13] |
| Solubility (related compounds) | Soluble in DMSO, Ethanol, PBS (pH 7.2) | [13] |
Table 2: Analytical Characterization
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The cyclopropyl protons typically appear as complex multiplets in the aliphatic region (approx. 0.5-1.5 ppm). Aromatic signals will show splitting patterns consistent with a 1,3-disubstituted benzene ring.[14][15] |
| HPLC-MS | Purity determination and mass verification. | A reverse-phase HPLC method coupled with a mass spectrometer (ESI+) is ideal for confirming the molecular weight of the product ([M+H]⁺).[16] |
References
- Reddit. (2020). Extraction of Cyclopropylamine. r/OrganicChemistry.
- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
- Beilstein-Institut. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
- Google Patents. (1989). EP 0205403 B1 - Process for the manufacture of cyclopropylamine.
- PubChemLite. (n.d.). This compound.
- Reddit. (2023). Amide coupling. r/Chempros.
- Reddit. (2020). amide coupling help. r/Chempros.
- PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Google Patents. (2013). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/OrganicChemistry.
- Reddit. (2024). TP3 amide couplings. r/Chempros.
- Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1736, 465399.
- Dayrit, F. M., & de Dios, A. C. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen.
Sources
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. aksci.com [aksci.com]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. reddit.com [reddit.com]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. 764647-70-3 Cas No. | 1-(3-Fluorophenyl)cyclopropan-1-amine | Apollo [store.apolloscientific.co.uk]
- 12. chemscene.com [chemscene.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound(692737-66-9) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of fluorinated building blocks
Welcome to the Technical Support Center for the synthesis of fluorinated building blocks. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these valuable compounds. The unique properties of fluorine introduce specific hurdles that require a nuanced understanding of reaction mechanisms, reagent handling, and analytical techniques. This resource, presented in a question-and-answer format, provides in-depth, field-proven insights to troubleshoot your experiments effectively.
Section 1: Issues with Fluorinating Reagents
The choice and handling of the fluorinating agent are paramount to the success of any fluorination reaction. Many reagents are sensitive to moisture and can be hazardous if not handled correctly.[1][2] This section addresses common problems associated with these critical reagents.
Question 1: My nucleophilic fluorination with an alkali metal fluoride (e.g., KF, CsF) is giving low to no yield. What are the likely causes and solutions?
Answer:
Low yields in reactions using alkali metal fluorides are frequently traced back to the low solubility and nucleophilicity of the fluoride ion, which is exacerbated by its strong solvation.[3] Here’s a breakdown of potential issues and how to address them:
-
Cause: Presence of Water. Anhydrous fluoride salts are notoriously hygroscopic.[1] Even trace amounts of water can solvate the fluoride ion through strong hydrogen bonds, drastically reducing its nucleophilicity.[3] This can also lead to the formation of undesired alcohol byproducts.[4]
-
Solution:
-
Drying the Reagent: Ensure your fluoride salt is rigorously dried before use. This can be achieved by heating under vacuum.
-
Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
-
-
Cause: Poor Solubility of the Fluoride Salt. Alkali metal fluorides have limited solubility in many organic solvents, which restricts the availability of the fluoride ion for reaction.
-
Solution:
-
Solvent Choice: Employ polar aprotic solvents like DMSO, DMF, or acetonitrile, which can better solvate the cation and leave the fluoride ion more "naked" and reactive.[5][6]
-
Phase-Transfer Catalysis: Utilize phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts, to shuttle the fluoride ion into the organic phase.[6]
-
-
-
Cause: Insufficiently Activated Substrate. For SNAr reactions, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.
-
Solution: Ensure your substrate has strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group to activate the ring.[5]
-
Question 2: I am using an electrophilic fluorinating agent like Selectfluor® or NFSI, but the reaction is sluggish or incomplete. What should I consider?
Answer:
While electrophilic N-F reagents are generally robust and easier to handle than many other fluorinating agents, their reactivity is influenced by several factors.[7][8]
-
Cause: Inappropriate Reaction Media. The solvent plays a critical role in the efficacy of electrophilic fluorination.
-
Solution: The choice of solvent can be crucial. For instance, co-solvents like water and chloroform have been shown to be effective for the fluorination of certain substrates with Selectfluor®.[1] Be aware that some N-F reagents can react exothermically with common solvents like DMF and DMSO.[9] Always check for solvent compatibility.
-
-
Cause: Incorrect Basicity of the Medium. The presence or absence of a base can be critical.
-
Solution: For substrates that require deprotonation to form a nucleophilic enolate, ensure a suitable, non-nucleophilic base is used in the correct stoichiometry.[10] Conversely, for acid-sensitive substrates, the reaction may need to be buffered.
-
-
Cause: Degraded Reagent. Although stable, improper storage can lead to degradation of the N-F reagent.
-
Solution: Store N-F reagents in a cool, dry place, away from incompatible materials. Ensure the container is tightly sealed.
-
Question 3: My reaction with DAST (Diethylaminosulfur Trifluoride) is producing significant byproducts, including olefins. How can I improve the selectivity?
Answer:
DAST is a powerful deoxofluorinating agent, but it is prone to inducing elimination reactions, leading to the formation of alkenes, especially with substrates that can easily form stable carbocations.[11]
-
Cause: Reaction Temperature is Too High. Higher temperatures favor elimination pathways.
-
Solution: Perform the reaction at lower temperatures (e.g., -78 °C) and allow it to warm slowly. Careful temperature control is crucial.
-
-
Cause: Substrate Prone to Dehydration. Tertiary alcohols, for example, are particularly susceptible to dehydration.
-
Solution: Consider using a milder deoxofluorinating reagent. Alternatives like Deoxo-Fluor® or the more recently developed PyFluor offer improved thermal stability and may reduce elimination byproducts.[12]
-
-
Cause: Stoichiometry of DAST. An excess of DAST can sometimes promote side reactions.
-
Solution: Carefully optimize the stoichiometry of DAST. Use the minimum effective amount.
-
Section 2: Challenges in C-F Bond Formation
The formation of the carbon-fluorine bond is often the most challenging step in the synthesis of fluorinated building blocks. This section addresses common issues related to achieving this transformation efficiently and selectively.
Question 4: I am observing low regioselectivity in the fluorination of an aromatic ring. How can I direct the fluorination to the desired position?
Answer:
Achieving high regioselectivity in aromatic fluorination can be challenging, especially with substrates that have multiple potential reaction sites.[13]
-
Cause: Lack of Directing Groups. The inherent electronic properties of the substrate may not favor fluorination at the desired position.
-
Solution:
-
Utilize Directing Groups: Employ existing functional groups that can direct the fluorination. For example, a benzyloxy group can direct fluorination to the adjacent position.[1]
-
C-H Activation Strategies: Consider using a transition-metal-catalyzed C-H activation approach with a suitable directing group to achieve site-specific fluorination.[13]
-
-
-
Cause: Incorrect Choice of Fluorinating Reagent. Different fluorinating agents can exhibit different selectivities.
-
Solution: Screen a variety of electrophilic fluorinating reagents. The steric bulk and reactivity of the reagent can influence the regiochemical outcome.
-
Question 5: My transition-metal-catalyzed C-F bond formation is not working. What are the key parameters to investigate?
Answer:
Transition-metal-catalyzed fluorination is a powerful tool, but it involves a complex interplay of catalyst, ligand, substrate, and fluoride source.[14][15]
-
Cause: Catalyst Deactivation. The catalyst can be deactivated through various pathways, including reaction with trace impurities or side reactions with the substrate or solvent.[1]
-
Solution:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often used to promote the desired reductive elimination step and stabilize the metal center.[14]
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and free from catalyst poisons.
-
-
-
Cause: Unfavorable Reductive Elimination. The C-F reductive elimination from the metal center is often a high-energy barrier step.
-
Solution:
-
High-Valent Metal Intermediates: Some methods proceed through high-valent metal fluorides, which can facilitate C-F bond formation.[15]
-
Reaction Conditions: Carefully optimize the reaction temperature and time.
-
-
Section 3: Purification and Analysis Hurdles
The unique properties of fluorinated compounds can also present challenges during purification and analysis.
Question 6: I am having difficulty purifying my fluorinated product by column chromatography. What are some alternative strategies?
Answer:
The polarity of fluorinated compounds can be deceptive, often leading to co-elution with byproducts or starting materials.
-
Cause: Similar Polarity of Components. The introduction of fluorine can alter the polarity of a molecule in non-intuitive ways, making chromatographic separation difficult.
-
Solution:
-
Alternative Purification Techniques:
-
Distillation: For volatile compounds, distillation can be an effective purification method.[16]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[16]
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorous tag, F-SPE can be a powerful purification tool, separating fluorous from non-fluorous components.[17]
-
-
Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases (e.g., alumina, C18).
-
-
Question 7: The NMR spectrum of my fluorinated compound is complex and difficult to interpret. What are some key considerations for analyzing fluorinated molecules by NMR?
Answer:
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds, but the large chemical shift range and complex coupling patterns can be challenging to interpret.[18][19]
-
Cause: Large Chemical Shift Range and Complex Coupling. The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, leading to a wide spectral dispersion.[20] Fluorine also couples to other nuclei (¹H, ¹³C, and other ¹⁹F), which can lead to complex splitting patterns.
-
Solution:
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine atoms. The wide chemical shift range is advantageous for resolving signals from different fluorine environments.[19][20]
-
Heteronuclear Correlation Spectroscopy: Techniques like ¹H-¹⁹F HSQC can help to correlate fluorine signals with their attached protons, aiding in structural elucidation.[21]
-
Advanced NMR Techniques: For complex mixtures, advanced techniques like heteronuclear relaxation-encoded selective TOCSY (het-REST) and heteronuclear SCALPEL (het-SCALPEL) can be used to extract individual ¹H NMR subspectra of components without physical separation.[18]
-
-
-
Cause: Reference Standard. Unlike ¹H NMR, the choice of a reference standard for ¹⁹F NMR can be more critical.
-
Solution: It is important to specify the reference compound and its concentration when reporting ¹⁹F NMR data, as chemical shifts can be sensitive to sample conditions.[20]
-
Section 4: Scale-up and Safety Concerns
The synthesis of fluorinated building blocks often involves hazardous reagents and exothermic reactions, making safety a primary concern, especially during scale-up.
Question 8: What are the critical safety precautions I should take when working with reactive fluorinating agents like DAST and Selectfluor®?
Answer:
Safety is paramount when handling fluorinating agents. A thorough risk assessment should always be conducted before starting any experiment.[2]
-
Hazard: Reactivity and Toxicity. Many fluorinating agents are highly reactive and can be toxic.[22][23] For example, DAST can decompose violently at elevated temperatures and can generate HF upon contact with moisture.[11]
-
Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves. Double-gloving is often recommended.[2]
-
Engineering Controls: All work with volatile or hazardous fluorinating agents must be performed in a properly functioning chemical fume hood. For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[2]
-
-
-
Hazard: Exothermic Reactions and Quenching. Fluorination reactions and the quenching of excess reagents can be highly exothermic and release gases.[2]
-
Precautions:
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially during scale-up.
-
Proper Quenching Procedure: Quench reactive reagents by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for DAST).[2] This should be done with extreme caution and in a well-ventilated fume hood.
-
-
Visualizations and Protocols
Decision-Making Workflow for Low Yield in Nucleophilic Fluorination
Caption: Troubleshooting workflow for low yields in nucleophilic fluorination reactions.
Experimental Protocol: Quenching of a Reaction Mixture Containing DAST
This protocol outlines a general procedure for the safe quenching of a reaction mixture containing DAST.[2]
Materials:
-
Reaction mixture containing DAST
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ice
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure the reaction is complete by monitoring with a suitable analytical technique (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a beaker with a stirred, chilled solution of saturated aqueous NaHCO₃ or a large amount of ice.
-
Quenching: Slowly and carefully add the reaction mixture to the chilled quenching solution with vigorous stirring. Caution: This process is exothermic and will release gases. Perform this step in a well-ventilated fume hood and control the rate of addition to manage the reaction.
-
Completion: Continue stirring until gas evolution ceases.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent to recover any remaining product.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0 °C | To control the exothermic nature of the quench. |
| Quenching Agent | Saturated NaHCO₃ (aq) or ice | To neutralize acidic byproducts and decompose excess DAST. |
| Addition Rate | Slow and controlled | To prevent a runaway reaction and excessive gas evolution. |
| Ventilation | Chemical fume hood | To safely vent gaseous byproducts. |
Table 1: Key Parameters for Quenching DAST Reactions.
References
- Benchchem.
- National Center for Biotechnology Information.
- University of Manchester Research Explorer.
- Benchchem.
- National Center for Biotechnology Information. C–F Bond Formation for the Synthesis of Aryl Fluorides.
- Wikipedia.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ACS Publications. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Mettler Toledo.
- Wordpress.
- MDPI.
- ACS GCI Pharmaceutical Roundtable.
- JACS Au.
- National Center for Biotechnology Information.
- REF Impact Case Studies.
- ACS Publications.
- SCI. Simpler fluorine chemistry.
- Reddit.
- Harvard DASH.
- Oxford Instruments. NMR | Speeding Fluorine Analysis.
- Beilstein Journal of Organic Chemistry.
- ResearchGate. Optimization of the C-F bond cleavage reaction conditions.
- University of Rochester. Fluorine NMR.
- Science.gov.
- The Doyle Group - UCLA. Strategies for Nucleophilic C(sp3)–(Radio)
- ResearchGate.
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
- Organic Reactions.
- Wikipedia. Organofluorine chemistry.
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
- Reachem.
- Science.gov.
- ACS Publications.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Professor Steven V. Ley Research Group.
- MDPI. 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene.
- EPA. Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
- DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
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- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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- 19. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
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Technical Support Center: Strategies to Minimize Dimer Formation in Amine Coupling Reactions
Introduction
Amine coupling is a fundamental bioconjugation technique used to form stable amide bonds between a carboxylic acid and a primary amine. This chemistry is the cornerstone of applications ranging from peptide synthesis and antibody-drug conjugate (ADC) development to surface functionalization for immunoassays.[1] While robust, a common and frustrating side reaction is the formation of dimers, where two molecules of the same starting material couple to each other. This homocoupling consumes valuable reagents, reduces the yield of the desired product, and significantly complicates downstream purification.[2]
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to understand, diagnose, and minimize dimer formation in their amine coupling experiments. We will delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies and detailed protocols to ensure high-yield, reproducible results.
Part 1: Understanding the "Why": The Mechanism of Dimer Formation
To effectively prevent dimerization, it is essential to first understand how it occurs. The most common method for amine coupling involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS).[1]
The reaction proceeds via a highly reactive O-acylisourea intermediate.[3] This intermediate is the critical branch point where the reaction can either proceed down the desired pathway to form the intended product or divert to form undesired byproducts, including dimers.
The Desired Pathway:
-
The carboxylic acid attacks EDC, forming the unstable O-acylisourea intermediate.
-
NHS rapidly reacts with this intermediate to form a more stable, amine-reactive NHS ester.[3] This is a key step, as the NHS ester has a longer half-life than the O-acylisourea, allowing for a more controlled reaction with the target amine.[3]
-
The primary amine of the second molecule attacks the NHS ester, forming a stable amide bond and releasing NHS.
The Dimerization Pathway: Dimerization can occur through several mechanisms, primarily when a molecule contains both a carboxylic acid and a primary amine (e.g., in peptide synthesis or self-conjugation).
-
Amine Reacts with O-acylisourea: If the concentration of the amine-containing starting material is high, it can directly attack the highly reactive O-acylisourea intermediate of another, identical molecule before the NHS has a chance to stabilize it.
-
Two Activated Molecules React: Two molecules of the NHS-activated ester can potentially react with each other under certain conditions, although this is less common than the first mechanism.
Below is a diagram illustrating this critical branch point in the reaction pathway.
Sources
Technical Support Center: Optimizing Solvent Systems for the Purification of Amine Hydrochlorides
Welcome to the Technical Support Center for the purification of amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these often-tricky compounds. As an ionic salt, the solubility and crystallization behavior of amine hydrochlorides are highly dependent on the chosen solvent system, making optimization a critical step for achieving high purity and yield.[1] This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of amine hydrochlorides in a question-and-answer format.
Issue 1: Poor Solubility in Common Organic Solvents
Question: My amine hydrochloride is poorly soluble in most common organic solvents, making recrystallization difficult. What should I do?
Answer: This is a frequent challenge due to the high polarity of amine hydrochlorides.[1] Here’s a systematic approach to finding a suitable solvent system:
-
Embrace Polar Protic Solvents: Amine hydrochlorides, being ionic, generally exhibit higher solubility in polar protic solvents that can solvate both the ammonium cation and the chloride anion.[1] Alcohols like methanol, ethanol, and isopropanol are excellent starting points.[2] For instance, methylamine hydrochloride is soluble in methanol and has a quantitative solubility of 29.1 g/100 g in ethanol at 78°C.[1][3]
-
Leverage Temperature: The solubility of most solids, including amine hydrochlorides, increases with temperature. Ensure you are attempting to dissolve the compound in a boiling solvent.
-
Consider a Mixed-Solvent System: This is a powerful technique when a single solvent is not ideal. The strategy involves dissolving the amine hydrochloride in a minimal amount of a "good" (high-solubility) polar solvent while hot, and then slowly adding a "bad" (low-solubility) anti-solvent until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[4] Common miscible pairs include:
-
Ethanol/Water[4]
-
Methanol/Diethyl Ether
-
Isopropanol/Hexane
-
-
The Role of Water: A small amount of water can significantly increase the solubility of amine hydrochlorides.[5] However, be cautious as too much water can prevent crystallization or lead to the formation of hydrates. If your compound is damp with water, you may need to use more of the organic solvent than anticipated.[6]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution, the amine hydrochloride separates as an oil rather than forming crystals. How can I fix this?
Answer: "Oiling out" is a common problem that occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid.[7] This often happens when the solution is too concentrated or cooled too quickly. Here are several strategies to promote crystallization:
-
Reduce the Cooling Rate: Slow cooling is crucial for the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Dilute the Solution: Oiling out can be a sign of excessive supersaturation. Re-heat the solution and add more of the "good" solvent to decrease the concentration before attempting to cool it again.[8]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try the following:
-
Seed Crystals: Introduce a tiny crystal of the pure amine hydrochloride to provide a nucleation site.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can act as nucleation points.[2]
-
-
Change the Solvent System: The choice of solvent can greatly influence the tendency to oil out. Experiment with different solvent or anti-solvent combinations.
Issue 3: Impurities Co-precipitate with the Amine Hydrochloride
Question: My purified amine hydrochloride is still contaminated with non-basic impurities. How can I improve the purity?
Answer: The key is to exploit the basicity of the amine to separate it from neutral or acidic impurities. This is often achieved through an acid-base extraction before the final crystallization step.
Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude amine (as the free base) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated to form the hydrochloride salt and partition into the aqueous layer, while non-basic impurities remain in the organic layer.[9][10]
-
Separation: Separate the aqueous layer containing the amine hydrochloride.
-
Basification and Re-extraction: Make the aqueous layer basic with a suitable base (e.g., NaOH) to regenerate the free amine. Then, extract the free amine back into a fresh portion of the organic solvent.
-
Drying and Salt Formation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then form the hydrochloride salt for crystallization.
This process is visually represented in the workflow diagram below.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my amine hydrochloride?
A1: The ideal recrystallization solvent should:
-
Completely dissolve the amine hydrochloride at its boiling point.
-
Have very low solubility for the amine hydrochloride at low temperatures (e.g., 0-4°C).
-
Either dissolve impurities very well at all temperatures or not at all.
-
Be chemically inert towards the amine hydrochloride.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A systematic approach involves testing the solubility of a small amount of your compound in various solvents of differing polarities at room temperature and then with heating.[7]
Q2: Can I use an anti-solvent to precipitate my amine hydrochloride?
A2: Yes, anti-solvent precipitation is a very effective technique, especially when the amine hydrochloride has high solubility in a particular solvent even at low temperatures.[11][12] The key is to choose an anti-solvent in which the amine hydrochloride is insoluble but is fully miscible with the solvent in which the compound is dissolved.[4] The anti-solvent should be added slowly to the dissolved amine hydrochloride solution until you observe persistent turbidity.
Q3: My amine hydrochloride is a Heat Stable Amine Salt (HSAS). Does this affect purification?
A3: Heat Stable Amine Salts (HSAS) are formed from the reaction of amines with strong acids and do not regenerate under typical conditions.[13][14] While this is more of a concern in industrial gas treating processes, the presence of HSAS in your crude product can lead to issues like increased corrosion and foaming.[15][16] The purification strategies outlined in this guide, such as recrystallization and acid-base extraction, are effective for separating the desired amine hydrochloride from these and other contaminants.
Q4: What is the impact of water on the crystallization of amine hydrochlorides?
A4: Water can have a dual role. As a highly polar solvent, it can be very effective at dissolving amine hydrochlorides.[3] In some cases, water molecules can be incorporated into the crystal lattice, forming hydrates, which can be a stable crystalline form.[5] However, if your goal is to obtain an anhydrous crystalline form, the presence of water can be detrimental, potentially preventing crystallization altogether. It is often used as a component in a mixed-solvent system with a miscible organic solvent like ethanol or isopropanol.[4]
Q5: How can I form the amine hydrochloride salt in situ for purification?
A5: If you are starting with the free amine, you can form the hydrochloride salt directly in a suitable solvent. A common method is to dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and then slowly add a solution of HCl in the same or another miscible solvent (e.g., HCl in ether or dioxane).[7][17] The amine hydrochloride will often precipitate out of the solution and can then be collected and recrystallized.
Data and Protocols
Table 1: Solubility of Methylamine Hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | Not Specified | Very Soluble | Qualitative |
| Methanol | Not Specified | Soluble | Qualitative |
| Ethanol | 78 | 29.1 g / 100 g | Quantitative[1][3] |
| Dimethyl Sulfoxide (DMSO) | 25 | 14 mg/mL | Quantitative[1] |
| Chloroform | Not Specified | Insoluble | Qualitative[3] |
| Diethyl Ether | Not Specified | Insoluble | Qualitative[3] |
| Acetone | Not Specified | Insoluble | Qualitative[3] |
| Ethyl Acetate | Not Specified | Insoluble | Qualitative[3] |
| n-Butyl Alcohol | Boiling | Less soluble than in ethanol | Qualitative[18] |
Note: This data provides a general indication of solubility trends for a simple amine hydrochloride.
Protocol 1: General Recrystallization of an Amine Hydrochloride
-
Solvent Selection: In a small test tube, add approximately 20 mg of your crude amine hydrochloride. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it is insoluble, heat the mixture to boiling. If it dissolves when hot and reappears as a solid upon cooling, you have found a potentially suitable solvent.[7]
-
Dissolution: Place the bulk of your crude amine hydrochloride in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a boil after each addition, until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[7]
Protocol 2: Purification via Anti-Solvent Precipitation
-
Dissolution: Dissolve the crude amine hydrochloride in the minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle heating.
-
Anti-Solvent Addition: While stirring, slowly add a "bad" anti-solvent (e.g., diethyl ether or hexane) until the solution becomes persistently cloudy.
-
Induce Crystallization: If crystals do not form immediately, you may need to add a seed crystal or scratch the flask.
-
Cooling and Isolation: Cool the mixture in an ice bath to complete the precipitation, then isolate the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the anti-solvent and dry under vacuum.
Visual Workflows
Caption: Decision workflow for selecting a suitable solvent system.
Caption: Workflow for purification using acid-base extraction.
References
- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem.
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- How do I purify ionizable organic amine compounds using flash column chromatography?
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- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society.
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- Antisolvent Crystallization of Poorly Water Soluble Drugs | Request PDF - ResearchGate.
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Navigating the Complex Landscape of Fluorinated Impurity Analysis: A Technical Support Guide
For Immediate Release
The strong carbon-fluorine bond, while imparting desirable properties to active pharmaceutical ingredients (APIs), also contributes to the persistence of fluorinated compounds in the environment and presents unique analytical hurdles.[1] The control of impurities is a critical aspect of pharmaceutical manufacturing, with regulatory bodies such as the ICH and FDA placing stringent requirements on their identification and quantification.[2] This guide is designed to equip you with the knowledge and methodologies to ensure the quality, safety, and stability of your products.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated impurities particularly challenging to analyze compared to their non-fluorinated counterparts?
A1: The unique physicochemical properties of the fluorine atom introduce several analytical complexities:
-
Altered Chromatographic Behavior: Fluorination significantly impacts a molecule's polarity, volatility, and intermolecular interactions. This can lead to unexpected elution patterns in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][4] For instance, highly fluorinated compounds can exhibit reduced retention on traditional reversed-phase columns (like C18) and may require specialized fluorinated stationary phases for optimal separation.[4]
-
Mass Spectrometry (MS) Fragmentation and Ionization: The high electronegativity of fluorine can influence fragmentation pathways in mass spectrometry, sometimes leading to atypical fragment ions that complicate structural elucidation. Furthermore, some fluorinated compounds exhibit poor ionization efficiency with standard techniques like electrospray ionization (ESI), making their detection difficult.[5][6] Soft ionization techniques, such as field ionization (FI), may be necessary to observe the molecular ion of certain volatile fluorinated compounds.[5]
-
NMR Spectroscopy Signal Complexity: While ¹⁹F NMR is a powerful tool for identifying and quantifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range, the spectra can be complex.[7][8][9] Large and long-range ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants can lead to intricate splitting patterns that require advanced NMR techniques for full interpretation.[8][9]
Q2: I'm observing poor peak shape and inconsistent retention times for my fluorinated analytes in HPLC. What are the likely causes and how can I troubleshoot this?
A2: Poor peak shape (e.g., tailing, fronting) and retention time variability for fluorinated compounds in HPLC often stem from secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Column Selection:
-
Problem: Standard C8 or C18 columns may not be ideal for highly fluorinated compounds due to "fluorous-phobic" interactions, leading to poor retention and peak shape.[4][10][11]
-
Solution: Consider using a column with a fluorinated stationary phase (e.g., perfluoroalkyl or perfluorophenyl).[4] These phases can provide alternative selectivity and improved peak shape for fluorinated analytes.[4]
-
-
Mobile Phase Optimization:
-
Problem: The choice of organic modifier and additives is crucial. Inadequate mobile phase composition can lead to poor solubility of fluorinated analytes or unwanted interactions with the column.
-
Solution: Experiment with different organic modifiers. While acetonitrile and methanol are common, for some fluorinated compounds, using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can significantly improve peak shape and resolution.[3][10][11] The addition of a small amount of a masking agent, like heptafluorobutylamine hydrochloride (HFBA), can also improve the separation of nitrogen-containing fluorinated compounds by minimizing interactions with residual silanols on the silica support.[3]
-
-
Temperature Control:
Troubleshooting Guide: Advanced Analytical Techniques
This section provides in-depth guidance on specific analytical methodologies for the characterization of fluorinated impurities.
Mass Spectrometry (MS) Based Approaches
Issue: Difficulty in detecting and identifying low-level fluorinated impurities using LC-MS.
Underlying Cause: Fluorinated compounds can be challenging for MS detection due to their high ionization potential and potential for spectral interferences.[6][12] Standard ESI sources may not be efficient for all fluorinated molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS analysis of fluorinated impurities.
Detailed Protocol: Optimizing LC-MS for Fluorinated Impurity Analysis
-
Ion Source Parameter Optimization:
-
Systematically adjust key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Fluorinated compounds may require different optimal settings compared to their non-fluorinated analogs.
-
-
Alternative Ionization Techniques:
-
If ESI is not providing adequate sensitivity, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more effective for less polar compounds.
-
For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) with a soft ionization technique like Field Ionization (FI) can be invaluable for determining the molecular weight, as traditional Electron Ionization (EI) may not produce a molecular ion.[5]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS (e.g., Orbitrap, TOF) to obtain accurate mass measurements.[12] This allows for the determination of the elemental composition of the impurity, which is crucial for identification, especially when dealing with unknown compounds.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
For the detection of total fluorine content, ICP-MS can be a powerful, albeit challenging, technique.[6][12] Direct determination of fluorine is hampered by its high ionization potential and interferences.[6][12] However, modified ICP-MS methods, such as those that form detectable polyatomic ions like [BaF]⁺, can provide sensitive, compound-independent fluorine detection.[13]
-
Data Presentation: Comparison of Ionization Techniques for a Model Fluorinated Impurity
| Ionization Technique | Molecular Ion Intensity | Fragmentation | Suitability for Quantification |
| Electrospray Ionization (ESI) | Low to Moderate | Variable | May require significant optimization |
| Field Ionization (FI) | High | Minimal | Excellent for molecular weight confirmation |
| ICP-MS (modified) | N/A (elemental) | N/A (elemental) | Excellent for total fluorine quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Complex ¹⁹F NMR spectra are difficult to interpret for structural elucidation of an unknown fluorinated impurity.
Underlying Cause: The high sensitivity of ¹⁹F NMR and the prevalence of long-range couplings can result in overlapping signals and complex splitting patterns.[8][9]
Troubleshooting Workflow:
Caption: Workflow for structural elucidation of fluorinated impurities using NMR.
Detailed Protocol: A ¹⁹F-Centered NMR Approach for Structure Elucidation [9]
-
High-Resolution 1D NMR:
-
2D Correlation Spectroscopy:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment is essential for identifying which protons are directly coupled to which fluorine atoms, providing crucial connectivity information.
-
¹H-¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These standard experiments establish the carbon skeleton and the connectivity of protons to it.
-
¹⁹F-¹³C HMBC: This less common but powerful experiment can reveal long-range correlations between fluorine and carbon atoms, helping to piece together larger molecular fragments.[9]
-
-
Quantitative ¹⁹F NMR (qNMR):
-
For quantification, ¹⁹F NMR can be a highly accurate and precise method, often requiring minimal sample preparation.[14]
-
Procedure:
-
Accurately weigh the sample and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.[14]
-
Dissolve in an appropriate deuterated solvent (e.g., DMSO-d₆).[14]
-
Acquire the ¹⁹F NMR spectrum with a sufficiently long relaxation delay to ensure full relaxation of all fluorine nuclei.
-
Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated based on the integral ratio, the known concentration of the internal standard, and the number of fluorine atoms contributing to each signal.
-
-
This technical support guide provides a foundational framework for addressing the analytical challenges in the characterization of fluorinated impurities. By understanding the underlying principles and employing systematic troubleshooting strategies, researchers can enhance the accuracy and efficiency of their analytical workflows, ultimately ensuring the safety and quality of fluorinated pharmaceutical products.
References
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. (n.d.).
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (2017, October 18). National Center for Biotechnology Information.
- 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Royal Society of Chemistry.
- An Overview of Fluorine NMR - ResearchGate. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2). National Center for Biotechnology Information.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). LCGC International.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - ResearchGate. (2021, February 3).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). National Center for Biotechnology Information.
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry. (2019, February 25). ACS Publications.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014, December 29). National Center for Biotechnology Information.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). LCGC International.
- Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? (2023, April 27).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. (2025, August 5).
- Determination of fluorides in pharmaceutical products for oral hygiene - Journal of Food and Drug Analysis. (n.d.).
- Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs | Bentham Science Publishers. (2022, December 1).
- Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples - Diva-portal.org. (2020, February 28).
- Methods of Analysis for Fluorine - OUCI. (n.d.).
- Fluorine detection in organic compounds - Chemistry Stack Exchange. (2021, November 6).
- Fluorine Analysis - Analytik Jena. (n.d.).
- A Short Guide - BizNGO. (n.d.).
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1). LCGC International.
- Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.).
- Organofluorine chemistry - Wikipedia. (n.d.).
- Molecules | Special Issue : Insights for Organofluorine Chemistry - MDPI. (n.d.).
- Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials | Environmental Science & Technology. (n.d.). ACS Publications.
- Determination of Fluorine in Fluoro-Organic Compounds - DTIC. (n.d.).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Request PDF - ResearchGate. (2025, August 7).
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (Difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(Difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of several pharmaceutical agents, most notably the antiplatelet drug Ticagrelor. The efficiency, stereoselectivity, and scalability of its synthesis are of paramount importance for the pharmaceutical industry. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this key molecule, offering insights into the strategic choices made during process development and highlighting the advantages and disadvantages of each approach.
Introduction to the Core Challenge
The synthesis of (difluorophenyl)cyclopropanamine hydrochloride presents several key chemical challenges. These include the construction of the strained cyclopropane ring, the introduction of the difluorophenyl moiety, and, most critically, the establishment of the correct stereochemistry of the final amine product. The routes discussed below represent various strategies to address these challenges, each with its own set of compromises between factors like cost, yield, safety, and enantiomeric purity.
Route 1: Cyclopropanation of a Difluorophenyl-Substituted Alkene Followed by Curtius Rearrangement
This is one of the most widely documented approaches, starting from the readily available 3,4-difluorobenzaldehyde. The general strategy involves the formation of an α,β-unsaturated system, followed by cyclopropanation and subsequent conversion of a functional group to the amine.
Conceptual Workflow
Caption: General scheme for Route 1.
Key Experimental Considerations
The initial step typically involves a Wittig or Horner-Wadsworth-Emmons reaction to generate an alkene from 3,4-difluorobenzaldehyde.[1][2] The choice of the phosphorus ylide determines the nature of the α,β-unsaturated system, which can be an ester, nitrile, or another suitable group.
Cyclopropanation is a pivotal step. A common method involves the use of trimethylsulfoxonium iodide and a strong base like sodium hydride to generate the ylide for the cyclopropanation of the alkene.[1][2] For asymmetric synthesis, chiral catalysts or auxiliaries can be employed during this step.[1][2]
The conversion of the resulting cyclopropanecarboxylic acid derivative to the amine is often achieved via a Curtius rearrangement.[2] This involves the formation of a carbonyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. However, the use of potentially explosive azide reagents is a significant drawback for large-scale industrial synthesis.[2][3]
The final step is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid.[4][5]
Performance Metrics
| Parameter | Route 1 |
| Starting Material | 3,4-Difluorobenzaldehyde |
| Key Reactions | Wittig/HWE, Cyclopropanation, Curtius Rearrangement |
| Advantages | Readily available starting material, well-established reactions. |
| Disadvantages | Use of hazardous reagents (e.g., sodium azide), potentially long synthesis (8 steps reported in one instance).[3] |
| Stereocontrol | Can be achieved through asymmetric cyclopropanation or resolution of racemic intermediates.[1][2] |
Route 2: Synthesis via Stereoselective Reduction and Intramolecular Cyclization
This route commences with 1,2-difluorobenzene and builds the cyclopropane ring through an intramolecular reaction. A key feature of this approach is the use of a chiral catalyst to establish the desired stereocenter early in the synthesis.
Conceptual Workflow
Caption: General scheme for Route 2.
Key Experimental Considerations
The synthesis begins with a Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.[1][6] A crucial step is the subsequent stereoselective reduction of the ketone. This is often accomplished using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) with a borane source, which sets the stereochemistry of the resulting alcohol.[1][6]
The chiral alcohol is then subjected to an intramolecular cyclization. This can be achieved by reacting it with a phosphonate carbanion, such as that derived from triethyl phosphoacetate, in the presence of a strong base.[1][6] The resulting cyclopropyl carboxylate is then converted to the final amine through a series of steps, which may include hydrolysis to the carboxylic acid followed by a Curtius-type rearrangement or a Hofmann rearrangement of the corresponding amide.[5]
Performance Metrics
| Parameter | Route 2 |
| Starting Material | 1,2-Difluorobenzene |
| Key Reactions | Friedel-Crafts Acylation, Asymmetric Ketone Reduction, Intramolecular Cyclization |
| Advantages | Early introduction of stereochemistry, potentially avoiding late-stage resolutions. |
| Disadvantages | May require specialized and expensive chiral catalysts. |
| Stereocontrol | Achieved through the use of a chiral reducing agent.[1][6] |
Route 3: Cyclopropanation via Diazomethane Chemistry
An alternative approach to cyclopropanation involves the use of diazomethane or its derivatives. This method can be highly efficient but requires careful handling of the hazardous and explosive diazo compounds.
Conceptual Workflow
Caption: General scheme for Route 3.
Key Experimental Considerations
This route often starts with 3,4-difluorostyrene, which can be prepared from 3,4-difluorobenzaldehyde.[1][6] The key cyclopropanation step is then carried out using a diazo compound, such as ethyl diazoacetate, in the presence of a metal catalyst. Ruthenium-based catalysts, in conjunction with chiral ligands, have been shown to be effective for achieving high stereoselectivity in this transformation.[1][6]
Following the cyclopropanation, the resulting ester is hydrolyzed to the carboxylic acid. The acid is then converted to the amine, often through a Curtius rearrangement, as described in Route 1.[1][6]
Performance Metrics
| Parameter | Route 3 |
| Starting Material | 3,4-Difluorostyrene |
| Key Reactions | Metal-catalyzed Cyclopropanation with a Diazo Compound |
| Advantages | Potentially high efficiency and stereoselectivity with the right catalyst system. |
| Disadvantages | Use of highly reactive and potentially explosive diazo compounds. |
| Stereocontrol | Achieved through the use of a chiral metal catalyst during cyclopropanation.[1][6] |
Route 4: Synthesis via a Nitro Intermediate
This pathway also starts from 1,2-difluorobenzene but proceeds through a nitro-substituted intermediate.
Conceptual Workflow
Caption: General scheme for Route 4.
Key Experimental Considerations
This route begins with the Friedel-Crafts acylation of 1,2-difluorobenzene with 3-chloropropionyl chloride.[6][7] The resulting ketone is then converted to a nitro derivative.[6][7] Similar to Route 2, a stereoselective reduction of the ketone using a chiral oxazaborolidine catalyst is employed to create the desired stereocenter.[6][7]
The resulting chiral nitro alcohol undergoes an intramolecular cyclization, for example, through a Mitsunobu-type reaction, to form the nitrocyclopropane.[6][7] The final step to obtain the amine is the reduction of the nitro group, which can be achieved through catalytic hydrogenation.[6][7]
Performance Metrics
| Parameter | Route 4 |
| Starting Material | 1,2-Difluorobenzene |
| Key Reactions | Friedel-Crafts Acylation, Asymmetric Ketone Reduction, Intramolecular Cyclization, Nitro Reduction |
| Advantages | Avoids the use of azide reagents for amine formation. |
| Disadvantages | May involve multiple steps and potentially hazardous nitrating agents. |
| Stereocontrol | Achieved via asymmetric reduction of the ketone.[6][7] |
Summary and Outlook
The choice of a synthetic route for (difluorophenyl)cyclopropanamine hydrochloride is a complex decision that depends on a variety of factors, including the desired scale of production, cost of raw materials and reagents, safety considerations, and the required enantiomeric purity.
| Route | Key Features | Primary Advantages | Primary Disadvantages |
| 1 | Cyclopropanation of alkene, Curtius rearrangement | Utilizes readily available starting materials. | Use of hazardous azides. |
| 2 | Asymmetric reduction, intramolecular cyclization | Early introduction of stereochemistry. | Requires expensive chiral catalysts. |
| 3 | Catalytic cyclopropanation with diazo compounds | Potentially high efficiency and stereoselectivity. | Use of explosive diazo reagents. |
| 4 | Synthesis via a nitro intermediate | Avoids azide reagents. | Can be a lengthy process. |
For large-scale industrial production, routes that avoid hazardous reagents like azides and diazo compounds are generally preferred. Therefore, Route 2 and Route 4, which introduce stereochemistry early and avoid these reagents, are attractive options despite the potential need for specialized catalysts. Further process optimization to improve yields and reduce the cost of catalysts will continue to be a key area of research in the synthesis of this important pharmaceutical intermediate.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate synthesis.
- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN.
- Synthesis of fluorocyclopropanes from a α‐fluorostyrene and ethyl diazoacetate. - ResearchGate.
- Cyclopropanation - Wikipedia.
- The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH.
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC - NIH.
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC - NIH.
- Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed.
- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
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A Comparative Guide to the Cyclopropanation of Fluorinated Substrates for the Modern Chemist
Introduction: The Rising Value of Fluorinated Cyclopropanes
In the landscape of modern drug discovery and materials science, the cyclopropane ring has long been cherished for its unique conformational and electronic properties.[1] When this privileged motif is adorned with fluorine atoms, a synergistic enhancement of properties often emerges. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic profile, metabolic stability, lipophilicity, and binding affinity.[2] This powerful combination of a strained ring and the most electronegative element has made fluorinated cyclopropanes highly sought-after building blocks.
However, the synthesis of these valuable structures is not without its challenges. The presence of electron-withdrawing fluorine atoms on an alkene can significantly deactivate the double bond towards traditional cyclopropanation methods, demanding more specialized and robust chemical transformations. This guide provides an in-depth comparison of the leading methodologies for the cyclopropanation of fluorinated substrates, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic needs. We will delve into four major strategies: transition-metal catalysis, biocatalysis, the Simmons-Smith reaction, and ylide-based cyclopropanations.
Transition-Metal Catalysis: A Workhorse for Fluorinated Cyclopropanes
Transition-metal catalysis, particularly with rhodium and copper complexes, stands as a cornerstone for the synthesis of fluorinated cyclopropanes. These methods typically involve the reaction of a diazo compound with a fluorinated olefin, mediated by a metal catalyst that facilitates the transfer of a carbene equivalent.
Mechanistic Rationale
The generally accepted mechanism involves the reaction of the transition metal catalyst with the diazo compound to form a metal-carbene intermediate. This highly reactive species then undergoes a concerted or stepwise addition to the fluorinated alkene to furnish the cyclopropane ring. The choice of metal and its ligand sphere is crucial in controlling the efficiency and stereoselectivity of the reaction. For fluorinated substrates, the electrophilicity of the metal-carbene must be sufficient to overcome the deactivating effect of the fluorine substituents on the alkene.
Caption: Generalized mechanism for Rhodium-catalyzed cyclopropanation.
Yield Comparison
Rhodium-catalyzed cyclopropanation has proven to be a versatile method for a range of fluorinated olefins, delivering good to excellent yields.
| Fluorinated Alkene Substrate | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Monofluoroalkene | Ethyl diazoacetate | Rh₂(OAc)₄ | 85 | 70:30 | [3] |
| 1,1-Difluoroalkene | Ethyl diazoacetate | Rh₂(OAc)₄ | 78 | 65:35 | [3] |
| Trifluoromethylalkene | Ethyl diazoacetate | Rh₂(OAc)₄ | 65 | >95:5 | [3] |
| Monofluoroalkene | Donor-acceptor diazo | Rh₂(esp)₂ | 92 | >95:5 | [3] |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of a Monofluoroalkene
This protocol is adapted from Pons et al., Org. Lett. 2015, 17 (7), pp 1790–1793.[3]
-
To a stirred solution of the monofluoroalkene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add the rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Warm the mixture to 40 °C.
-
Add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction mixture at 40 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired fluorinated cyclopropane.
Biocatalysis: The Green and Highly Selective Approach
The emergence of biocatalysis has opened new avenues for the synthesis of fluorinated cyclopropanes with exceptional levels of stereocontrol. Engineered heme-containing proteins, particularly myoglobin variants, have been shown to catalyze the cyclopropanation of fluorinated styrenes with high efficiency and selectivity.[4][5]
Mechanistic Rationale
In this system, the engineered myoglobin acts as a carbene transferase. The iron-porphyrin cofactor of the enzyme reacts with a diazo reagent to form a reactive iron-porphyrin-carbene intermediate. This intermediate is precisely oriented within the enzyme's active site, which dictates the trajectory of the incoming fluorinated alkene, thereby controlling the stereochemical outcome of the cyclopropanation.
Caption: Experimental workflow for biocatalytic cyclopropanation.
Yield Comparison
Biocatalytic cyclopropanation demonstrates remarkable performance, especially for gem-difluorinated styrenes, a class of substrates that are often challenging for traditional methods.
| Fluorinated Alkene Substrate | Enzyme Variant | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| gem-Difluorostyrene | Mb(H64V,V68G,L69V) | 86 | >99:1 | 97:3 | [4] |
| 4-Methoxy-gem-difluorostyrene | Mb(H64V,V68G,L69V) | 88 | >99:1 | >99:1 | [4] |
| 4-Trifluoromethyl-gem-difluorostyrene | Mb(H64V,V68G,L69V) | 55 | >99:1 | >99:1 | [4] |
| (E)-β-Fluorostyrene | Mb(H64V,V68G,L69V) | 75 | 93:7 | 95:5 | [4] |
Experimental Protocol: Biocatalytic Cyclopropanation of gem-Difluorostyrene
This protocol is adapted from Hernandez, K. E., et al., Angew. Chem. Int. Ed. 2024, e202406779.[4]
-
Cultivate E. coli cells expressing the engineered myoglobin variant Mb(H64V,V68G,L69V) and harvest by centrifugation.
-
Resuspend the cell pellet in 50 mM sodium borate buffer (pH 9.0) to an optical density at 600 nm (OD₆₀₀) of 40.
-
In an anaerobic glovebox, add the gem-difluorostyrene substrate to a final concentration of 5 mM.
-
Initiate the reaction by adding diazoacetonitrile to a final concentration of 20 mM.
-
Seal the reaction vessel and incubate at room temperature with gentle shaking for 16 hours.
-
After the reaction period, extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure gem-difluorinated cyclopropane.
The Simmons-Smith Reaction: A Classic Method Adapted for Fluorinated Systems
The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3] While it is highly effective for electron-rich and unactivated alkenes, its application to electron-deficient fluorinated substrates can be challenging.
Mechanistic Rationale
The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid. This species then delivers a methylene group to the alkene in a concerted, stereospecific manner via a "butterfly" transition state. For fluorinated alkenes, the electrophilic nature of the zinc carbenoid is often insufficient to react efficiently with the electron-poor double bond.
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Yield Comparison
The yields of the Simmons-Smith reaction are highly dependent on the electronic nature of the fluorinated substrate. Modifications to the standard protocol are often necessary to achieve acceptable yields.
| Fluorinated Alkene Substrate | Reagents | Yield (%) | Reference |
| Cinnamyl alcohol | CH₂I₂, Zn-Cu | 57 | [1] |
| p-Trifluoromethyl cinnamyl alcohol | CH₂I₂, Zn-Cu | 16 | [1] |
| p-Trifluoromethyl cinnamyl alcohol | CH₂I₂, Zn-Cu, Et₂Zn (10 mol%) | 68 | [1] |
Experimental Protocol: Modified Simmons-Smith Cyclopropanation of an Electron-Deficient Alkene
This protocol is adapted from Andrade, C. K. Z., et al., Adv. Synth. Catal. 2023, 365, 1–8.[1]
-
To a flame-dried flask under an argon atmosphere, add a zinc-copper couple (2.2 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Add diiodomethane (2.0 mmol) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of the p-trifluoromethyl cinnamyl alcohol (1.0 mmol) in anhydrous DCE (2 mL).
-
To this mixture, add a 1.0 M solution of diethylzinc in hexanes (0.1 mmol, 10 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired cyclopropane.
Ylide-Based Cyclopropanation: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group to electron-deficient alkenes, such as α,β-unsaturated ketones (enones), to form cyclopropanes.[5] This method is particularly well-suited for fluorinated Michael acceptors.
Mechanistic Rationale
The reaction begins with the conjugate (1,4-) addition of the sulfur ylide to the α,β-unsaturated system, forming a stable enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the sulfonium group, which acts as a good leaving group, to close the three-membered ring. The use of a stabilized sulfoxonium ylide generally favors this 1,4-addition pathway, leading to the cyclopropane product.
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Yield Comparison
The Corey-Chaykovsky reaction can be highly effective for the cyclopropanation of fluorinated Michael acceptors, particularly nitro styrenes, often with excellent yields and good diastereoselectivity.
| Fluorinated Alkene Substrate | Ylide Precursor | Base | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| p-Fluoro-β-nitrostyrene | (CF₃CH₂)S(Ph)₂OTf | DBU | 95 | 88:12 | [6] |
| p-Trifluoromethyl-β-nitrostyrene | (CF₃CH₂)S(Ph)₂OTf | DBU | 92 | 85:15 | [6] |
| o-Chloro-β-nitrostyrene | (CF₃CH₂)S(Ph)₂OTf | DBU | 99 | 90:10 | [6] |
| Cyclohex-2-enone | Me₃S(O)I | KOH | 90-95 | - | [7] |
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of a Fluorinated Nitro Styrene
This protocol is adapted from Hock, K. J., et al., J. Org. Chem. 2017, 82 (15), pp 8233–8242.[6]
-
To a solution of the fluorinated sulfur ylide precursor, (2,2,2-trifluoroethyl)diphenylsulfonium triflate (1.2 mmol), in anhydrous acetonitrile (10 mL) at room temperature, add the fluorinated β-nitrostyrene (1.0 mmol).
-
Stir the mixture for 5 minutes.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) dropwise to the solution.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to afford the cis-configured trifluoromethyl cyclopropane.
Conclusion and Future Outlook
The synthesis of fluorinated cyclopropanes is a vibrant and evolving field, driven by the increasing demand for these unique structural motifs in medicinal and materials chemistry. This guide has compared four powerful methodologies, each with its own set of advantages and ideal applications.
-
Transition-metal catalysis offers broad applicability and good yields for a variety of fluorinated olefins.
-
Biocatalysis provides unparalleled stereoselectivity, particularly for challenging substrates like gem-difluoroalkenes, under mild, environmentally friendly conditions.
-
The Simmons-Smith reaction , while traditionally less effective for electron-poor alkenes, can be successfully adapted with modified reagents to provide a reliable route to certain fluorinated cyclopropanes.
-
The Corey-Chaykovsky reaction is a highly efficient method for the cyclopropanation of fluorinated Michael acceptors, often with excellent yields and diastereoselectivity.
The choice of method will ultimately depend on the specific fluorinated substrate, the desired stereochemistry, and the scale of the synthesis. As our understanding of these reactions deepens and new catalytic systems are developed, the synthetic toolbox for accessing these valuable fluorinated building blocks will undoubtedly continue to expand, enabling the creation of next-generation pharmaceuticals and advanced materials.
References
- Aggarwal, V. K., et al. (1997). Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides.
- Hernandez, K. E., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Andrade, C. K. Z., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.
- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1893.
- Ma, J-A., et al. (2009). Asymmetric Michael Addition of Sulfur Ylides to α,β-Unsaturated Ketones.
- Hock, K. J., et al. (2017). Corey–Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. The Journal of Organic Chemistry, 82(15), 8233–8242.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Pons, A., et al. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1790–1793.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Doyle, M. P., et al. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911–936.
- Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2369–2450.
- Füstner, A. (2001). Iron-Catalyzed Cross-Coupling Reactions.
- Chandrasekhar, S., et al. (2003). The first Corey–Chaykovsky epoxidation and cyclopropanation in ionic liquids. Tetrahedron Letters, 44(18), 3629-3630.
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A Senior Application Scientist's Guide to Stereoselective Catalyst Performance in Cyclopropylamine Synthesis
Introduction: The Strategic Imperative of Chiral Cyclopropylamines in Modern Drug Discovery
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a cornerstone in modern medicinal chemistry.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, profoundly influencing molecular conformation, metabolic stability, and binding affinity to biological targets.[2] When an amine functionality is introduced, the resulting cyclopropylamine scaffold becomes a privileged structure found in a multitude of therapeutic agents, from antidepressants to antiviral and anticancer compounds.[1]
However, the creation of stereochemically defined cyclopropylamines—where the relative and absolute configuration of substituents are precisely controlled—presents a formidable synthetic challenge. The successful navigation of this challenge is critical, as different stereoisomers of a drug can exhibit dramatically different efficacy and toxicity profiles. This guide offers a comparative analysis of the leading catalytic systems for the stereoselective synthesis of cyclopropylamines. We will move beyond a mere listing of methods to dissect the underlying principles of stereocontrol, compare performance with empirical data, and provide actionable experimental protocols for researchers at the forefront of pharmaceutical and agrochemical development.[3]
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of cyclopropylamines is primarily achieved through two strategic pathways: the cyclopropanation of a nitrogen-containing alkene (or its precursor) or the introduction of a nitrogen atom to a pre-existing cyclopropane scaffold. Catalysis is central to achieving high stereoselectivity in these transformations. We will focus on the most prevalent and powerful catalytic methods: transition-metal-catalyzed carbene/carbenoid transfer, directed carbenoid cyclopropanation, and organocatalytic cascade reactions.
Diagram of General Approaches
Caption: Major catalytic pathways to stereodefined cyclopropylamines.
Transition Metal-Catalyzed Carbene Transfer
This strategy is arguably the most powerful and versatile for constructing cyclopropanes. The core principle involves a transition metal catalyst that reacts with a diazo compound to generate a transient, electrophilic metal-carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring. The stereoselectivity is dictated by the chiral ligand environment around the metal center, which orchestrates the trajectory of the alkene's approach.[4]
Rhodium(II) Catalysis: The Workhorse of Asymmetric Cyclopropanation
Dirhodium(II) tetracarboxylates are exceptionally effective catalysts for these transformations.[5] The chiral ligands, typically derived from amino acids like prolinates or adamantylglycine, create a "chiral pocket" around the active site.[6][7]
Mechanism of Stereocontrol: The prevailing mechanism involves the formation of a rhodium-carbene. The alkene approaches this intermediate, and the chiral ligands on the catalyst sterically and electronically discriminate between the two prochiral faces of the alkene, favoring one transition state over the other. For donor-acceptor carbenes, the reaction is believed to be concerted but asynchronous.[6] The choice of ligand is paramount; for instance, adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄ have proven highly effective for electron-deficient alkenes due to favorable weak interactions between the catalyst and the substrate's carbonyl group.[6][8]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Performance Data: Rhodium(II) Catalysts
| Substrate Type | Catalyst | Diazo Reagent | Yield (%) | d.r. | e.e. (%) | Ref |
|---|---|---|---|---|---|---|
| Vinyl Carbamate | Rh₂(S-p-PhTPCP)₄ | Aryldiazoacetate | 95 | >20:1 | 98 | [9] |
| Acrylamide | Rh₂(S-TCPTAD)₄ | Vinyldiazoacetate | 71 | >20:1 | 84 | [6] |
| Styrene | Rh₂(S-DOSP)₄ | Vinyldiazoacetate | 85 | 10:1 | 98 | [7] |
| Electron-deficient Alkenes | Rh₂(OAc)₄ / Chiral Sulfide | Phenyldiazomethane | Good | - | >97 |[10] |
Causality & Insights: Rhodium catalysts demonstrate exceptional turnover numbers and functional group tolerance. The key to high stereoselectivity lies in matching the electronic properties of the diazo compound and alkene with the steric and electronic environment of the catalyst. For example, highly electron-donating "donor-acceptor" carbenes are more stable, leading to cleaner reactions and allowing for lower catalyst loadings.[11] However, the high cost of rhodium remains a significant consideration for large-scale synthesis.
Copper(I) Catalysis: A Cost-Effective and Versatile Alternative
Copper complexes, particularly with chiral bisoxazoline (BOX) or related ligands, are a highly attractive alternative to rhodium.[12] They are less expensive and have shown excellent efficacy in a wide range of asymmetric cyclopropanations.
Mechanism of Stereocontrol: Similar to rhodium, the reaction proceeds through a copper-carbene intermediate. The stereochemical outcome is highly dependent on the ligand's structure. Chiral bi-side-arm bisoxazoline ligands, for instance, create a deep chiral pocket that effectively shields one face of the approaching alkene, leading to high enantioselectivity even with challenging internal olefins and less reactive diazomalonates.[13][14]
Performance Data: Copper(I) Catalysts
| Substrate Type | Ligand | Diazo Reagent | Yield (%) | d.r. | e.e. (%) | Ref |
|---|---|---|---|---|---|---|
| Internal Olefin | Bi-side-arm BOX | Diazomalonate | 95 | - | 92 | [13] |
| Alkenyl Boronate | (S,S)-BOX | Trifluorodiazoethane | 77 | 95:5 | 97 | [2] |
| α,β-Unsaturated Amide | Chiral BOX | Sulfur Ylide | Excellent | >20:1 | 99 |[12] |
Causality & Insights: Copper catalysts are particularly useful for creating functionalized cyclopropanes that can be elaborated into amines. For example, the copper-catalyzed synthesis of cyclopropylboronates provides a versatile handle for subsequent amination reactions, offering a strategic route to valuable trans-2-arylcyclopropylamines.[2] The main challenge often lies in suppressing carbene dimerization, a common side reaction.[15]
Iron(III) Catalysis: An Emerging Earth-Abundant Solution
Iron, being earth-abundant and non-toxic, is an ideal candidate for sustainable catalysis. Recent breakthroughs have established iron(III)-porphyrin complexes as potent catalysts for asymmetric cyclopropanation.[16]
Mechanism of Stereocontrol: Unlike the concerted pathway often proposed for Rh(II) and Cu(I), recent studies suggest that iron(III)-porphyrin catalysis proceeds via a stepwise radical mechanism.[16][17] The Fe(III) complex acts as a metalloradical, reacting with the diazo compound to form an iron-stabilized organic radical. This radical adds to the alkene, followed by radical ring closure. Stereocontrol is imparted by the chiral porphyrin ligand, which dictates the conformation of the radical intermediate during the ring-closing step.[16][18]
Performance Data: Iron(III)-Porphyrin Catalysts
| Substrate Type | Catalyst | Diazo Reagent | Yield (%) | d.r. | e.e. (%) | Ref |
|---|---|---|---|---|---|---|
| Styrene | Chiral Fe(III)-Porphyrin | Trifluorodiazo-precursor | 96 | >20:1 | 95 | [16] |
| 4-MeO-Styrene | Chiral Fe(III)-Porphyrin | Trifluorodiazo-precursor | 94 | >20:1 | 95 | [16] |
| 4-CN-Styrene | Chiral Fe(III)-Porphyrin | Trifluorodiazo-precursor | 93 | >20:1 | 94 |[16] |
Causality & Insights: The radical mechanism of iron catalysis offers a distinct reactivity profile compared to Rh and Cu systems. This method has shown exceptional promise for the synthesis of trifluoromethyl-substituted cyclopropanes, a highly sought-after motif in medicinal chemistry. The use of an in situ generated diazo compound from a stable hydrazone precursor circumvents the need to handle toxic and unstable gaseous diazomethane derivatives.[16] While cobalt porphyrins can also catalyze this reaction, iron complexes with the same chiral ligand have demonstrated superior performance in certain cases.[15]
Directed Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which uses an organozinc carbenoid (typically from CH₂I₂ and a Zn-Cu couple), is a classic method for cyclopropanation.[5] Its modern utility in stereoselective synthesis stems from its susceptibility to substrate-directing groups. A proximal Lewis basic group on the substrate, such as a hydroxyl or an amine, can coordinate to the zinc reagent, delivering the methylene group to one face of the alkene with high diastereoselectivity.[19][20]
Mechanism of Stereocontrol: The reaction's diastereoselectivity is a direct consequence of chelation control. For an allylic amine or alcohol, the substrate adopts a conformation that minimizes steric strain, and the zinc carbenoid coordinates to both the heteroatom and the double bond. This pre-organization ensures a facial-selective intramolecular delivery of the CH₂ group.[21] The choice of protecting group on the nitrogen is crucial; for example, a N,N-dibenzylamino group directs syn-cyclopropanation, while a N-Boc-carbamate can direct anti-cyclopropanation.[20]
Caption: Typical workflow for a directed Simmons-Smith reaction.
Performance Data: Directed Simmons-Smith Reactions
| Substrate | Directing Group | Reagent | d.r. | Ref |
|---|---|---|---|---|
| 3-(N,N-dibenzylamino)cyclohexene | N,N-dibenzylamino | Zn(CH₂I)₂ | >99:1 (syn) | [20] |
| 3-(N-Boc-amino)cyclohexene | N-Boc-carbamate | CF₃CO₂ZnCH₂I | >99:1 (anti) | [20] |
| Chiral Allylic Amine (Pseudoephedrine aux.) | Hydroxyl + Amine | Zn(CH₂I)₂ | >95:5 | [22] |
| Chiral Enesulfinamide | Sulfinyl Group | Et₂Zn, CH₂I₂ | up to >20:1 |[23] |
Causality & Insights: This method leverages chirality already present in the substrate to achieve excellent diastereocontrol. It is particularly powerful for cyclic systems where conformational rigidity enhances the directing effect. The primary limitation is that it requires a pre-existing stereocenter and a directing group, making it a diastereoselective rather than a broadly enantioselective catalytic method. The development of chiral reagents or additives to achieve enantioselectivity in non-directed systems remains an active area of research.[5]
Organocatalytic Michael-Initiated Ring Closure (MIRC)
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of often-toxic and expensive metals. For cyclopropane synthesis, the Michael-Initiated Ring Closure (MIRC) is a prominent strategy.[24] This cascade reaction involves the conjugate addition of a nucleophile to a Michael acceptor that also contains a leaving group, followed by an intramolecular Sₙ2 reaction to close the three-membered ring.[25]
Mechanism of Stereocontrol: In a typical enantioselective variant, a chiral secondary amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde by forming a transient chiral enamine. This enamine then undergoes a stereoselective Michael addition to a substrate like a bromomalonate. The chiral environment created by the catalyst directs the facial selectivity of this addition. The resulting intermediate then undergoes an intramolecular cyclization with displacement of the bromide, setting up to three new stereocenters in a single, highly controlled operation.[26][27]
Performance Data: Organocatalytic MIRC
| Michael Acceptor | Nucleophile | Catalyst | Yield (%) | d.r. | e.e. (%) | Ref |
|---|---|---|---|---|---|---|
| Cinnamaldehyde | Dibenzyl bromomalonate | Diphenylprolinol TMS ether | 90 | >30:1 | 98 | [26] |
| Crotonaldehyde | Diethyl bromomalonate | Diphenylprolinol TMS ether | 85 | >30:1 | 92 |[26] |
Causality & Insights: The MIRC approach is exceptionally efficient, capable of constructing multiple C-C bonds and stereocenters in one pot.[27] The stereochemical outcome is controlled by the catalyst's ability to form a sterically defined enamine intermediate, which effectively blocks one face from attack. A fascinating aspect of this chemistry is its tunability; by simply changing the base used in the reaction (e.g., from 2,6-lutidine to NaOAc), the cyclopropane product can be made to undergo a subsequent stereoselective ring-opening, demonstrating the delicate control organocatalysis can exert over reaction pathways.[26][27] This method is particularly well-suited for creating highly functionalized cyclopropanes that are precursors to complex amine targets.
Head-to-Head Catalyst Comparison
| Catalyst Class | Typical Metals/Reagents | Key Strengths | Key Limitations | Best For... |
| Metal-Carbene | Rh(II), Cu(I), Fe(III) | Broad substrate scope, high enantioselectivity, high turnover numbers. | Cost and toxicity (Rh), carbene dimerization (Cu), newer technology (Fe). | General enantioselective synthesis from simple alkenes. |
| Simmons-Smith | Zn/Cu, Et₂Zn | Excellent diastereoselectivity, predictable outcomes, tolerant of many functional groups. | Requires substrate with directing group, not a catalytic enantioselective method. | Diastereoselective synthesis from chiral allylic amines/alcohols. |
| Organocatalytic | Chiral Amines | Metal-free, high efficiency (cascade), mild conditions, creates high complexity. | Substrate scope can be limited to activated systems (e.g., enals). | Building complex, highly functionalized cyclopropane precursors. |
Featured Experimental Protocols
Protocol 1: Iron-Catalyzed Asymmetric Cyclopropanation of Styrene
(Adapted from Zhang, X. P. et al., Nature Chemistry, 2023)[16]
This protocol describes the highly enantioselective synthesis of a trifluoromethyl-substituted cyclopropane, a precursor for valuable chiral amines, using an advanced iron-porphyrin catalyst.
Materials:
-
Chiral Iron(III)-Porphyrin Catalyst [Fe(P3)Cl] (1.0 mol%)
-
Styrene (1.0 equiv)
-
Trifluorodiazoethane precursor (Hydrazone 1, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
4Å Molecular Sieves (MS, 100 mg per 0.2 mmol styrene)
-
Toluene (Solvent)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chiral iron catalyst (1.0 mol%), Cs₂CO₃ (2.0 equiv), and 4Å MS.
-
Seal the vial and purge with argon for 5 minutes.
-
Add anhydrous toluene, followed by styrene (1.0 equiv).
-
Add the hydrazone precursor (1.2 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC for completion.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure cyclopropane product.
-
Determine diastereomeric ratio (d.r.) by ¹H NMR and enantiomeric excess (e.e.) by chiral HPLC analysis.
Self-Validation: The high stereoselectivity (>20:1 d.r., >94% e.e.) is a direct indicator of the catalyst's performance and the integrity of the protocol. Any significant deviation suggests issues with reagent purity, catalyst integrity, or atmospheric control.
Protocol 2: Organocatalytic Cascade Synthesis of a Chiral Cyclopropane
(Adapted from Wang, W. et al., J. Am. Chem. Soc., 2007)[26]
This protocol details the synthesis of a densely functionalized cyclopropane via a Michael-Initiated Ring Closure catalyzed by a chiral prolinol derivative.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 20 mol%)
-
Cinnamaldehyde (1.0 equiv)
-
Diethyl bromomalonate (1.2 equiv)
-
2,6-Lutidine (1.1 equiv)
-
Chloroform (CHCl₃, Solvent)
Procedure:
-
To a vial containing a magnetic stir bar, add the α,β-unsaturated aldehyde (cinnamaldehyde, 1.0 equiv) and the chiral catalyst (20 mol%).
-
Add chloroform as the solvent and cool the mixture to the specified temperature (e.g., 4 °C).
-
Add the bromomalonate (1.2 equiv) followed by the base (2,6-lutidine, 1.1 equiv).
-
Stir the reaction at this temperature for the required duration (e.g., 48 hours), monitoring by TLC.
-
Once the starting aldehyde is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropane product.
-
Determine the d.r. by ¹H NMR analysis of the crude reaction mixture and the e.e. by chiral HPLC analysis of the purified product.
Self-Validation: The extremely high diastereoselectivity (>30:1) is characteristic of this cascade. The formation of a single major diastereomer confirms the highly organized transition state enabled by the organocatalyst.
Conclusion and Future Outlook
The stereoselective synthesis of cyclopropylamines has matured significantly, with robust catalytic solutions available across several mechanistic classes.
-
Rhodium and Copper catalysts remain the gold standard for general-purpose asymmetric cyclopropanation due to their broad applicability and well-understood stereochemical models.
-
Iron catalysis is a highly promising frontier, offering a sustainable and potentially unique mechanistic pathway for accessing valuable fluorinated building blocks.
-
Directed Simmons-Smith reactions provide unparalleled diastereocontrol when a chiral substrate is in hand, making it a powerful tool in target-oriented synthesis.
-
Organocatalysis excels in the rapid construction of molecular complexity, offering metal-free routes to highly functionalized cyclopropanes.
The choice of catalyst is not a matter of "best" but "most suitable" for the specific synthetic challenge, balancing factors of substrate scope, desired stereochemistry, cost, and scale. Future innovations will likely focus on expanding the capabilities of earth-abundant metal catalysts, designing novel organocatalytic cascades, and developing catalytic systems that operate with even higher efficiency and under greener reaction conditions, further empowering the chemists who build the medicines of tomorrow.
References
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- Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. (2023).
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2013). Chemical Science. [Link]
- Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. (2017). Journal of the American Chemical Society. [Link]
- Asymmetric Cyclopropan
- Stereoselective Cyclopropanation Reactions. (2003). Chemical Reviews. [Link]
- Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. (2002).
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalon
- Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. (2010). The Journal of Organic Chemistry. [Link]
- Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. (2017). Journal of the American Chemical Society. [Link]
- Cyclopropanation Strategies in Recent Total Syntheses. (2021). Chemical Reviews. [Link]
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboron
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalon
- Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. (2003). Organic Letters. [Link]
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. (1996). Journal of the American Chemical Society. [Link]
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. (2024). Organic Letters. [Link]
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalon
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Journal of Pharmaceutical Reports. [Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules. [Link]
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2020). ChemRxiv. [Link]
- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023).
- Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews. [Link]
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Emory University. [Link]
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. (2020).
- Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (n.d.).
- Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. (n.d.).
- In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. (2021).
- Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2007). Organic Chemistry Portal. [Link]
- Organocatalytic Enantioselective Cascade Michael-alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2007). Journal of the American Chemical Society. [Link]
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2021).
- Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. (n.d.).
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]
- Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024).
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A Comparative Guide to the Scalable Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(3-Fluorophenyl)cyclopropanamine
The 1-arylcyclopropanamine motif is a privileged scaffold in medicinal chemistry, prized for the conformational rigidity and unique metabolic profile imparted by the cyclopropane ring. The specific incorporation of a fluorine atom at the 3-position of the phenyl ring further modulates the electronic and lipophilic properties, often enhancing target binding affinity and improving pharmacokinetic parameters. Consequently, 1-(3-Fluorophenyl)cyclopropanamine is a critical intermediate for a range of advanced therapeutic agents.
As drug candidates advance through clinical trials towards commercialization, the demand for a robust, economical, and safe manufacturing process becomes paramount. A laboratory-scale synthesis, while elegant, may not be suitable for pilot-plant or commercial-scale production due to hazardous reagents, extreme reaction conditions, or prohibitive costs. This guide evaluates two distinct and industrially relevant synthetic strategies, providing the technical data and expert analysis necessary for informed process development decisions.
Comparative Protocols: Two Roads to a Key Intermediate
We will dissect two primary, scalable routes to the target molecule:
-
Protocol A: The Titanium-Mediated Cyclopropanation Route (Kulinkovich-Szymoniak Reaction) . A direct and convergent approach starting from a commercially available nitrile.
-
Protocol B: The Classical Carboxylic Acid Rearrangement Route (Curtius Rearrangement) . A multi-step but well-established pathway proceeding through a carboxylic acid intermediate.
Protocol A: Titanium-Mediated Synthesis via Kulinkovich-Szymoniak Reaction
This protocol leverages the powerful Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction, to construct the cyclopropylamine core in a single, transformative step from a nitrile.[1][2]
Scientific Rationale: The reaction mechanism involves the in situ formation of a titanacyclopropane intermediate from a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium(IV) alkoxide.[3][4] This highly reactive species then adds across the carbon-nitrogen triple bond of the nitrile (3-fluorobenzonitrile). Subsequent treatment with a Lewis acid facilitates the rearrangement of the resulting azatitanacycle to furnish the primary cyclopropylamine.[1] This approach is attractive for its convergency, directly assembling the key structural features.
-
Titanacyclopropane Formation: A solution of titanium(IV) isopropoxide in an anhydrous ethereal solvent (e.g., THF, Et₂O) is cooled to 0 °C under an inert atmosphere (N₂ or Ar). Two equivalents of ethylmagnesium bromide are added dropwise, maintaining the temperature. The mixture is stirred, allowing for the formation of the reactive titanacyclopropane intermediate.
-
Nitrile Addition: A solution of 3-fluorobenzonitrile in the same anhydrous solvent is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until analysis (TLC, LC-MS) indicates complete consumption of the nitrile.
-
Hydrolysis and Ring Closure: The reaction is cooled again, and an aqueous solution of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid is carefully added to hydrolyze the intermediate and promote the final ring closure to the amine.
-
Work-up and Isolation: The reaction mixture is quenched with an aqueous base (e.g., NaOH) to precipitate titanium salts. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
Salt Formation: The combined organic extracts are dried and concentrated. The resulting crude amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the 1-(3-Fluorophenyl)cyclopropanamine hydrochloride salt, which is then isolated by filtration and dried.
Caption: Workflow for Protocol A (Kulinkovich-Szymoniak).
Protocol B: Classical Synthesis via Curtius Rearrangement
This protocol follows a more traditional, linear sequence starting from the corresponding carboxylic acid, 1-(3-fluorophenyl)cyclopropanecarboxylic acid.[5] The key transformation is the Curtius rearrangement, which converts an acyl azide into an isocyanate, subsequently trapped to form the amine.[6][7]
Scientific Rationale: The Curtius rearrangement is a robust and reliable method for converting carboxylic acids to amines with the loss of one carbon atom (as CO₂).[8] The synthesis begins with the formation of the requisite cyclopropanecarboxylic acid. This acid is then activated and converted to an acyl azide. Upon thermal or photochemical induction, the acyl azide rearranges with the loss of dinitrogen gas to form a highly reactive isocyanate intermediate.[7] This intermediate is not isolated but is trapped in situ. Hydrolysis with aqueous acid yields the primary amine directly. This pathway, while longer, often involves more manageable reagents and well-understood transformations.
-
Carboxylic Acid Synthesis: 1-(3-fluorophenyl)cyclopropanecarboxylic acid is synthesized. A common scalable method involves the phase-transfer-catalyzed cyclopropanation of 3-fluorophenylacetonitrile with 1,2-dibromoethane, followed by vigorous hydrolysis of the resulting cyclopropylnitrile to the carboxylic acid.
-
Acyl Azide Formation: The carboxylic acid is converted to an activated form, typically the acid chloride, by reacting with thionyl chloride or oxalyl chloride. The crude acid chloride is then carefully reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.
-
Curtius Rearrangement & Trapping: The solution containing the acyl azide is heated (typically 60-100 °C). The rearrangement occurs, releasing N₂ gas (requires careful off-gassing on scale) to form the isocyanate.
-
Hydrolysis to Amine: An aqueous acid solution (e.g., HCl) is added to the isocyanate-containing mixture. This hydrolyzes the isocyanate to a carbamic acid, which decarboxylates to yield the primary amine.
-
Isolation: The reaction mixture is worked up by basifying to a neutral or slightly basic pH and extracting the free amine with an organic solvent.
-
Salt Formation: As in Protocol A, the combined organic extracts are dried, concentrated, and treated with HCl to precipitate and isolate the final hydrochloride salt.
Caption: Workflow for Protocol B (Curtius Rearrangement).
Scalability Assessment: A Head-to-Head Comparison
The choice between these protocols in a drug development setting hinges on a multi-faceted analysis of their scalability.
| Parameter | Protocol A: Kulinkovich-Szymoniak | Protocol B: Curtius Rearrangement |
| Starting Material | 3-Fluorobenzonitrile (Readily available, moderate cost) | 3-Fluorophenylacetonitrile & 1,2-Dibromoethane (Readily available, lower cost) |
| Number of Steps | 2-3 (Convergent) | 4-5 (Linear) |
| Key Reagents | EtMgBr (Pyrophoric, requires careful handling), Ti(OiPr)₄ (Stoichiometric, moisture-sensitive, moderate cost) | SOCl₂, Sodium Azide (Potentially explosive, toxic), Conc. HCl |
| Process Safety | High Concern: Use of pyrophoric Grignard reagent requires specialized equipment. Reaction is highly exothermic. | High Concern: Use of sodium azide requires strict protocols to prevent detonation. N₂ gas evolution must be managed. |
| Operational Complexity | High. Requires strictly anhydrous conditions and inert atmosphere. Handling of titanium byproducts can be cumbersome. | Moderate. Multiple steps increase operational time. Handling of acyl azide requires expertise. |
| Atom Economy | Moderate. Stoichiometric use of titanium and Grignard reagents generates significant salt and metal waste streams. | Poor. Steps involve activating agents (SOCl₂) and loss of N₂ and CO₂. |
| Potential Yield | Moderate to Good (Reported yields for similar reactions are often 50-70%) | Good to Excellent (Each step is typically high-yielding, >80%) |
| Purification | Can be challenging due to titanium byproducts. Final salt precipitation is key. | Generally straightforward, with isolation of stable intermediates possible. |
Expert Analysis and Recommendation
Protocol A (Kulinkovich-Szymoniak) offers the allure of a highly convergent and rapid synthesis. For discovery and early-stage development where speed is critical, this may be an attractive option. However, its scalability is severely hampered by several factors. The stoichiometric use of titanium(IV) isopropoxide is not only a significant cost driver but also generates a large volume of titanium oxide waste, which is difficult to handle and dispose of. Furthermore, the large-scale use of Grignard reagents necessitates significant engineering controls to manage their pyrophoric nature and exothermic reactivity. These challenges make Protocol A a high-risk, high-cost option for commercial manufacturing.
Protocol B (Curtius Rearrangement) , while more linear and involving more operational steps, presents a more pragmatic path for scalable synthesis. The starting materials are inexpensive, and the individual transformations are well-precedented in industrial settings.[9][10] The primary scalability challenge lies in the safe handling of sodium azide and the controlled thermal decomposition of the acyl azide intermediate.[11] Modern process chemistry has developed robust engineering solutions for managing these risks, including continuous flow reactors which can minimize the quantity of hazardous intermediate present at any given time.[11] The ability to isolate and purify stable intermediates (the carboxylic acid) provides critical quality control points, which is a significant advantage in pharmaceutical manufacturing.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Quality in Pharmaceutical Intermediates: The Case of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid.
- IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Google Patents. (1986). Process for the manufacture of cyclopropylamine. US4590292A.
- Google Patents. (1973). Process for manufacturing cyclopropylamine. US3711549A.
- Espacenet. (1986). Process for the manufacture of cyclopropylamine. Patent EP0205403.
- Google Patents. (1998). METHOD FOR PRODUCING 1-ARYL-3-CYCLOPROPYL-1,3-PROPANDIONS. DE69814637D1.
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- Wikipedia. (n.d.). Curtius rearrangement.
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. WO2013144295A1.
- Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
- Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
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- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
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- PubChem. (n.d.). This compound.
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- Oakwood Chemical. (n.d.). 1-(3-Fluorophenyl)cyclopropanamine.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications.
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comparative analysis of fluorinated vs. non-fluorinated cyclopropylamines in synthesis
Introduction: The Enduring Appeal of a Strained Ring in Modern Chemistry
The cyclopropylamine moiety is a cornerstone in medicinal chemistry and agrochemical design.[1][2] This small, three-membered ring, combined with a reactive amino group, offers a unique structural and electronic profile that has proven invaluable for developing novel therapeutic agents and functional molecules.[1][3] The inherent ring strain of approximately 27 kcal/mol dictates its reactivity, while its rigid structure provides a conformational constraint that can enhance binding affinity to biological targets.[1][4] From antidepressants like Tranylcypromine, which inhibits monoamine oxidase (MAO), to modern kinase inhibitors, the cyclopropylamine scaffold is a privileged structure.[4][5]
As synthetic strategies evolve, so too does our ability to fine-tune this valuable motif. The strategic introduction of fluorine—the most electronegative element—onto the cyclopropane ring represents a significant leap forward. Fluorination is a well-established strategy in drug design, known to modulate key properties such as metabolic stability, lipophilicity (logP), and acidity/basicity (pKa).[6][7][8] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated cyclopropylamines, offering field-proven insights into their synthesis, properties, and applications to empower researchers in making informed decisions for their synthetic campaigns.
The Non-Fluorinated Cyclopropylamine: A Versatile Mainstay
The synthesis of non-fluorinated cyclopropylamines has a rich history, with a diverse toolkit of methods available to the modern chemist. These methods have been refined over decades to offer high levels of stereocontrol and functional group tolerance.[9][10]
Key Synthetic Strategies
Classical and modern approaches to non-fluorinated cyclopropylamines each offer distinct advantages depending on the target molecule and available starting materials.
-
[2+1] Cycloaddition Reactions: This is the most direct approach, involving the reaction of an alkene with a carbene or carbenoid.[11][12]
-
Simmons-Smith Reaction: A reliable and stereospecific method using a zinc-copper couple and diiodomethane.[11][13] The directing effect of nearby hydroxyl groups is a key feature, enabling high diastereoselectivity.[11]
-
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium(II) and copper(I) effectively decompose diazo compounds to generate metal carbenoids, which react with a wide array of alkenes.[11][14] This method is particularly powerful for asymmetric synthesis through the use of chiral ligands.[15][16]
-
-
Rearrangement and Ring-Closure Reactions:
-
Curtius Rearrangement: A widely used classical method involving the thermal or photochemical rearrangement of a cyclopropyl acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[2][9]
-
Kulinkovich-Szymoniak Reaction: This powerful reaction utilizes Grignard reagents and titanium(IV) isopropoxide to transform nitriles or amides directly into primary cyclopropylamines.[9][17] It offers a direct and often simpler route compared to multi-step sequences.[17]
-
Intramolecular Cyclization: Treatment of 1,3-dihaloalkanes with a nitrogen source or appropriately substituted haloamines with a base can afford cyclopropylamines via intramolecular nucleophilic substitution.[12]
-
-
Modern C-H Functionalization:
Below is a generalized workflow illustrating the strategic decision-making process in synthesizing a substituted cyclopropylamine.
Caption: Decision workflow for synthesizing non-fluorinated cyclopropylamines.
The Fluorinated Cyclopropylamine: A Tool for Precision Engineering
The introduction of fluorine onto the cyclopropane ring is a more recent and nuanced endeavor.[20] The synthetic challenge lies in controlling the position and stereochemistry of the C-F bond, which in turn precisely dictates the molecule's final properties.
Key Synthetic Strategies
Methods for synthesizing fluorinated cyclopropylamines often involve either building the ring with a fluorine atom already present on one of the precursors or by late-stage fluorination.
-
Cyclopropanation of Fluoroalkenes: A common strategy involves the [2+1] cycloaddition of a carbene or carbenoid to a vinyl fluoride.[7] Transition metal catalysis is frequently employed to control the stereochemical outcome.[7]
-
Ring-Opening Fluorination: Oxidative ring-opening of cyclopropylamides using photoredox catalysis can generate fluorinated imines, which can then be converted to the desired amines.[21] This method provides access to γ-fluorinated amine derivatives.
-
From Fluorinated Precursors: A multi-step approach can be employed where a fluorinated cyclopropane scaffold, such as a fluorocyclopropanecarboxylic acid, is synthesized first.[22][23] This intermediate can then be converted to the amine via standard functional group interconversions like the Curtius rearrangement.[23]
The decision to fluorinate a molecule is driven by the desire to modulate its properties in a predictable way. The powerful electron-withdrawing nature of fluorine has profound stereoelectronic effects.[24][25]
Comparative Analysis: Head-to-Head Performance
The true value of this comparison lies in understanding the causal relationships between fluorination and the resulting changes in chemical and biological properties. Choosing between a fluorinated and non-fluorinated analog is a strategic decision based on the desired outcome, whether it's enhancing metabolic stability, altering receptor selectivity, or improving brain penetration.[7]
Physicochemical Properties: The Impact of Electronegativity
The introduction of fluorine dramatically alters the electronic landscape of the cyclopropylamine ring. This is most evident in its effect on basicity (pKa) and lipophilicity (logP).
| Property | Non-Fluorinated (Cyclopropylamine) | Fluorinated (2-Fluorocyclopropylamine) | Rationale & Field Insight |
| Basicity (pKa) | Higher | Lower | The potent inductive electron-withdrawing effect of fluorine destabilizes the conjugate acid (R-NH₃⁺), making the amine less basic. Calculated gas-phase proton affinities are significantly lower for fluorinated analogs.[6][24] This is a critical consideration for drug design, as pKa influences solubility, cell permeability, and target binding at physiological pH. |
| Lipophilicity (logP) | Lower | Higher | Fluorine is considered "lipophilic" in many contexts, and its introduction generally increases a molecule's logP.[6] This can enhance membrane permeability and brain penetration but may also increase binding to off-target hydrophobic pockets or metabolic enzymes like P450s if not carefully managed. |
| Conformational Preference | Flexible rotation of the amino group. | Rotation is more restricted. The C-F bond influences the stability of different conformers through hyperconjugative interactions (e.g., nN → σ*CF).[24][25] | Fluorine's stereoelectronic effects can lock the molecule into a more specific conformation.[25] This pre-organization can be entropically favorable for binding to a specific receptor but may be detrimental if the preferred conformation is not the bioactive one. |
| C-H Bond Strength | Standard | Stronger C-H bonds adjacent to fluorine. | The C-F bond strengthens adjacent C-H bonds, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This is a primary reason for incorporating fluorine to block metabolic "hot spots" and increase a drug's half-life. |
The following diagram illustrates the key property shifts induced by fluorination.
Caption: Impact of fluorination on key physicochemical properties.
Biological Activity: A Tale of Two Inhibitors
A direct comparison of biological activity often provides the most compelling evidence for the strategic use of fluorine. Let's consider the inhibition of tyramine oxidase, an enzyme related to the MAO family, by tranylcypromine and its fluorinated analog.
| Compound | Structure | Tyramine Oxidase Inhibition (IC₅₀) | Key Insight |
| Tranylcypromine (Non-Fluorinated) | trans-2-phenylcyclopropylamine | ~10x Higher IC₅₀ (Less Potent) | A well-established MAO inhibitor.[4][5] |
| trans-2-Fluoro-2-phenylcyclopropylamine | Fluorine cis to the amino group. | ~10x Lower IC₅₀ (More Potent) | The fluorinated analog shows a significant increase in potency.[26] Structural analysis suggests that the fluorine atom in a cis relationship to the amino group enhances binding or the inhibitory mechanism.[26] This highlights that the effect of fluorine is not merely electronic but also steric and conformational. |
Experimental Protocols: A Practical Guide
To ensure this guide is a self-validating system, the following are detailed, field-tested protocols for the synthesis of representative non-fluorinated and fluorinated cyclopropylamines.
Protocol 1: Synthesis of a trans-2-Substituted-Cyclopropylamine (Non-Fluorinated)
This protocol is adapted from a highly diastereoselective synthesis from α-chloroaldehydes, which proceeds via a zinc homoenolate intermediate.[2][27]
Objective: To synthesize trans-N-benzyl-2-phenylcyclopropan-1-amine.
Materials:
-
2-Chloro-2-phenylacetaldehyde
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Iodine (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzylamine
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Activation of Zinc: In an oven-dried, nitrogen-flushed flask, add zinc dust (2.2 equiv). Gently heat under vacuum and cool under nitrogen. Add anhydrous THF, followed by a crystal of iodine. Stir until the color dissipates.
-
Formation of Carbenoid: Cool the suspension to 0 °C. Add diiodomethane (1.0 equiv) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to form the bis(iodozincio)methane reagent.
-
Homoenolate Formation: Cool the reagent to -40 °C. Add a solution of 2-chloro-2-phenylacetaldehyde (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at -40 °C for 2 hours.
-
Amine Trapping: Add a solution of benzylamine (1.2 equiv) in anhydrous THF, followed by anhydrous DMF (1.5x the volume of THF).
-
Ring Closure: Warm the reaction to room temperature and then heat at 85 °C for 18 hours. The use of DMF is crucial to inhibit cis/trans isomerization and ensure high trans selectivity.[27]
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired trans-cyclopropylamine.
Protocol 2: Synthesis of a Fluorinated 2-Phenylcyclopropylmethylamine
This protocol is based on the [2+1] cycloaddition to an aromatic vinyl fluoride, a key step in synthesizing selective 5-HT₂C receptor agonists.[7]
Objective: To synthesize 1-((1R,2S)-2-(4-fluorophenyl)-2-fluorocyclopropyl)methanamine.
Materials:
-
1-Fluoro-4-(1-fluorovinyl)benzene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Hydrazine monohydrate (N₂H₄·H₂O)
Procedure:
-
Cyclopropanation: To a solution of 1-fluoro-4-(1-fluorovinyl)benzene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in DCM at 0 °C, add ethyl diazoacetate (1.2 equiv) in DCM dropwise over 2 hours. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with saturated NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain the fluorinated cyclopropyl ester.
-
Reduction to Alcohol: In an oven-dried, nitrogen-flushed flask, prepare a suspension of LAH (1.5 equiv) in anhydrous diethyl ether at 0 °C. Add a solution of the cyclopropyl ester (1.0 equiv) in diethyl ether dropwise. Stir for 2 hours at 0 °C.
-
Workup: Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting salts and wash thoroughly with ether. Concentrate the filtrate to yield the crude cyclopropylmethanol.
-
Mitsunobu Reaction: To a solution of the alcohol (1.0 equiv), phthalimide (1.2 equiv), and PPh₃ (1.2 equiv) in anhydrous THF at 0 °C, add DEAD (1.2 equiv) dropwise. Stir at room temperature for 16 hours.
-
Deprotection: Concentrate the reaction mixture and purify the crude phthalimide intermediate by chromatography. Dissolve the intermediate in ethanol and add hydrazine monohydrate (5.0 equiv). Reflux for 4 hours.
-
Final Purification: Cool to room temperature, filter the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in ether and extract with 1M HCl. Basify the aqueous layer with NaOH and extract with ether. Dry the organic layers and concentrate to yield the final primary fluorinated cyclopropylamine.
Conclusion and Future Outlook
The choice between fluorinated and non-fluorinated cyclopropylamines is a nuanced decision guided by the specific goals of a synthetic project. Non-fluorinated variants remain the workhorse of many synthetic endeavors, backed by a vast and robust arsenal of synthetic methods.[10] They provide a reliable and versatile platform for introducing the valuable cyclopropylamine motif.
Conversely, fluorinated cyclopropylamines represent a more specialized tool for fine-tuning molecular properties.[6][20] The strategic incorporation of fluorine allows for the precise modulation of basicity, lipophilicity, and metabolic stability—attributes that are paramount in drug discovery.[7] While their synthesis can be more challenging, the payoff in improved pharmacological profiles is often substantial. As synthetic methodologies for stereocontrolled fluorination continue to advance, we can expect to see an even wider application of these powerful building blocks in the next generation of pharmaceuticals and advanced materials.
References
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- Rousseaux, S. & Fagnou, K. (2011).
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- Freitas, M. P. (2025).
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validation of analytical methods for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride
An Objective Comparison of Analytical Method Validation Strategies for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride
A Senior Application Scientist's Guide to Method Selection and Validation
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The choice of analytical technique is not merely a procedural step but a foundational decision that impacts data reliability, resource allocation, and regulatory compliance.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, comparing the high-specificity chromatographic approach with the robust, classic titrimetric method. The objective is to equip you with the rationale to select and validate the most appropriate analytical procedure for your specific needs, be it for purity assessment of the active pharmaceutical ingredient (API) or for routine quality control.
All methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a framework that is both scientifically sound and regulatorily robust.[1][2][3][4]
Pillar 1: The Foundation - Core Principles of Analytical Validation
Before comparing specific methods, it is crucial to understand the universal parameters that define a validated analytical procedure. According to ICH Q2(R2) guidelines, the objective of validation is to demonstrate that a method is fit for its intended purpose.[5] This "fitness for purpose" is established by assessing a series of performance characteristics.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Overall Analytical Method Validation Workflow."
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][5]
Pillar 2: Comparative Analysis of Core Methodologies
We will now compare two primary methods for the assay of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Non-Aqueous Potentiometric Titration.
Method A: Reversed-Phase HPLC (Assay and Impurity Profiling)
RP-HPLC is the workhorse of the modern pharmaceutical analysis laboratory. Its strength lies in its high resolving power, allowing for the simultaneous separation and quantification of the main component and its potential impurities. This makes it an indispensable tool for specificity-indicating assays.[8]
Causality Behind Experimental Choices:
-
Column: An Inertsil ODS-3 (or equivalent L1 packing) C18 column is selected for its proven robustness and excellent retention of polar and non-polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.[9]
-
Mobile Phase: A gradient elution with a buffered aqueous phase (0.1% Orthophosphoric Acid) and an organic modifier (Acetonitrile) is chosen. The acidic pH (adjusted to ~3.2) ensures that the primary amine of the analyte is consistently protonated (as the hydrochloride salt), leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the silica support.[9]
-
Detection: UV detection at 220 nm is selected. While not a specific chromophore, this wavelength provides a strong signal for the phenyl group, ensuring high sensitivity for both the main compound and related impurities that share this structural feature.[9]
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Experimental Workflow for RP-HPLC Analysis."
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water, pH adjusted to 3.2 with Triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (30% B), 5-10 min (30% to 80% B), 10-12 min (80% B), 12-15 min (80% to 30% B), 15-20 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Perform serial dilutions to create calibration standards ranging from 0.005 mg/mL to 1.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent.
-
-
Validation Procedure:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) and spike the sample with known impurities to demonstrate peak purity and resolution.
-
Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis (Peak Area vs. Concentration).
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate analyses of a single sample preparation.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOQ/LOD: Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) from injections of dilute solutions.[10]
-
Method B: Non-Aqueous Potentiometric Titration (Assay)
Titrimetry is a classic, absolute analytical method that determines the total amount of a substance based on a complete chemical reaction with a reagent of known concentration (the titrant). For an amine hydrochloride, a non-aqueous titration is required because the basicity of the amine is enhanced in a non-aqueous solvent, providing a much sharper and more distinct titration endpoint compared to titration in water.[11]
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is used as the solvent. It is a weak acid and does not compete with the strong acid titrant, but it is acidic enough to dissolve the amine salt.
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid is a very strong acid in this medium, ensuring a stoichiometric and complete reaction with the amine base.
-
Endpoint Detection: A potentiometric endpoint using a pH electrode is superior to a colorimetric indicator. It provides an objective, instrument-based determination of the equivalence point from the inflection of the titration curve, enhancing accuracy and precision.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Experimental Workflow for Non-Aqueous Titration."
-
Reagent Preparation:
-
Prepare and standardize 0.1 N Perchloric Acid titrant against primary standard potassium hydrogen phthalate (KHP).
-
-
Sample Preparation:
-
Accurately weigh, in triplicate, approximately 150-200 mg of this compound into a 150 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
-
Titration Procedure:
-
Immerse a combination pH electrode (calibrated for non-aqueous use) into the sample solution.
-
Titrate with the standardized 0.1 N Perchloric Acid, recording the potential (mV) and the volume of titrant added.
-
Continue the titration past the equivalence point to ensure the full inflection curve is captured.
-
-
Endpoint Determination & Calculation:
-
Determine the equivalence point volume from the point of maximum change in mV/mL (the first or second derivative of the titration curve).
-
Calculate the assay percentage using the formula: % Assay = (V * N * MW) / (W * 10) Where: V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular Weight of analyte (189.65 g/mol ), W = Weight of sample (g).
-
-
Validation Procedure:
-
Accuracy: Analyze a high-purity reference standard as a sample. The result should be within an acceptable range of 100% (e.g., 99.5-100.5%).
-
Precision (Repeatability): Calculate the Relative Standard Deviation (RSD) of the results from the six replicate sample preparations.
-
Linearity & Range: Perform the titration on varying sample weights (e.g., 50%, 100%, 150% of the target weight) to demonstrate linearity of response.
-
Specificity: This is the primary limitation. The method is not specific and will titrate any basic substance. Its validation relies on the assumption, confirmed by other techniques like HPLC, that basic impurities are not present at significant levels.
-
Pillar 3: Objective Comparison and Data Summary
The choice between HPLC and titration is a classic trade-off between specificity and simplicity. The following table summarizes the expected performance characteristics of each validated method.
| Validation Parameter | RP-HPLC | Non-Aqueous Titration | Commentary |
| Specificity | Excellent | Poor | HPLC can separate and quantify individual impurities. Titration measures total basic content. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods exhibit excellent linearity within their respective ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Titration can be slightly more accurate for the main component if the substance is very pure. |
| Precision (% RSD) | < 1.0% | < 0.5% | Titration is often more precise due to fewer sample handling steps and larger sample mass. |
| Range (Assay) | 80 - 120% of target | 50 - 150% of target | Both methods are effective over the required range for assay determination. |
| LOQ (Impurities) | Typically 0.05% | Not Applicable | Only HPLC can be validated for the quantification of impurities at low levels. |
| Robustness | Good (minor changes in pH, %B) | Excellent | Titration is generally less sensitive to minor environmental and procedural variations. |
| Application | Assay, Impurity Profiling, Stability | Bulk Material Assay, Purity Check | HPLC is versatile; Titration is ideal for high-throughput QC of pure API. |
Conclusion and Recommendation
For the comprehensive quality control of this compound, a dual-methodology approach is recommended, leveraging the strengths of each technique.
-
RP-HPLC is the mandatory method for release testing, stability studies, and characterization. Its ability to provide a complete purity profile by separating and quantifying potential process impurities and degradation products is non-negotiable for regulatory submission and ensuring product safety.[6] The validation must include forced degradation to prove its stability-indicating nature.
-
Non-Aqueous Potentiometric Titration serves as an excellent, cost-effective method for routine identity and purity confirmation of incoming raw material or for in-process controls where the impurity profile is already well-understood. Its high precision, speed, and low operational cost make it a valuable orthogonal technique.
By understanding the fundamental principles and comparative performance of these methods, researchers and quality control professionals can confidently select, validate, and implement analytical procedures that are truly fit for purpose, ensuring the quality and integrity of the final pharmaceutical product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- gmp-compliance.org. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM.
- Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control.
- Chromatography Online. (2014). Validating CE Methods for Pharmaceutical Analysis.
- ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction: The Criticality of Purity for a Niche Pharmaceutical Intermediate
1-(3-Fluorophenyl)cyclopropanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1][2] Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the API, or interfere with downstream synthetic steps.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially sourced this compound. We will move beyond simple percent-purity statements and delve into a multi-faceted analytical approach grounded in regulatory expectations and sound scientific principles. The methodologies described herein are designed to create a self-validating system for impurity profiling, ensuring that the material you introduce into your development pipeline is well-characterized and of the highest possible quality.
Our approach is guided by the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guidelines on impurities in new drug substances, which provide a logical framework for classifying, identifying, and qualifying impurities.[5][6][7]
Understanding the Impurity Landscape
According to ICH guidelines, impurities in a drug substance are categorized into three main types.[4][6] A robust purity assessment must address all three.
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation products.[4] In the context of our target molecule, potential organic impurities could arise from the Hofmann degradation of cyclopropanecarboxamide, a common synthetic route, leading to by-products like nitriles or hydrolysis products.[8] Isomeric impurities, such as those with the fluorophenyl group at a different position, are also a key consideration.
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[4][9] Their presence can have direct toxicological consequences or poison catalysts in subsequent reactions.
-
Residual Solvents: These are organic or inorganic liquids used during synthesis and purification.[4] Because they offer no therapeutic benefit, their levels must be strictly controlled according to safety-based limits defined in guidelines like USP <467> and ICH Q3C.[7][10][11][12]
The following diagram illustrates a comprehensive workflow for assessing these impurity classes.
Caption: General workflow for comprehensive purity analysis.
Part 1: Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for quantifying non-volatile organic impurities in pharmaceutical substances.[13] For a polar compound like an amine hydrochloride, a reverse-phase (RP) method is often suitable, but careful method development is required to achieve good peak shape and retention. The hydrochloride salt form enhances water solubility, making it amenable to RPLC. A mass spectrometer (MS) detector is invaluable for obtaining mass information on unknown peaks, facilitating their identification.
Comparative Analysis: Hypothetical Vendor Data
The following table summarizes hypothetical HPLC purity data for this compound sourced from three different commercial vendors. This illustrates the variability that can be encountered and underscores the need for in-house verification.
| Analyte | Vendor A (%) | Vendor B (%) | Vendor C (%) | ICH Identification Threshold (≤2 g/day dose) |
| Main Compound | 99.85 | 99.10 | 99.65 | N/A |
| Impurity 1 (RRT 0.85) | 0.04 | 0.25 | 0.08 | 0.10% |
| Impurity 2 (RRT 1.15) | N/D | 0.12 | N/D | 0.10% |
| Impurity 3 (Unidentified) | 0.06 | 0.41 | 0.18 | 0.10% |
| Total Impurities | 0.10 | 0.78 | 0.26 | N/A |
| Purity by Area % | 99.90 | 99.22 | 99.74 | ≥99.0% (Typical Spec) |
| N/D = Not Detected; RRT = Relative Retention Time |
Interpretation:
-
Vendor A: Meets a high purity standard. All impurities are below the ICH identification threshold.[4]
-
Vendor B: Shows significant levels of three impurities, all of which exceed the identification threshold, requiring structural elucidation. This batch would likely be rejected.
-
Vendor C: Contains one unidentified impurity above the threshold, necessitating further investigation before the material can be approved for use.
Detailed Experimental Protocol: HPLC-UV/MS
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase A/B (50:50) to achieve a concentration of 0.5 mg/mL.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI), Positive Mode, Scan Range 100-500 m/z.
-
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak and all impurity peaks. For any impurity exceeding the identification threshold (typically 0.10% for APIs with a daily dose ≤ 2g), use the MS data to determine its molecular weight.[7]
Part 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC-MS)
Expertise & Experience: Residual solvents are ubiquitous in pharmaceutical manufacturing and are classified by their toxicity.[10][14] Headspace GC is the prescribed technique in USP <467> because it allows for the analysis of volatile compounds without injecting the non-volatile drug substance, which would contaminate the GC system.[11][14] For a hydrochloride salt, dissolving the sample in a high-boiling solvent like DMSO is standard. It is critical to ensure the chosen solvent does not co-elute with any potential residual solvents.
Comparative Analysis: Hypothetical Vendor Data
| Solvent | Class | Vendor A (ppm) | Vendor B (ppm) | Vendor C (ppm) | ICH Limit (ppm) |
| Methanol | 2 | 50 | 4500 | 150 | 3000 |
| Toluene | 2 | N/D | 1200 | 25 | 890 |
| Dichloromethane | 2 | N/D | 50 | 700 | 600 |
| Benzene | 1 | N/D | 5 | N/D | 2 |
| N/D = Not Detected |
Interpretation:
-
Vendor A: Clean profile, well below all limits.
-
Vendor B: Fails for Methanol, Toluene, and critically, the Class 1 carcinogen Benzene.[14] This material is unsuitable for any pharmaceutical use.
-
Vendor C: Fails for Dichloromethane. The presence of multiple solvents suggests a potentially uncontrolled or poorly optimized purification process.
Detailed Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely.
-
Instrumentation: A gas chromatograph with a mass selective detector and a headspace autosampler.
-
GC Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: 40 °C for 10 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 10:1.
-
-
Headspace Parameters:
-
Oven Temperature: 100 °C.
-
Loop Temperature: 110 °C.
-
Transfer Line Temperature: 120 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI), Scan Range 35-350 amu.
-
-
Data Analysis: Identify and quantify solvents based on retention time and mass spectrum against a calibrated standard. Compare results to ICH Q3C / USP <467> limits.[10][12]
Part 3: Structural Confirmation and Impurity Elucidation by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[15][16] For 1-(3-Fluorophenyl)cyclopropanamine, both ¹H and ¹³C NMR are essential for confirming the primary structure. Crucially, ¹⁹F NMR offers a highly sensitive and specific window into fluorine-containing impurities, which might be difficult to resolve by ¹H NMR alone.[17] Quantitative NMR (qNMR) can also be used as a primary method for purity assignment without the need for a specific reference standard of the compound itself.[18]
The diagram below outlines the logical flow for using NMR in purity assessment.
Caption: Workflow for structural confirmation and impurity analysis using NMR.
Detailed Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment. Acquire at least 16 scans. Check for characteristic signals of the cyclopropyl protons (diastereotopic multiplets) and the aromatic protons (splitting pattern consistent with 1,3-disubstitution).
-
¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) is required to obtain good signal-to-noise for quaternary carbons.
-
¹⁹F NMR: Standard proton-decoupled single-pulse experiment. The chemical shift will be highly indicative of the electronic environment of the fluorine atom.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction).
-
Identity Confirmation: Compare the obtained spectra with a known reference or predicted spectra.
-
Impurity Detection: Look for small, unassigned peaks in the ¹H and ¹⁹F spectra. The integration of these peaks relative to the main compound provides a semi-quantitative estimate of their levels. For impurities identified by HPLC, targeted 2D NMR experiments (like HSQC, HMBC) on a more concentrated sample may be necessary for full structural elucidation.
-
Conclusion: An Integrated Approach to Ensuring Quality
Assessing the purity of a critical raw material like this compound is a non-negotiable step in drug development. Relying solely on a vendor's Certificate of Analysis is insufficient. A comprehensive, in-house verification strategy employing orthogonal analytical techniques is essential for mitigating risk.
By integrating HPLC for organic impurity profiling, headspace GC-MS for residual solvent control, and NMR for definitive structural confirmation, researchers can build a complete and trustworthy purity profile. This multi-pronged approach not only ensures the quality of the immediate material but also provides the robust data package required for regulatory filings and safeguards the integrity of the entire drug development process.
References
- Title: <467> RESIDUAL SOLVENTS Source: United St
- Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Labor
- Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
- Source: U.S.
- Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
- Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL:[Link]
- Title: ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2)
- Title: How to detect the percentage of pharmaceutical intermedi
- Source: U.S.
- Title: NMR characterization of small and large molecules Source: ResolveMass Labor
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- Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL:[Link]
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Navigating the Synthetic Landscape of Ticagrelor: A Cost-Benefit Analysis of Key Intermediate Pathways
Introduction
Ticagrelor, a direct-acting P2Y12 receptor antagonist, stands as a cornerstone in the management of acute coronary syndromes.[1][2] Its complex molecular architecture necessitates a multi-step synthesis, where the efficiency, cost-effectiveness, and sustainability of producing its key chemical intermediates are paramount for pharmaceutical manufacturers. This guide provides a detailed comparative analysis of different synthetic pathways to three pivotal Ticagrelor intermediates. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to aid researchers and drug development professionals in navigating this intricate synthetic landscape.
The three key intermediates that form the backbone of the Ticagrelor molecule are:
-
Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - The chiral cyclopropylamine moiety crucial for binding to the P2Y12 receptor.[1]
-
Intermediate B: 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine - The core pyrimidine structure.[3]
-
Intermediate C: (3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][5]dioxol-4-ol - The protected cyclopentane ring system with the characteristic hydroxyethoxy side chain.
This guide will dissect and compare established and emerging synthetic routes to these intermediates, focusing on a cost-benefit analysis that encompasses not only monetary considerations but also factors such as process safety, environmental impact, and scalability.
I. The Chiral Heart: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Intermediate A)
The stereochemistry of this intermediate is critical for the pharmacological activity of Ticagrelor, making its synthesis a focal point of process development.[1] Two prominent strategies are the Curtius rearrangement and asymmetric cyclopropanation.
Pathway 1: Curtius Rearrangement of a Chiral Carboxylic Acid
This classical approach relies on the construction of a chiral cyclopropanecarboxylic acid, which is then converted to the desired amine via a Curtius rearrangement.
Caption: Curtius Rearrangement Pathway to Intermediate A.
Causality Behind Experimental Choices:
The use of Oppolzer's sultam as a chiral auxiliary in the diastereoselective cyclopropanation of 3,4-difluorostyrene is a well-established method for inducing high stereoselectivity.[6] The subsequent hydrolysis removes the auxiliary, which can often be recovered and recycled, offering a degree of cost-effectiveness. The Curtius rearrangement, while efficient in converting the carboxylic acid to the amine with retention of configuration, involves the use of potentially explosive azide reagents like diphenylphosphoryl azide (DPPA), which poses significant safety concerns, particularly on an industrial scale.[6][7]
Pathway 2: Asymmetric Catalytic Cyclopropanation
More contemporary approaches leverage transition-metal catalysis to directly generate the chiral cyclopropane ring system, often with high enantioselectivity.
Caption: Asymmetric Cyclopropanation Pathway to Intermediate A.
Causality Behind Experimental Choices:
This pathway initiates with readily available 1,2-difluorobenzene and employs a Friedel-Crafts acylation.[6][8] The critical step is the asymmetric reduction of the resulting ketone, often utilizing a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), to establish the desired stereocenter.[6][8] The subsequent intramolecular cyclization is an efficient way to form the cyclopropane ring. While this route avoids the use of hazardous azides, the cost of the chiral catalyst and the need for cryogenic conditions for the reduction can be significant cost drivers.
Cost-Benefit Comparison for Intermediate A
| Feature | Pathway 1: Curtius Rearrangement | Pathway 2: Asymmetric Cyclopropanation |
| Starting Materials | Moderately expensive | Readily available and cheaper |
| Key Reagents | Oppolzer's sultam (recyclable), DPPA (hazardous) | Chiral catalyst (expensive), borane reagents |
| Yield | Generally good | Can be high, but sensitive to conditions |
| Purity | High chiral purity achievable with recrystallization[6] | High enantiomeric excess possible |
| Scalability | Limited by safety concerns of azides | More amenable to large-scale production |
| Safety | High risk due to potentially explosive azides[6] | Moderate risk (borane reagents) |
| Environmental Impact | Use of stoichiometric chiral auxiliary | Catalytic approach is more "green" |
| Overall Cost | Potentially lower on small scale, but high safety overhead | Higher initial catalyst cost, but better for large scale |
II. The Pyrimidine Core: Synthesis of 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine (Intermediate B)
The synthesis of this pyrimidine core is relatively straightforward, with the primary considerations being yield, purity, and the safe handling of nitrating agents.
A Common Synthetic Pathway
A widely used method involves the condensation of diethyl malonate with thiourea, followed by S-alkylation, nitration, and chlorination.
Caption: Synthesis of the Pyrimidine Core (Intermediate B).
Causality Behind Experimental Choices:
This is a classical and robust synthesis. The initial condensation is a standard Knoevenagel-type reaction. S-alkylation with 1-bromopropane is a straightforward nucleophilic substitution.[9] The nitration step requires careful control of temperature and the addition of fuming nitric acid to prevent runaway reactions and the formation of over-nitrated byproducts.[10] Finally, chlorination with phosphorus oxychloride (POCl3) is a common and effective method for converting the hydroxyl groups of the barbituric acid ring into chlorides.[11]
Cost-Benefit Analysis for Intermediate B
The synthesis of Intermediate B is generally considered to be a well-optimized and cost-effective process. The starting materials are inexpensive bulk chemicals. The main cost drivers are the safe handling of fuming nitric acid and phosphorus oxychloride, and the purification of the final product to remove any residual phosphorus-containing impurities. From a cost-benefit perspective, this linear synthesis is highly efficient for large-scale production.
III. The Cyclopentane Side Chain: Synthesis of (3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][5]dioxol-4-ol (Intermediate C)
The synthesis of this chiral cyclopentane derivative is arguably the most complex of the three intermediates, involving multiple stereocenters.
A Convergent Synthetic Approach
A common strategy involves the derivatization of a chiral starting material, such as D-ribose, to construct the cyclopentane ring with the correct stereochemistry.
Caption: Synthesis of the Cyclopentane Side Chain (Intermediate C).
Causality Behind Experimental Choices:
Starting from a chiral pool material like D-ribose is a cost-effective way to introduce the required stereochemistry. Acetonide protection of the cis-diols is a standard procedure. The subsequent steps to form the cyclopentane ring can vary, but often involve intramolecular reactions. The introduction of the hydroxyethoxy side chain is typically achieved through an etherification reaction. The final selective deprotection to reveal the free hydroxyl group requires careful selection of reagents to avoid removing the acetonide protecting group.
Alternative: Enzymatic Desymmetrization
An emerging and greener alternative involves the enzymatic desymmetrization of a prochiral precursor.
Causality Behind Experimental Choices:
This approach utilizes the high selectivity of enzymes to differentiate between two enantiotopic groups in a symmetrical molecule, thereby creating the desired chiral centers in a single step. This can significantly shorten the synthetic sequence and reduce the need for protecting groups and chiral auxiliaries. While the initial development and screening for a suitable enzyme can be time-consuming and costly, the long-term benefits in terms of reduced waste, milder reaction conditions, and higher efficiency can be substantial.
Cost-Benefit Comparison for Intermediate C
| Feature | Convergent Synthesis from Chiral Pool | Enzymatic Desymmetrization |
| Starting Materials | Readily available chiral starting material (e.g., D-ribose) | Prochiral, often simpler starting material |
| Key Reagents | Multiple steps with various reagents | Enzyme (can be expensive to develop/source) |
| Number of Steps | Longer synthetic sequence | Potentially much shorter |
| Yield | Can be lower due to multiple steps | Often high yields and selectivity |
| Purity | High purity achievable | High enantiomeric and diastereomeric purity |
| Scalability | Well-established for large-scale production | Can be challenging to scale up enzymatic reactions |
| Environmental Impact | More waste generated from multiple steps | Greener approach with less waste |
| Overall Cost | Lower initial cost, but can be less efficient | Higher upfront investment in enzyme, but potentially lower long-term cost |
Conclusion
The synthesis of Ticagrelor intermediates presents a fascinating case study in the evolution of synthetic organic chemistry, balancing the demands of molecular complexity with the practicalities of industrial-scale production. For the chiral cyclopropylamine (Intermediate A), a shift from classical methods like the Curtius rearrangement towards asymmetric catalysis is evident, driven by safety and scalability considerations, despite the higher initial cost of catalysts. The synthesis of the pyrimidine core (Intermediate B) remains a robust and cost-effective process, with a focus on process safety. For the complex cyclopentane side chain (Intermediate C), while traditional convergent syntheses from the chiral pool are well-established, the emergence of green chemistry approaches like enzymatic desymmetrization offers a promising avenue for more sustainable and efficient production in the future.
The optimal synthetic strategy for each intermediate will ultimately depend on a company's specific capabilities, scale of production, and commitment to green chemistry principles. This guide provides a framework for a comprehensive cost-benefit analysis, enabling informed decision-making in the competitive landscape of pharmaceutical manufacturing.
References
- Vertex AI Search. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
- Quality Manufacturer Supply Top Purity 4,6-dichloro-2-propylthiopyrimidine-5-amine 145783-15-9 with Reasonable Price.
- 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 - ChemicalBook.
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook.
- What is the synthesis method of (1R,2S)-REL-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride? - Guidechem.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Synthesis method of ticagrelor intermediate - Eureka | P
- US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ...
- CN105301135A - Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography - Google P
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google P
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)
- (PDF)
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry.
- Synthesis of Ticagrelor Intermedi
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- The Science Behind Ticagrelor: A Look at Key Chemical Intermedi
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comparison of the reactivity of different fluorophenyl cyclopropanamine isomers
A Comparative Guide to the Reactivity of Fluorophenyl Cyclopropanamine Isomers
Introduction: The Strategic Value of Fluorophenyl Cyclopropanamines in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclopropylamine moiety is a highly valued structural motif.[1][2] Its rigid, three-dimensional nature provides a unique conformational constraint that can enhance binding affinity to biological targets and improve physicochemical properties.[3] When this valuable scaffold is combined with a fluorinated phenyl ring, its utility is magnified. Fluorine, despite its simple structure, is a powerhouse in drug design, capable of modulating a molecule's metabolic stability, membrane permeability, and binding interactions.[4][5] The strategic placement of a single fluorine atom on the phenyl ring can profoundly alter a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6]
This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-fluorophenyl cyclopropanamine isomers. Understanding the nuanced differences imparted by the fluorine atom's position is critical for researchers and drug development professionals seeking to rationally design molecules with optimized properties. We will explore how positional isomerism dictates the electronic and steric environment of the amine, thereby influencing its basicity, nucleophilicity, and metabolic fate. This analysis is supported by established chemical principles and validated experimental protocols designed to empower researchers in their own investigations.
The Decisive Influence of Fluorine's Position: A Tale of Dueling Electronic Effects
The reactivity of the cyclopropanamine's nitrogen is fundamentally governed by the electronic properties of the attached fluorophenyl ring. The fluorine atom exerts two primary electronic effects that are in constant opposition: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[7] This effect deactivates the ring, making it less electron-rich, and decreases the electron density on the amine nitrogen, thereby reducing its basicity and nucleophilicity. The inductive effect is distance-dependent, weakening as the number of bonds between the fluorine and the point of interest increases.
-
Resonance Effect (+M or +R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system, increasing electron density at the ortho and para positions.[8] This π-donation partially counteracts the strong inductive withdrawal.[9]
The ultimate reactivity of each isomer is determined by the net outcome of this electronic tug-of-war, which varies significantly with the fluorine's position.
Caption: Electronic and steric effects of fluorine position on the cyclopropanamine moiety.
-
Ortho-Fluorophenyl Cyclopropanamine: The amine is subject to a strong inductive effect and significant steric hindrance from the adjacent fluorine atom.[10] While there is a resonance contribution, the proximity of the bulky fluorine group often dominates, impeding the approach of reagents and lowering the amine's effective nucleophilicity in many reactions.
-
Meta-Fluorophenyl Cyclopropanamine: In this configuration, the amine is influenced almost exclusively by the strong, electron-withdrawing inductive effect. The resonance effect does not extend to the meta position, meaning there is no counteracting electron donation. Consequently, the meta-isomer is expected to be the least basic of the three.
-
Para-Fluorophenyl Cyclopropanamine: The amine experiences both a strong inductive effect and a direct, counteracting resonance effect. The π-donation from fluorine partially replenishes the electron density withdrawn through the σ-framework. This balance results in the para-isomer being the most basic and often the most nucleophilic of the three isomers, as it remains sterically unhindered.[3]
Comparative Reactivity Analysis
The positional differences in electronic and steric properties translate directly into measurable differences in chemical and biochemical reactivity.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| Relative Basicity (pKa) | Low | Lowest | Highest | Governed by the balance of inductive withdrawal (-I), resonance donation (+M), and steric effects. Meta is purely inductive, while Para has a counteracting +M effect. Ortho is reduced by induction and sterics. |
| Nucleophilicity | Sterically Hindered | Good | Excellent | Para and Meta isomers are unhindered. Para is more electron-rich due to resonance, making it a better nucleophile. Ortho reactivity is highly dependent on the size of the electrophile. |
| Metabolic Stability | Potentially High | Moderate | High | Fluorine blocks potential sites of aromatic hydroxylation by CYP450 enzymes.[4][11][12] The cyclopropyl group itself can undergo ring-opening metabolism, but fluorination may alter enzyme binding and reactivity.[13] |
| Reactivity in Cross-Coupling | Substrate Dependent | Favorable | Favorable | The C-F bond is generally robust. The amine can act as a directing group. Reactivity in reactions like Suzuki or Buchwald-Hartwig coupling will depend more on the reaction partner and catalyst system than on the isomer, though steric hindrance in the ortho case can play a role.[14][15] |
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted differences, the following standardized protocols can be employed. These methods are designed to be robust and provide quantitative, comparable data.
Protocol 1: Determination of Basicity via Potentiometric Titration
This protocol determines the pKa of the amine's conjugate acid, providing a direct measure of its basicity.[16]
Caption: Workflow for determining amine basicity (pKa) via potentiometric titration.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of each fluorophenyl cyclopropanamine isomer in deionized, CO₂-free water.
-
Titration: Calibrate a pH meter and immerse the electrode in the amine solution. Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.01 M HCl solution, stirring continuously.
-
Data Collection: Record the pH of the solution after each addition of acid, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). A lower pKa indicates a weaker base.
Protocol 2: In Vitro Metabolic Stability Assay
This experiment assesses the susceptibility of each isomer to metabolism by drug-metabolizing enzymes, typically from liver microsomes.
Caption: Experimental workflow for an in vitro metabolic stability assay using liver microsomes.
Methodology:
-
Incubation: In a microcentrifuge tube, combine pooled liver microsomes (human, rat, or mouse) and phosphate buffer (pH 7.4). Add the test isomer (typically at 1 µM final concentration).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH. A control incubation without NADPH should be run in parallel.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, such as cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent isomer remaining.
-
Calculation: Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time. A longer half-life indicates greater metabolic stability.[4][6]
Conclusion and Outlook
The choice of ortho-, meta-, or para-fluorophenyl cyclopropanamine is a critical decision in the design of novel chemical entities. This guide demonstrates that the position of the fluorine atom is not a trivial consideration but a powerful tool for fine-tuning molecular properties. The para-isomer typically offers a favorable combination of high basicity and steric accessibility, making it a reactive and useful building block. The meta-isomer, with its purely inductive electron withdrawal, provides the lowest basicity, which can be advantageous for reducing off-target interactions or improving membrane permeability.[4] The ortho-isomer presents a unique profile where steric hindrance can be strategically employed to control reactivity or conformation.
By leveraging the predictable, position-dependent effects of fluorine and validating these properties with the robust experimental protocols outlined herein, researchers can make more informed decisions. This rational approach to molecular design accelerates the discovery and development of safer, more effective therapeutics by embedding desired chemical and metabolic properties into the molecule from the very beginning.
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A Comparative Guide to the Synthetic Strategies for 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the primary synthetic methodologies for obtaining 1-(3-fluorophenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer a comparative assessment of the most prevalent routes: the Kulinkovich-Szymoniak reaction, the Hofmann rearrangement, and the Curtius rearrangement.
Introduction to this compound
1-(3-Fluorophenyl)cyclopropanamine and its hydrochloride salt are key intermediates in the synthesis of various pharmacologically active compounds. The presence of the fluorophenyl group can significantly enhance metabolic stability and binding affinity to biological targets, while the rigid cyclopropane scaffold introduces conformational constraint, which can be crucial for selectivity and potency. The hydrochloride salt form improves the compound's solubility and stability, making it more amenable to pharmaceutical formulation.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges.
| Synthetic Route | Starting Material | Key Transformation | Key Reagents | Advantages | Disadvantages |
| Kulinkovich-Szymoniak Reaction | 3-Fluorobenzonitrile | Reductive cyclopropanation | Grignard reagent, Titanium(IV) isopropoxide, Lewis acid | Direct, one-pot conversion of a nitrile to a primary cyclopropylamine. | Stoichiometric use of titanium reagent, potential for side reactions. |
| Hofmann Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxamide | Amide degradation | Bromine, Sodium hydroxide (or other oxidants) | Utilizes a readily accessible amide precursor. | Involves a one-carbon degradation, which may not be atom-economical. |
| Curtius Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Acyl azide rearrangement | Diphenylphosphoryl azide (DPPA) or Sodium azide | Mild reaction conditions, high retention of stereochemistry. | Use of potentially explosive azide reagents. |
Method 1: The Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful tool for the synthesis of primary cyclopropylamines directly from nitriles.[1][2] This method is a modification of the Kulinkovich reaction, which is traditionally used to prepare cyclopropanols from esters.[3]
Mechanistic Insights
The reaction proceeds through the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This titanacyclopropane then reacts with the nitrile to form an azatitanacyclopentene intermediate. In the presence of a Lewis acid, this intermediate undergoes a rearrangement to yield the desired cyclopropylamine.[2] The choice of Grignard reagent and the stoichiometry of the reactants are crucial to maximize the yield of the primary amine and minimize the formation of side products like tertiary carbinamines.[1]
Caption: Kulinkovich-Szymoniak Reaction Workflow.
Experimental Protocol
The following is a representative protocol based on the synthesis of similar 1-arylcyclopropylamines.[4]
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (1.2 eq).
-
Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide (2.5 eq) in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously add a Lewis acid, such as boron trifluoride diethyl etherate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of aqueous sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclopropanamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(3-fluorophenyl)cyclopropanamine in a suitable solvent such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid (e.g., 37% aqueous HCl or HCl in a solvent) while stirring.[5]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Advantages and Disadvantages
-
Advantages: This method offers a direct and efficient one-pot synthesis from a readily available starting material.
-
Disadvantages: The reaction requires stoichiometric amounts of the titanium reagent, which can be costly and generate significant titanium-containing waste. The reaction can also be sensitive to stoichiometry, with an excess of the Grignard reagent leading to the formation of undesired tertiary carbinamines.[1]
Method 2: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[6] This method can be applied to the synthesis of 1-(3-fluorophenyl)cyclopropanamine from its corresponding carboxamide.
Mechanistic Insights
The reaction is initiated by the deprotonation of the amide by a base, followed by halogenation of the nitrogen atom. A second deprotonation generates an unstable N-haloamide anion, which undergoes a concerted rearrangement where the arylcyclopropyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1]
Caption: Hofmann Rearrangement Workflow.
Experimental Protocol
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxamide
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in a fresh portion of dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 1-(3-fluorophenyl)cyclopropanecarboxamide, which can be purified by recrystallization.
Step 2: Hofmann Rearrangement to 1-(3-Fluorophenyl)cyclopropanamine
The following is a general procedure for the Hofmann rearrangement.[1]
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(3-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(3-fluorophenyl)cyclopropanamine.
Step 3: Formation of the Hydrochloride Salt
Follow the same procedure as described in Method 1.
Advantages and Disadvantages
-
Advantages: This method is well-established and generally provides good yields. The starting amide is typically a stable, crystalline solid.
-
Disadvantages: The reaction involves the use of bromine, which is a hazardous and corrosive reagent. The one-carbon degradation is not atom-economical. Alternative, milder oxidants like N-bromosuccinimide (NBS) can be used.
Method 3: The Curtius Rearrangement
The Curtius rearrangement provides another route to primary amines from carboxylic acids via an acyl azide intermediate.[7][8] This method is known for its mild conditions and high retention of stereochemistry.[9]
Mechanistic Insights
The reaction begins with the conversion of a carboxylic acid to an acyl azide. This is often achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA).[9] The acyl azide, upon gentle heating, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate can then be trapped with a nucleophile. In the presence of water, it hydrolyzes to a carbamic acid, which, similar to the Hofmann rearrangement, decarboxylates to give the primary amine.[7]
Caption: Curtius Rearrangement Workflow.
Experimental Protocol
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
Step 2: Curtius Rearrangement to 1-(3-Fluorophenyl)cyclopropanamine
The following is a general one-pot procedure using DPPA.[9]
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction for the formation of the isocyanate (e.g., by IR spectroscopy, noting the disappearance of the azide peak and the appearance of the isocyanate peak).
-
After the rearrangement is complete, cool the reaction mixture.
-
To hydrolyze the isocyanate, add an aqueous acid (e.g., HCl) and heat the mixture to reflux for several hours until the evolution of CO2 ceases.
-
Cool the reaction mixture, and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the amine with an organic solvent, dry the combined organic layers, and concentrate to give 1-(3-fluorophenyl)cyclopropanamine.
Step 3: Formation of the Hydrochloride Salt
Follow the same procedure as described in Method 1.
Advantages and Disadvantages
-
Advantages: The reaction conditions are generally mild, and the rearrangement proceeds with high retention of stereochemistry. The one-pot procedure using DPPA avoids the isolation of potentially explosive acyl azides.
-
Disadvantages: The use of azide reagents requires caution due to their potential instability. The cost of DPPA can be a consideration for large-scale synthesis.
Conclusion and Recommendations
All three synthetic routes presented offer viable pathways to this compound. The choice of the most suitable method will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the safety infrastructure available.
-
The Kulinkovich-Szymoniak reaction is an attractive option for its directness, converting a simple nitrile to the desired product in a single pot. However, the need for stoichiometric titanium reagents may be a drawback for large-scale production.
-
The Hofmann rearrangement is a robust and well-understood method, but it involves a carbon-inefficient degradation step and the use of hazardous bromine.
-
The Curtius rearrangement , particularly the one-pot variant with DPPA, offers a milder alternative to the Hofmann rearrangement, but the use of azides requires careful handling.
For laboratory-scale synthesis, all three methods are feasible. For larger-scale industrial production, a thorough process safety and cost analysis would be necessary to determine the most economical and sustainable route. Further optimization of reaction conditions for each specific substrate is also recommended to maximize yield and purity.
References
[11] EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. (URL not available) [1] Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (URL not available) [5] (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook. (URL not available) [12] EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (URL not available) [13] An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL not available) [14] The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL not available) Hofmann rearrangement - Wikipedia. (URL not available) [7] Curtius Rearrangement - Chemistry Steps. (URL not available) [10] Ensuring Quality in Pharmaceutical Intermediates: The Case of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available) [15] EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (URL not available) [16] CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (URL not available) [17] CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents. (URL not available) [18] WO 2013/144295 A1 - Googleapis.com. (URL not available) [2] Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (URL not available) [19] The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PubMed Central. (URL not available) [9] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL not available) [8] Curtius rearrangement - Wikipedia. (URL not available) [6] Hofmann Rearrangement Reaction | TCI EUROPE N.V. (URL not available) [20] Hofmann Rearrangement - Chemistry Steps. (URL not available) [21] CN104974017B - The preparation method of (1R, 2S) 2 (3, 4 difluorophenyl) cyclopropylamine D mandelates - Google Patents. (URL not available) [22] Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing). (URL not available) [23] cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL not available) [24] Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. (URL not available) [25] N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE - Organic Syntheses Procedure. (URL not available) [26] US20100204470A1 - method for salt preparation - Google Patents. (URL not available) [27] CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents. (URL not available) [28] 1-(3-Fluorophenyl)cyclopropane-1-carboxamide | C10H10FNO | CID 53016787 - PubChem. (URL not available) 4 - Organic Syntheses Procedure. (URL not available) [4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides - Organic Chemistry Portal. (URL not available) [3] Kulinkovich Reaction - Organic Chemistry Portal. (URL not available)
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A Comparative Guide to the Synthesis of (Difluorophenyl)cyclopropanamines: Benchmarking New Methods Against Patented Routes
For Researchers, Scientists, and Drug Development Professionals
The (difluorophenyl)cyclopropanamine scaffold is a critical pharmacophore found in several modern pharmaceuticals, most notably the antiplatelet agent ticagrelor.[1] Its synthesis has been the subject of extensive research in both industrial and academic settings, leading to a variety of patented routes and novel academic approaches. This guide provides an in-depth technical comparison of these synthetic strategies, focusing on their efficiency, safety, scalability, and stereochemical control. We will dissect the causality behind experimental choices and provide detailed, self-validating protocols for key transformations.
Overview of Synthetic Strategies
The synthesis of chiral (difluorophenyl)cyclopropanamines, particularly the (1R,2S)-isomer, can be broadly categorized into three major strategies, each with distinct advantages and challenges:
-
Strategy A: Cyclopropanation of Difluorocinnamic Acid Derivatives and Subsequent Rearrangement. This is a classical and heavily patented approach that builds the cyclopropane ring first and then installs the amine functionality, typically via a Curtius or Hofmann rearrangement.
-
Strategy B: Asymmetric Cyclopropanation of a Styrenyl Precursor. This approach focuses on establishing the chiral cyclopropane core directly from a difluorostyrene derivative using a chiral catalyst or auxiliary.
-
Strategy C: Novel Convergent Approaches. Recent innovations have led to more convergent syntheses, such as the asymmetric 1,4-addition to a lactone, which builds the chiral backbone in a highly controlled manner.
This guide will compare representative examples from each of these strategies, highlighting the evolution of synthetic thinking towards more efficient and safer processes.
Comparative Analysis of Key Synthetic Routes
Here, we present a detailed comparison of four distinct routes: two established patented methods, a more recent patented innovation, and a novel academic approach.
Data Summary: A Head-to-Head Comparison
| Feature | Route 1: Chiral Auxiliary (Patented) | Route 2: Curtius Rearrangement (Patented) | Route 3: Asymmetric 1,4-Addition (New Patent) | Route 4: Asymmetric Catalysis (Academic) |
| Starting Material | (E)-3-(3,4-difluorophenyl)acrylic acid | (E)-3-(3,4-difluorophenyl)acrylic acid | (5H)-furan-2-one & 3,4-difluorophenylboronic acid derivative | 3,4-difluorostyrene |
| Key Transformation | Diastereoselective cyclopropanation | Curtius Rearrangement | Rh-catalyzed asymmetric 1,4-addition | Rh-catalyzed asymmetric cyclopropanation |
| Chirality Source | Oppolzer's Sultam (chiral auxiliary) | Resolution or chiral synthesis of acid | Chiral ligand for Rhodium catalyst | Chiral ligand for Rhodium catalyst |
| Overall Yield | Moderate | Good | High (reported) | Good to Excellent |
| Stereoselectivity | High (diastereoselective) | Dependent on resolution/synthesis | High (enantioselective) | High (enantioselective) |
| Key Reagents | Diazomethane, Pd(OAc)₂, DPPA | Diphenylphosphoryl azide (DPPA) | Rhodium complex, chiral ligand | Rhodium complex, chiral ligand, diazo compound |
| Safety Concerns | Use of diazomethane (explosive, toxic), azides | Use of azides (potentially explosive) | Use of organometallics | Use of diazo compounds |
| Scalability | Challenging due to chromatography and hazardous reagents | Good, especially with one-pot procedures | Potentially very good for industrial scale | Good, catalyst cost can be a factor |
Detailed Analysis and Experimental Protocols
Route 1: The Chiral Auxiliary Approach (Patented)
This route, described in patent literature and academic publications, relies on a chiral auxiliary to direct a diastereoselective cyclopropanation.[2][3] The Oppolzer's sultam is a common choice for this purpose.
Logical Framework: The core principle is to covalently attach a chiral molecule (the auxiliary) to the achiral difluorocinnamic acid. The steric bulk and defined stereochemistry of the auxiliary then force the incoming cyclopropanating agent to attack from a specific face, leading to a high diastereomeric excess in the product. The auxiliary is then cleaved and recycled.
Causality in Experimental Choices:
-
Oppolzer's Sultam: Chosen for its rigid bicyclic structure which provides excellent stereochemical control.
-
Diazomethane with Palladium Acetate: A common method for cyclopropanation, though the use of diazomethane is a significant drawback due to its toxicity and explosive nature.[3] This highlights a major driver for developing newer methods.
-
Curtius Rearrangement: A reliable method for converting the resulting carboxylic acid to the amine with retention of stereochemistry.[2][3]
Workflow Diagram:
Caption: Route 1: Chiral Auxiliary Approach.
Experimental Protocol (Representative Steps):
-
Attachment of Chiral Auxiliary:
-
To a solution of (E)-3-(3,4-difluorophenyl)acrylic acid in an anhydrous solvent (e.g., CH₂Cl₂), add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir for 2 hours, then remove the solvent under reduced pressure.
-
Dissolve the resulting acyl chloride in THF and add it to a pre-cooled solution of (2R)-bornane-10,2-sultam and a base (e.g., triethylamine).
-
Stir overnight at room temperature, then purify by chromatography to obtain the chiral N-acyloxazolidinone.
-
-
Diastereoselective Cyclopropanation:
-
Dissolve the N-acyloxazolidinone in a suitable solvent (e.g., CH₂Cl₂).
-
Add palladium(II) acetate.
-
Slowly add a solution of diazomethane in ether at 0 °C. (EXTREME CAUTION: Diazomethane is highly toxic and explosive).
-
Monitor the reaction by TLC. Upon completion, quench carefully and purify by recrystallization to isolate the desired diastereomer.
-
-
Cleavage and Amine Formation:
-
Hydrolyze the sultam auxiliary using lithium hydroxide in a THF/water mixture.
-
Isolate the resulting enantiomerically pure cyclopropanecarboxylic acid.
-
Perform a Curtius rearrangement on the carboxylic acid using diphenylphosphoryl azide (DPPA) and a trapping agent (e.g., benzyl alcohol), followed by deprotection (e.g., hydrogenolysis) to yield the final amine.[3]
-
Route 2: Direct Curtius Rearrangement of Cyclopropanecarboxylic Acid (Patented)
This approach simplifies the process by first preparing the racemic or enantiomerically enriched trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid and then converting it directly to the amine via a Curtius rearrangement. The enantiomeric separation can be performed on the final amine or the carboxylic acid intermediate.
Logical Framework: This route prioritizes the formation of the key cyclopropane ring and defers the stereochemical resolution or synthesis to a later stage. The Curtius rearrangement is a powerful transformation as it converts a carboxylic acid to a primary amine with retention of configuration at the migrating carbon.[4][5][6][7]
Causality in Experimental Choices:
-
Cyclopropanation of Acrylonitrile: Starting from 3,4-difluorobenzaldehyde, an acrylonitrile intermediate can be formed and then cyclopropanated using trimethylsulfoxonium iodide.[2] This avoids the direct use of diazomethane.
-
One-Pot Curtius Rearrangement with DPPA: Diphenylphosphoryl azide (DPPA) is a safer alternative to generating acyl azides from acyl chlorides and sodium azide.[5][8] It allows for a one-pot procedure where the carboxylic acid is converted to the acyl azide, which then rearranges to the isocyanate in situ.[8][9] The isocyanate is then trapped to form a carbamate, which is easily hydrolyzed to the amine.[9]
Workflow Diagram:
Caption: Route 2: Direct Curtius Rearrangement.
Experimental Protocol (One-Pot Curtius Rearrangement): [9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq), anhydrous toluene, and triethylamine (1.1 eq).
-
Acyl Azide Formation: To the stirred mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
-
Curtius Rearrangement: Heat the reaction mixture to 90-100 °C for 2-4 hours. Monitor the reaction by the evolution of nitrogen gas.
-
Trapping of Isocyanate: Cool the reaction to room temperature and add tert-butanol (1.5 eq). Heat the mixture to 80 °C until the isocyanate is fully consumed (monitor by IR spectroscopy).
-
Work-up and Deprotection: After cooling, wash the reaction mixture with water and brine. Concentrate the organic layer to obtain the crude Boc-protected amine. This can be purified by chromatography. Subsequent deprotection with HCl in a suitable solvent yields the desired amine hydrochloride.[10]
Route 3: Asymmetric 1,4-Addition to a Furanone (New Patent)
This innovative route, disclosed in patent CN107827755B, represents a significant departure from traditional methods.[11] It constructs the chiral backbone through a highly enantioselective rhodium-catalyzed 1,4-addition.
Logical Framework: This is a convergent and highly atom-economical approach. The key C-C bond and the stereocenter are created in a single, highly controlled step. The furanone starting material is readily available, and the subsequent transformations to form the cyclopropane ring are efficient.
Causality in Experimental Choices:
-
Rhodium-catalyzed 1,4-addition: Rhodium complexes with chiral ligands are well-known to catalyze asymmetric conjugate additions of organoboron reagents with high enantioselectivity.[12][13][14][15][16] This is the cornerstone of this synthetic route.
-
(5H)-furan-2-one: This serves as a cyclic precursor that, after the 1,4-addition, contains the necessary functionality for ring-opening and subsequent cyclization to the cyclopropane.
-
Hofmann Degradation: The final step to form the amine is a Hofmann rearrangement, which is a well-established and reliable method.[11]
Workflow Diagram:
Caption: Route 3: Asymmetric 1,4-Addition.
Experimental Protocol (Key Steps, based on patent description): [11]
-
Asymmetric 1,4-Addition:
-
In an inert atmosphere, coordinate a transition metal rhodium complex with a chiral ligand in a suitable solvent for 0.1-2 hours.
-
Add a base, (5H)-furan-2-one, and a 3,4-difluorophenylboronic acid derivative.
-
Stir the reaction at a controlled temperature (e.g., 20-40 °C) until completion.
-
After work-up, the chiral (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one is obtained.
-
-
Ring Opening and Amidation:
-
Treat the dihydrofuranone with thionyl chloride in the presence of a catalyst (e.g., DMF) to open the lactone ring, forming an acyl chloride.
-
React the crude acyl chloride with ammonia to form the corresponding amide.
-
-
Cyclization and Amine Formation:
-
Induce cyclization of the acyclic amide intermediate using a suitable base to form the trans-cyclopropanecarboxamide.
-
Subject the cyclopropanecarboxamide to a Hofmann degradation (e.g., using bromine and sodium hydroxide) to yield the final (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Route 4: Catalytic Asymmetric Cyclopropanation (Academic Approach)
Recent academic research has focused on the direct asymmetric cyclopropanation of styrenes using chiral transition metal catalysts. Rhodium(II) carboxylates are particularly effective for this transformation.
Logical Framework: This is the most direct approach to the chiral cyclopropane core. A chiral catalyst generates a transient chiral carbene species from a diazo precursor, which then reacts with the styrene to form the cyclopropane with high enantioselectivity.
Causality in Experimental Choices:
-
Chiral Rhodium(II) Catalysts: Dirhodium tetracarboxylates with chiral ligands are highly effective at decomposing diazo compounds and controlling the stereochemistry of the subsequent cyclopropanation.[4][17][18]
-
Diazoacetate Precursors: Ethyl diazoacetate is a common carbene precursor for these reactions. While still hazardous, methods for its in-situ generation have been developed to improve safety.
-
Subsequent Functional Group Manipulations: The resulting cyclopropane ester can be converted to the desired amine through standard functional group interconversions (e.g., hydrolysis to the acid, followed by a Curtius rearrangement).
Workflow Diagram:
Caption: Route 4: Catalytic Asymmetric Cyclopropanation.
Experimental Protocol (General Procedure): [4]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3,4-difluorostyrene (1.0 eq) and the chiral rhodium(II) catalyst (e.g., 0.5 mol%) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.2 eq) in the same solvent to the reaction mixture via syringe pump over several hours at a controlled temperature (e.g., 25 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the styrene is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification and Subsequent Steps: Purify the resulting ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate by flash column chromatography. The ester can then be hydrolyzed to the carboxylic acid and converted to the amine as described in Route 2.
Conclusion and Future Outlook
The synthesis of (difluorophenyl)cyclopropanamines has evolved significantly, moving away from stoichiometric chiral auxiliaries and hazardous reagents like diazomethane towards more elegant and efficient catalytic asymmetric methods.
-
Patented Routes (1 & 2) have established reliable, albeit sometimes challenging, pathways for industrial production. The development from multi-step auxiliary-based methods to more direct rearrangement strategies showcases a drive for process simplification and safety.
-
The New Patented Route (3) , starting from a furanone, is a prime example of modern synthetic design, offering high convergence and stereocontrol from the outset. If proven scalable and cost-effective, this could become a leading industrial method.
-
Academic Approaches (4) continue to push the boundaries of catalytic efficiency and stereoselectivity. The development of new chiral ligands and safer carbene precursors will likely lead to even more direct and sustainable routes in the future.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available expertise, and safety infrastructure. The newer catalytic and convergent methods offer compelling advantages in terms of elegance and efficiency, and represent the future direction of complex API intermediate synthesis.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents.
- Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis - PubMed Central (PMC).
- Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate - CNKI.
- Molecular Structure of P2Y Receptors: Mutagenesis, Modeling, and Chemical Probes - PMC.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC.
- Curtius Rearrangement - Wikipedia.
- Curtius Rearrangement - Chemistry Steps.
- WO 2011/017108 A2 - Googleapis.com.
- The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12 PETER B - GUPEA.
- Recommended tool compounds and drugs for blocking P2X and P2Y receptors.
- Chemical predictive modelling to improve compound quality - University of Edinburgh Moodle.
- Curtius Rearrangement: DPPA & Mechanism - Review & Example - StudySmarter.
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN.
- Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing).
- 1 Asymmetric Cyclopropanation - Wiley-VCH.
- Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H).
- Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis - PubMed.
- Simmons–Smith reaction - Wikipedia.
- (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate.
- Simmons‐Smith Cyclopropanation Reaction - ResearchGate.
- Modeling ligand recognition at the P2Y12 receptor in light of X-ray structural information - SciSpace.
- United States Patent - Googleapis.com.
- Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones | Request PDF - ResearchGate.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones - Beilstein Journals.
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A Comparative Guide to the Impact of Fluorine's Position on Cyclopropylamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Small, Strained, and Fluorinated Ring
In the landscape of medicinal chemistry, the cyclopropylamine motif is a privileged scaffold. Its inherent conformational rigidity and unique electronic properties make it a valuable component in the design of novel therapeutics.[1][2][3] The strained three-membered ring, with its "bent" bonds possessing significant p-character, imparts reactivity profiles distinct from saturated acyclic amines.[4][5] This reactivity, however, can be a double-edged sword, leading to metabolic instability through ring-opening pathways.[6]
The introduction of fluorine, a cornerstone of modern drug design, offers a powerful tool to modulate these properties.[7][8] Fluorination can profoundly alter a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][9][10] The central question for the discerning medicinal chemist is not simply whether to fluorinate, but where. The precise placement of a fluorine atom on the cyclopropylamine ring—either on the same carbon as the amine (C1) or an adjacent carbon (C2)—dramatically and predictably alters the molecule's electronic landscape and, consequently, its chemical reactivity. This guide provides a comparative analysis of these positional isomers, supported by experimental and computational data, to inform rational drug design.
The Electronic Tug-of-War: Inductive Effects vs. Ring Strain
The reactivity of cyclopropane is rooted in its unique electronic structure, often described by the Walsh orbital model.[4][11] The C-C bonds have high p-character to accommodate the acute 60° bond angles, making them susceptible to cleavage.[9] Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (σ-withdrawal).[9] This effect creates a complex interplay with the inherent ring strain, and its impact is highly dependent on its location.
-
C1-Fluorination (geminal to the amine): Placing a fluorine atom on the same carbon as the amino group directly and powerfully influences the C-N bond and the amine's basicity. The strong inductive withdrawal by fluorine lowers the electron density at the nitrogen, significantly reducing its pKa.
-
C2-Fluorination (vicinal to the amine): When fluorine is on an adjacent carbon, its inductive effect is transmitted through the C-C bonds of the ring. This perturbation can weaken the adjacent C-C bonds, potentially increasing susceptibility to ring-opening reactions. Furthermore, stereochemistry becomes critical, with cis and trans isomers exhibiting distinct properties due to different hyperconjugative interactions.[12][13]
Positional Isomers of Fluorocyclopropylamine
dot graph "Positional_Isomers" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#5F6368"];
// Nodes representing atoms C1 [label="C1", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", pos="-0.87,-0.5!"]; C3 [label="C3", pos="0.87,-0.5!"]; N [label="N", pos="0,2!", shape=none, fontcolor="#202124"]; F1 [label="F", pos="-1,1.5!", shape=none, fontcolor="#EA4335"]; F2 [label="F", pos="-1.74,-1!", shape=none, fontcolor="#34A853"];
// Edges for the cyclopropane ring C1 -- C2; C2 -- C3; C3 -- C1;
// Substituents C1 -- N [label="NH2"]; C1 -- F1 [style=dashed, label="C1-Fluorination"]; C2 -- F2 [style=dashed, label="C2-Fluorination"];
label = "\nPositional isomers of fluorocyclopropylamine."; fontsize=10; labelloc=b; } dendot Caption: Diagram illustrating C1 (geminal) vs. C2 (vicinal) fluorine substitution.
Comparative Reactivity Analysis: A Data-Driven Look
The position of fluorine dictates the reactivity and physicochemical properties of the cyclopropylamine ring. Computational studies and experimental data reveal clear trends.
Impact on Basicity (pKa)
A primary consequence of fluorination is the modulation of the amine's basicity. The powerful inductive effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base (lower pKa). This effect is most pronounced when the fluorine is closer to the amine.
Computational studies on model compounds highlight this trend. The gas-phase proton affinity (PA), a measure of intrinsic basicity, decreases significantly with fluorination, particularly for the trans-2-fluorocyclopropylamine isomer.[12][13] This is attributed to stereoelectronic effects where hyperconjugative interactions influence the hybridization of the nitrogen lone pair.[12][13]
Table 1: Calculated Physicochemical Properties of Cyclopropylamine and its Monofluorinated Analogs
| Compound | Positional Isomer | Calculated Gas Phase Proton Affinity (PA) (kcal/mol) | Predicted pKa Trend |
| Cyclopropylamine | Unsubstituted | 217.6[12][13] | Highest |
| cis-2-Fluorocyclopropylamine | C2-Fluoro | 215.6[12][13] | Lower |
| trans-2-Fluorocyclopropylamine | C2-Fluoro | 209.3[12][13] | Lowest |
Data derived from computational studies provides a clear relative trend.
Impact on Ring Stability and Reactivity
While direct kinetic data for the ring-opening of simple fluorocyclopropylamines is sparse, the underlying electronic principles and computational studies provide a strong predictive framework.
-
C1-(gem)-Difluorination: The introduction of two fluorine atoms on the same carbon has a surprisingly stabilizing effect on the cyclopropane ring.[1][2][14] This is due to powerful anomeric-like hyperconjugative interactions (nF → σ*CF), where the lone pairs of one fluorine atom donate into the antibonding orbital of the adjacent C-F bond.[1][2] This delocalization provides a stabilization energy of approximately 14.3 kcal/mol per interaction, strengthening the ring structure.[1][2][14]
-
C2-(vic)-Fluorination: A single fluorine atom on a vicinal carbon generally destabilizes the cyclopropane ring by altering its bond hybridization through strong inductive withdrawal.[9] This can make the ring more susceptible to nucleophilic attack and subsequent ring-opening. Studies on related phenylcyclopropylamines have shown that the stereochemistry is crucial; for instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent enzyme inhibitor than its non-fluorinated counterpart, suggesting that the fluorine placement enhances binding and potentially alters reactivity at the active site.[15]
Experimental Protocol: Quantifying Ring Stability
To experimentally validate these principles, a standardized assay to measure the rate of nucleophilic ring-opening can be employed. This protocol provides a robust method for comparing the relative stability of different fluorocyclopropylamine isomers.
Protocol: Kinetic Analysis of Thiophenol-Mediated Ring Opening
Objective: To determine the pseudo-first-order rate constants for the ring-opening of various fluorocyclopropylamine analogs upon reaction with a nucleophile (thiophenol).
Rationale: Thiophenol is a soft nucleophile known to effectively open activated cyclopropane rings. The reaction can be monitored by HPLC or ¹H NMR to quantify the disappearance of the starting material over time. Hexafluoroisopropanol (HFIP) is used as the solvent to promote the reaction, and a catalytic amount of acid can be used to facilitate protonation of the amine, making the cyclopropane ring more electrophilic.[16]
Materials:
-
Cyclopropylamine, C1-fluorocyclopropylamine, and C2-fluorocyclopropylamine analogs (e.g., cis/trans isomers)
-
Thiophenol
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Triflic acid (TfOH)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC or NMR spectrometer
-
Thermostatted reaction block
Experimental Workflow
Step-by-Step Procedure:
-
Preparation: To a vial, add the cyclopropylamine analog (0.1 mmol) and an internal standard. Dissolve the solids in HFIP (1.0 mL).
-
Initiation: To the solution, add thiophenol (0.12 mmol), followed by triflic acid (1 mol%). Start a timer immediately.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a separate vial containing a cold solution of saturated aqueous sodium bicarbonate and an extraction solvent like ethyl acetate. Vortex thoroughly.
-
Analysis: Analyze the organic layer of the quenched samples by HPLC or ¹H NMR. Quantify the peak area of the starting material relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
This self-validating system, when applied to each isomer, will generate quantitative, comparable data on their relative stabilities.
Computational Chemistry: Predicting Reactivity
Modern drug development heavily relies on computational models to predict molecular properties before synthesis. Density Functional Theory (DFT) is a powerful tool for this purpose.[17][18][19]
By calculating parameters like bond dissociation energies (BDEs) for the C-C bonds of the cyclopropane ring, we can gain quantitative insight into ring stability. A lower BDE suggests a weaker bond that is more susceptible to cleavage.
Table 2: Representative DFT-Calculated Parameters for Reactivity Assessment
| Parameter | Description | Implication for Higher Reactivity |
| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave a bond.[20][21][22] | Lower BDE for a ring C-C bond. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions.[1][2][17] | Weaker donor-acceptor interactions within the ring. |
| Frontier Molecular Orbital (FMO) Energies | Energies of the HOMO and LUMO.[23][24] | Smaller HOMO-LUMO gap. |
DFT calculations can be performed using standard software packages (e.g., Gaussian, Spartan) with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).[1][2][17] These calculations can reliably predict the trends observed experimentally.
Implications for Drug Development and Conclusion
The strategic placement of fluorine on a cyclopropylamine ring is a nuanced decision with significant consequences for a drug candidate's profile.
-
Tuning Stability: For applications where the cyclopropylamine is a stable pharmacophore, C1-(gem)-difluorination can be employed to rigidify and stabilize the ring against metabolic degradation through hyperconjugative effects.[1][2]
-
Modulating pKa: For targets where amine basicity is critical for binding (e.g., forming a salt bridge in a protein active site), the position of fluorine can be used to fine-tune the pKa to an optimal range. A C2-fluoro substituent, particularly in the trans configuration, will have a more profound pKa-lowering effect than a cis substituent.[12][13]
-
Bioisosteric Replacement: Fluorine can serve as a bioisostere for hydrogen, altering properties like lipophilicity and metabolic stability without drastically increasing steric bulk.[3][10][25]
References
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- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/1/224]
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- Background of Walsh Cyclopropane Molecular Orbitals. [URL: https://www.stolaf.edu/depts/chemistry/courses/toolkits/247/js/lewis/walshMOs.htm]
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- Structure and reactivity of the cyclopropane species. John Wiley & Sons, Inc. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9781119006223.ch1]
- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15040776/]
- The MOs of Cyclopropane. YouTube. [URL: https://www.youtube.
- Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b810108f]
- Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7327329/]
- Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. BenchChem. [URL: https://www.benchchem.com/application-notes/B1198599/reaction-mechanism-of-cyclopropyl-p-nitrophenyl-ketone-ring-opening]
- A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. BenchChem. [URL: https://www.benchchem.com/product/B5834/A-Comparative-Guide-Fluorocyclopropane-Versus-Non-Fluorinated-Cyclopropane-Analogs-in-Drug-Discovery]
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. ResearchGate. [URL: https://www.researchgate.
- (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1R_2S-2-fluorocyclopropan-1-amine]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [URL: https://www.researchgate.
- Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b03332]
- Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774026/]
- A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with c-aminobutyric acid (GABA) by DFT. ResearchGate. [URL: https://www.researchgate.net/publication/343274213_A_computational_study_on_conformational_geometries_chemical_reactivity_and_inhibitor_property_of_an_alkaloid_bicuculline_with_c-aminobutyric_acid_GABA_by_DFT]
- Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10565866/]
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- A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Systematic-Exploration-of-B–F-Bond-Dissociation-Al-Rashid-Wilson/1d683377755e1c258d19e04812f80164e037e94e]
- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents. [URL: https://patents.google.
- Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol's and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH. Scirp.org. [URL: https://www.scirp.org/html/7-8102347_76034.htm]
- Ring-Opening Reactions of Aminocyclopropanes. ResearchGate. [URL: https://www.researchgate.net/publication/281600863_Ring-Opening_Reactions_of_Aminocyclopropanes]
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A Comparative Study on the Stability of Amine Hydrochloride Salts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences the stability, manufacturability, and bioavailability of the final drug product. Amine hydrochloride salts are among the most common salt forms in the pharmaceutical industry, primarily due to their ability to enhance the solubility and provide a crystalline, stable solid form of basic drug molecules. However, not all amine hydrochloride salts are created equal, and their stability can be compromised by a variety of factors.
This guide provides an in-depth comparative study of the stability of different amine hydrochloride salts, offering insights into the mechanisms of instability and providing detailed experimental protocols to assess and compare their stability profiles. By understanding the factors that govern the stability of these salts, researchers can make more informed decisions in the early stages of drug development, ultimately leading to more robust and effective pharmaceutical products.
Key Factors Influencing the Stability of Amine Hydrochloride Salts
The stability of an amine hydrochloride salt is not an intrinsic property of the molecule alone but is influenced by a complex interplay of factors related to its chemical structure, solid-state properties, and its environment. The three primary areas of concern regarding the stability of amine hydrochloride salts are disproportionation, hygroscopicity, and thermal stability.
Disproportionation: The Reversion to the Free Base
Disproportionation is the process by which a salt reverts to its corresponding free base and acid.[1][2] For an amine hydrochloride salt, this involves the transfer of a proton from the protonated amine to a suitable acceptor, resulting in the formation of the neutral amine (free base) and hydrochloric acid. This phenomenon is a significant concern in the pharmaceutical industry as the free base often exhibits lower solubility and dissolution rates compared to the salt form, which can negatively impact the bioavailability of the drug.[3]
The driving force for disproportionation is the difference between the pKa of the amine and the pH of the microenvironment surrounding the salt particles. Several factors can influence the likelihood and rate of disproportionation:
-
pKa of the Amine: Weakly basic amines are more susceptible to disproportionation. A smaller difference between the pKa of the amine and the pH of the microenvironment increases the risk.
-
Presence of Excipients: Pharmaceutical excipients are a major contributor to the microenvironment pH and can significantly impact the stability of the salt.[4][5] Basic excipients can act as proton acceptors, promoting disproportionation. For example, lubricants like magnesium stearate have been shown to induce disproportionation of hydrochloride salts of weak bases.[4]
-
Humidity: The presence of moisture can facilitate disproportionation by providing a medium for proton transfer and by dissolving the salt and excipients, thereby creating a localized aqueous microenvironment with a specific pH.[1]
Hygroscopicity: The Affinity for Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3] For amine hydrochloride salts, excessive moisture uptake can lead to a cascade of stability issues, including:
-
Physical Changes: Moisture sorption can lead to changes in the physical properties of the powder, such as caking, agglomeration, and altered flowability, which can pose challenges during manufacturing.
-
Chemical Degradation: The absorbed water can act as a solvent, promoting chemical degradation pathways such as hydrolysis.
-
Facilitation of Disproportionation: As mentioned earlier, moisture can create a conducive environment for disproportionation to occur.
-
Phase Transformations: Moisture can induce phase transformations, such as the conversion of an anhydrous form to a less stable hydrate.
The hygroscopicity of an amine hydrochloride salt is influenced by its crystal lattice structure and the presence of polar functional groups.
Thermal Stability: The Response to Heat
The thermal stability of an amine hydrochloride salt is its ability to resist decomposition at elevated temperatures. This is a critical parameter to consider during manufacturing processes such as drying and milling, as well as for determining appropriate storage conditions. Thermal degradation can lead to the formation of impurities and a loss of potency of the API.
The thermal stability of an amine hydrochloride salt is dependent on the strength of the ionic bond between the protonated amine and the chloride ion, as well as the overall molecular structure. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal stability of these salts.[6][7]
Comparative Analysis of Amine Hydrochloride Salt Stability
Structural Influences on Stability:
-
Aliphatic vs. Aromatic Amines: The stability of the hydrochloride salt can be influenced by whether the amine is aliphatic or aromatic. Aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can make their hydrochloride salts more susceptible to disproportionation.
-
Primary, Secondary, and Tertiary Amines: The degree of substitution on the nitrogen atom can also play a role. There is no simple, universal rule, and the stability will depend on the specific electronic and steric effects of the substituents.
Influence of Excipients on Disproportionation:
The choice of excipients is a critical factor in controlling the stability of amine hydrochloride salts. The following table summarizes the impact of common pharmaceutical excipients on the disproportionation of a model weak base hydrochloride salt, as determined by studies utilizing X-ray Powder Diffraction (XRPD) and Near-Infrared (NIR) spectroscopy.
| Excipient Category | Exemplary Excipients | Impact on Disproportionation of Weak Base HCl Salts | Reference |
| Lubricants | Magnesium Stearate, Sodium Stearyl Fumarate | High Risk: Can act as proton acceptors and promote disproportionation. | [4] |
| Disintegrants | Croscarmellose Sodium | Moderate Risk: Can have a basic micro-pH and contribute to disproportionation. | [4] |
| Fillers/Binders | Lactose, Microcrystalline Cellulose | Low Risk: Generally considered inert and have a lower impact on the micro-pH. | [4] |
Note: This table provides a general guideline. The actual impact of an excipient will depend on its specific grade, purity, and the properties of the amine hydrochloride salt .
Experimental Protocols for Stability Assessment
To objectively compare the stability of different amine hydrochloride salts, a series of well-defined experimental protocols should be followed. The following sections provide detailed, step-by-step methodologies for the key experiments.
Disproportionation Assessment
This protocol describes how to assess the potential for disproportionation of an amine hydrochloride salt in the presence of different excipients.
Workflow for Disproportionation Assessment:
Caption: Workflow for assessing the disproportionation of amine hydrochloride salts.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare binary mixtures of the amine hydrochloride salt and the excipient of interest at a relevant ratio (e.g., 9:1 or 1:1 w/w).
-
Gently blend the powders to ensure homogeneity.
-
Compact the powder mixtures into tablets of a defined weight and hardness using a tablet press.
-
-
Stress Conditions:
-
Place the tablets in open containers within a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a tablet from the stability chamber.
-
Gently crush the tablet into a fine powder.
-
Analyze the powder using X-ray Powder Diffraction (XRPD).
-
Identify the characteristic peaks for the amine hydrochloride salt and the free base.
-
Quantify the amount of free base formed by comparing the peak intensities to a calibration curve prepared from known mixtures of the salt and free base.
-
Hygroscopicity Assessment
This protocol describes how to determine the hygroscopicity of an amine hydrochloride salt using Dynamic Vapor Sorption (DVS).
Workflow for Hygroscopicity Assessment:
Caption: Workflow for assessing the hygroscopicity of amine hydrochloride salts using DVS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the amine hydrochloride salt into a DVS sample pan.
-
-
DVS Analysis:
-
Place the sample pan in the DVS instrument.
-
Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Program the DVS to increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute).
-
After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to obtain the desorption isotherm.
-
-
Data Analysis:
-
Plot the percentage change in mass as a function of the relative humidity to generate the sorption and desorption isotherms.
-
Classify the hygroscopicity of the salt based on the percentage of moisture uptake at a specific RH, typically 80% RH, according to the European Pharmacopoeia classification:
-
Slightly hygroscopic: < 2% and ≥ 0.2% mass increase
-
Hygroscopic: < 15% and ≥ 2% mass increase
-
Very hygroscopic: ≥ 15% mass increase
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
-
Thermal Stability Assessment
This protocol describes how to evaluate the thermal stability of an amine hydrochloride salt using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Workflow for Thermal Stability Assessment:
Caption: Workflow for assessing the thermal stability of amine hydrochloride salts.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the amine hydrochloride salt into a suitable TGA or DSC pan (e.g., aluminum).
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
-
DSC Analysis:
-
Place the sample pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a similar temperature range as the TGA analysis.
-
Record the heat flow to the sample relative to a reference pan.
-
-
Data Interpretation:
-
From the TGA thermogram, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
From the DSC thermogram, identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., decomposition, crystallization). The melting point can be determined from the peak of the endothermic melting event.
-
Conclusion and Recommendations
The stability of amine hydrochloride salts is a multifaceted issue that requires careful consideration throughout the drug development process. Disproportionation, hygroscopicity, and thermal instability are the primary challenges that can compromise the quality, safety, and efficacy of a pharmaceutical product.
This guide has provided a framework for understanding the factors that influence the stability of these salts and has offered detailed experimental protocols for their comparative assessment. While direct comparative data across a wide range of amine hydrochloride salts is limited, the provided methodologies will enable researchers to generate this crucial information for their specific compounds of interest.
Key Recommendations for Researchers:
-
Early Stage Assessment: Conduct thorough stability assessments of different amine hydrochloride salts early in the drug development pipeline to identify potential liabilities.
-
Rational Excipient Selection: Carefully select excipients based on their potential to interact with the amine hydrochloride salt and influence its stability. Avoid the use of highly basic excipients with salts of weakly basic amines.
-
Comprehensive Characterization: Utilize a combination of analytical techniques, including XRPD, DVS, TGA, and DSC, to gain a comprehensive understanding of the solid-state properties and stability of the salt form.
-
Controlled Manufacturing and Storage: Implement appropriate controls during manufacturing and storage to minimize exposure to high temperatures and humidity, which can accelerate degradation.
By adopting a proactive and data-driven approach to the selection and characterization of amine hydrochloride salts, researchers can mitigate the risks associated with instability and develop robust, high-quality pharmaceutical products.
References
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- Surwase, S. (2012). Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment. University Digital Conservancy, University of Minnesota.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Lepers, C., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Metrohm. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride.
- Ascendia Pharma. (2023).
- Thermo Fisher Scientific. (n.d.). Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC.
- Desai, D., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical research, 30(8), 2105–2117.
- Sulphur Experts. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1 [Video]. YouTube.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
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A Comparative Guide to the Structural Validation of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride: The Gold Standard of X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 1-(3-fluorophenyl)cyclopropanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, precise structural knowledge is paramount for understanding its reactivity, conformational preferences, and ultimately, its biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside complementary analytical techniques that offer a holistic validation of molecular identity and purity.
The Imperative of Structural Validation
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. While spectroscopic methods provide valuable insights into a molecule's connectivity and functional groups, single-crystal X-ray diffraction remains the gold standard for providing an unassailable, three-dimensional map of atomic positions in the solid state. This atomic-level resolution is invaluable for guiding the design of more potent and specific lead compounds in drug discovery.[1]
This guide will use this compound as a model to explore the experimental workflow of X-ray crystallography and compare its outputs with those of other powerful analytical techniques.
I. X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SCXRD) provides a detailed three-dimensional model of a molecule's structure, revealing precise bond lengths, bond angles, and torsion angles.[2] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[3] This technique has been the leading method for determining the structure of biological macromolecules for decades and remains a workhorse for high-throughput structure determination.[1]
Experimental Workflow for Structural Validation
The process of determining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution and refinement, and validation.
Figure 1: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Crystallization:
-
Objective: To grow single crystals of high purity and sufficient size (typically 0.1-0.5 mm) suitable for diffraction.[2]
-
Methodology:
-
Dissolve this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water or anti-solvents like diethyl ether or hexane).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution.[2][4]
-
Screen a wide range of conditions (solvents, temperature, concentration) to find the optimal parameters for crystal growth.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head, often using a cryoprotectant and flash-cooling it in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.[2]
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated. Modern diffractometers are typically equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[2]
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.
-
Methodology:
-
Integrate the intensities of the diffraction spots from the collected images.
-
Apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Determine the unit cell dimensions and the space group from the symmetry of the diffraction pattern.
-
Solve the crystallographic phase problem using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[2]
-
4. Structure Refinement and Validation:
-
Objective: To refine the initial atomic model to best fit the experimental data and to validate the final structure.
-
Methodology:
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
After the refinement converges, the final structural model is validated using software such as checkCIF, which is integrated into the PLATON suite.[5] This process assesses the overall quality of the structure, checks for geometric inconsistencies, and identifies potential errors such as missed symmetry.[5][6]
-
Expected Crystallographic Data for this compound
The following table presents hypothetical but chemically reasonable bond lengths and angles that would be expected from a successful X-ray crystallographic analysis of the target molecule.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C(aryl)-F | ~1.36 Å |
| Bond Length | C(aryl)-C(cyclopropyl) | ~1.50 Å |
| Bond Length | C(cyclopropyl)-C(cyclopropyl) | ~1.51 Å |
| Bond Length | C(cyclopropyl)-N | ~1.48 Å |
| Bond Angle | C-C-C (in cyclopropane ring) | ~60° |
| Bond Angle | F-C(aryl)-C(aryl) | ~118° |
| Bond Angle | C(aryl)-C(cyclopropyl)-N | ~117° |
| Table 1: Hypothetical but expected geometric parameters for 1-(3-Fluorophenyl)cyclopropanamine from X-ray crystallography. |
II. Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.[7]
Figure 2: Complementary analytical techniques for structural validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.[1] It is excellent for determining the connectivity of atoms in a molecule.
Experimental Protocol:
-
Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental formula.
Experimental Protocol:
-
Dissolve a dilute sample of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
C. Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized molecule.
Experimental Protocol:
-
A precisely weighed sample of the pure, dry compound is combusted in a stream of oxygen.
-
The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
-
The percentage of each element is calculated.
III. Comparative Analysis of Techniques
The following table provides a comparative summary of the information obtained from each analytical technique for this compound.
| Technique | Information Provided | Expected Results for C₉H₁₀FN·HCl | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Precise atomic coordinates; confirmation of the cyclopropane ring and the meta-fluoro substitution. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[8] |
| ¹H NMR | Number and environment of protons, connectivity through coupling. | Aromatic protons in the 7-8 ppm region; cyclopropyl protons in the 1-2 ppm region; NH₃⁺ protons as a broad singlet. | Rapid and provides detailed connectivity information. | Does not provide 3D spatial information directly. |
| ¹³C NMR | Number and environment of carbon atoms. | Aromatic carbons (some showing C-F coupling); cyclopropyl carbons at higher field. | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity than ¹H NMR. |
| Mass Spectrometry (ESI+) | Molecular weight and fragmentation pattern. | [M+H]⁺ peak at m/z 152.0870 (for the free base). | High sensitivity and accuracy for molecular weight determination. | Does not provide stereochemical information. |
| Elemental Analysis | Percentage composition of C, H, N. | Calculated: C 57.61%, H 5.91%, N 7.46%. Found: Values within ±0.4% of calculated. | Confirms elemental formula and purity. | Requires a pure sample; provides no structural information. |
| Table 2: Comparison of analytical techniques for the validation of this compound. |
Conclusion
The structural validation of a key pharmaceutical intermediate like this compound is a multi-faceted process. While NMR, mass spectrometry, and elemental analysis provide crucial and complementary data to confirm the molecule's identity, purity, and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. This definitive structural knowledge is indispensable for rational drug design and a fundamental requirement for advancing a compound through the development pipeline. The integration of data from these orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the molecular structure.[7][9]
References
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Cyclopropylamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Chiral cyclopropylamines are pivotal structural motifs in a multitude of pharmaceuticals and agrochemicals, prized for the unique conformational constraints and metabolic stability they impart.[1] The stereochemistry of these intermediates is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2][3] Consequently, the accurate and robust determination of enantiomeric excess (ee) is a cornerstone of process development and quality control in the synthesis of these valuable compounds.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric excess of chiral cyclopropylamine intermediates. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower you, the researcher, to select and implement the most suitable method for your specific needs.
At a Glance: Comparison of Key Analytical Methods
The selection of an optimal analytical method hinges on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the inherent properties of the cyclopropylamine analyte.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP).[4] | Broad applicability, high resolution and accuracy, well-established.[5] | Method development can be time-consuming, requires specialized columns.[6] | Moderate |
| Chiral Supercritical Fluid Chromatography (SFC) | Direct separation using a CSP with supercritical CO₂ as the primary mobile phase.[7] | Faster separations, reduced solvent consumption (greener), complementary selectivity to HPLC.[8] | Requires specialized instrumentation. | High |
| Chiral Gas Chromatography (GC) | Direct separation of volatile enantiomers on a chiral stationary phase.[9] | High resolution for volatile compounds, excellent sensitivity.[10] | Often requires derivatization to increase volatility, limited to thermally stable analytes.[11] | High |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with a chiral reagent, leading to distinct NMR signals.[12] | Rapid analysis, provides structural information, does not require chromatographic separation.[13] | Requires pure chiral derivatizing agent, potential for kinetic resolution errors if derivatization is incomplete.[14] | Low to Moderate |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences.[15] | Simple sample preparation, non-destructive. | Smaller chemical shift differences than with CDAs, may not be effective for all analytes. | Low to Moderate |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric excess determination due to its versatility and high resolving power.[2][4] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[16] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[3][17]
Causality in Method Development: The choice of CSP and mobile phase is paramount. For basic compounds like cyclopropylamines, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the stationary phase.[6] The selection between normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions depends on the polarity of the analyte and the specific CSP.
Experimental Workflow: Chiral HPLC Analysis
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride
For the researchers, chemists, and drug development professionals dedicated to advancing science, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of research materials like 1-(3-Fluorophenyl)cyclopropanamine hydrochloride are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide moves beyond mere procedural lists to provide a deep, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel, facilities, and the environment.
Understanding the Compound: Hazard Profile and Inherent Risks
This compound (CAS No: 692737-66-9) is a substituted cyclopropylamine derivative. Before initiating any disposal protocol, a thorough understanding of its hazard profile is essential. Safety Data Sheets (SDS) consistently identify the following primary hazards:
-
Serious Eye Damage/Irritation : The hydrochloride salt can be corrosive to the eyes, potentially causing serious damage.[1][2]
-
Skin Irritation : Causes skin irritation upon contact.[2][3]
-
Acute Oral Toxicity : The compound is harmful if swallowed.[2][3]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
The causality behind these hazards lies in the compound's chemical nature. As an amine hydrochloride, it can react with moisture to release small amounts of hydrochloric acid, contributing to its corrosive properties. The fluorinated phenyl ring and the strained cyclopropyl group are common moieties in bioactive molecules, which also implies a potential for unforeseen biological effects if not handled properly.
Given these risks, all handling and disposal operations must be conducted under the assumption that the material is hazardous. There are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this specific compound, which necessitates a conservative approach to minimize exposure at all times.[4][5][6]
The Core Principle: Segregation and Professional Disposal
Due to its identified hazards and the lack of specific degradation protocols, This compound must be disposed of as hazardous chemical waste .[7][8] It should never be disposed of down the drain or in regular trash.[4][9] The primary and most effective disposal method is high-temperature incineration by a licensed environmental management company.[10][11]
The rationale is twofold:
-
Environmental Protection : Improper disposal can lead to the contamination of water systems, harming aquatic life and potentially entering the human water supply.[10][12]
-
Complete Destruction : Halogenated organic compounds require specific incineration conditions to ensure their complete destruction and to prevent the formation of toxic byproducts.[10][11] Professional hazardous waste facilities are equipped to meet these stringent requirements.
Step-by-Step Protocol for Waste Collection and Handling
This protocol ensures safety and compliance from the point of generation to the moment of pickup by environmental health and safety (EHS) personnel or a certified waste contractor.
Part A: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles and a face shield.[13]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[14]
-
Body Protection : A lab coat and, if handling large quantities or there is a risk of spills, an impervious apron.[4]
Part B: Waste Container Preparation and Labeling
-
Select a Compatible Container : Use a clean, dry, and chemically resistant container with a secure, leak-proof screw-on cap. Polyethylene or glass containers are typically appropriate.[10][15] Do not use metal containers for acidic hydrochloride salts.[15]
-
Label the Container : Affix a "Hazardous Waste" label to the container before adding any waste.[9][15] The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "692737-66-9"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first waste is added)
-
An itemization of all contents by percentage if it is a mixed waste stream (e.g., "Compound X in Methanol/Water 50:50").
-
Part C: Waste Segregation and Accumulation
-
Solid Waste :
-
Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
This includes any contaminated weighing paper or disposable labware.
-
Minimize the generation of dust by performing transfers in a chemical fume hood.[4]
-
-
Liquid Waste (Solutions) :
-
Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. [9][10] For example, do not mix this amine hydrochloride solution with bases or strong oxidizing agents.
-
Keep the container securely capped at all times, except when adding waste.[9][15]
-
-
Contaminated Labware and PPE :
-
Disposable items like gloves, absorbent pads, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.[9][15]
-
Non-disposable glassware must be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or methanol), collecting all rinsate as hazardous liquid waste.[7]
-
Part D: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][15] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Secondary Containment : Place the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Arrange for Pickup : Once the container is full, or within the time limits specified by your institution's EHS department (often within one year of the accumulation start date), arrange for pickup by EHS or your facility's contracted hazardous waste disposal service.[15]
Regulatory and Technical Disposal Parameters
While your institution's EHS office and waste contractor will manage the final disposal, understanding the technical requirements provides valuable context for why these procedures are critical.
EPA Hazardous Waste Classification
This compound is not specifically listed by name on the EPA's F, K, P, or U lists of hazardous wastes. Therefore, it must be classified based on its characteristics as defined under the Resource Conservation and Recovery Act (RCRA). Based on its properties, it would likely be classified under:
-
D002 (Corrosivity) : If in an aqueous solution with a pH less than or equal to 2, which is possible for its hydrochloride salt form.[9]
-
Toxicity Characteristic : While no specific toxicity characteristic code (D004-D043) is assigned without TCLP testing, its known hazards ("harmful if swallowed") require it to be managed as a toxic waste stream as a conservative measure.[9]
Your EHS department will make the final waste code determination. Your responsibility is to provide accurate information on the waste label.
Incineration Parameters
The ultimate disposal method is incineration. For halogenated organic substances, specific conditions are required to ensure complete destruction and prevent the emission of harmful byproducts.
| Parameter | Recommended Value | Rationale |
| Combustion Temperature | > 1,100 °C (2012 °F) | Required for the effective thermal breakdown of stable carbon-fluorine bonds and other halogenated organic compounds.[10][11] |
| Residence Time | ≥ 2 seconds | Ensures that the waste gases are held at the high temperature long enough for complete destruction of organic constituents.[10][11] |
| Excess Oxygen | Required | To ensure complete oxidation (combustion) of the organic material.[10] |
| Flue Gas Treatment | Required | Scrubbers are used to remove acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl) that are formed during combustion.[10] |
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills (in a fume hood) :
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (like ethanol), and then with soap and water. Place the cleaning materials in the hazardous waste container.
-
-
Large Spills (outside a fume hood) :
-
Alert personnel in the immediate area and evacuate.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
-
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
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Mastering the Safe Handling of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a compound of interest in contemporary drug development. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Some similar compounds are also classified as Harmful if swallowed (Acute Toxicity, Oral - Category 4) [2][3][4]. These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following table outlines the minimum required PPE for handling this compound, grounded in the potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is required when there is a risk of splashes. | Protects against accidental splashes and airborne particles that can cause serious eye irritation[1][4][5]. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact, which can cause irritation[1][5][6]. Gloves must be inspected before use and changed immediately if contaminated[7]. |
| Body Protection | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination[5][6]. |
| Respiratory Protection | An N95 or higher-rated particulate respirator. | Essential to prevent inhalation of the powdered form of the chemical, which can cause respiratory irritation[1][6][8]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1][2].
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation[1][7].
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the required PPE as outlined in the table above.
Procedure:
-
Handle the compound with care to avoid generating dust.
-
Use only non-sparking tools[9].
-
Wash hands thoroughly after handling, even if gloves were worn[1][2].
-
Do not eat, drink, or smoke in the designated handling area[2][10].
Spill Management
In the event of a spill, immediate and decisive action is crucial.
Minor Spill (manageable amount):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal[1].
-
Clean the spill area with soap and water[1].
Major Spill:
-
Evacuate the area immediately and notify others[11].
-
Remove yourself from the immediate area to avoid further exposure[12].
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. gov.uk [gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
